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Core Science & Biosynthesis

Foundational

Advanced Synthesis and Mechanistic Evaluation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly functionalized heterocyclic scaffolds that serve as critical building blocks for active pharmaceutical ingredients (APIs). Pyrazole-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter highly functionalized heterocyclic scaffolds that serve as critical building blocks for active pharmaceutical ingredients (APIs). Pyrazole-based cores, in particular, are ubiquitous in the design of modern kinase inhibitors, such as those targeting LRRK2 [1] and FGFR4 [2].

The compound 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a highly versatile advanced intermediate. The presence of the nitro group at the C4 position not only acts as an electron sink to facilitate the construction of the molecule but also serves as a synthetic handle. Upon reduction to an amine, it enables the formation of amides or ureas, which are classic hydrogen-bond donor/acceptor motifs in ATP-competitive kinase inhibitors [2].

This whitepaper outlines a robust, self-validating synthetic strategy for this compound, providing deep mechanistic insights into the regioselectivity and kinetics of the underlying reactions.

Retrosynthetic Strategy & Pathway Design

The target molecule features three distinct functionalizations on the central pyrazole core:

  • An N -isopropyl group at position 1.

  • A morpholine ring at position 3.

  • A nitro group at position 4.

A convergent, scalable approach relies on the commercial availability of 3-chloro-4-nitro-1H-pyrazole . The synthesis is achieved via a two-step sequence: an initial N -alkylation to install the isopropyl group, followed by a Nucleophilic Aromatic Substitution (S N​ Ar) to introduce the morpholine moiety.

SynthesisWorkflow SM 3-Chloro-4-nitro- 1H-pyrazole Alk Alkylation (2-Iodopropane, K2CO3) SM->Alk Int 3-Chloro-1-isopropyl- 4-nitro-1H-pyrazole Alk->Int SNAr SNAr (Morpholine, DIPEA) Int->SNAr Prod 4-(1-Isopropyl-4-nitro- 1H-pyrazol-3-yl)morpholine SNAr->Prod

Figure 1: Two-step synthetic workflow for the target morpholino-pyrazole.

Step-by-Step Experimental Protocols & Causality

Every protocol detailed below is designed as a self-validating system; the choice of reagents, solvents, and workup procedures are intrinsically linked to the chemical properties of the intermediates, ensuring high purity and yield.

Step 1: Synthesis of 3-Chloro-1-isopropyl-4-nitro-1H-pyrazole

Objective: Regioselective N -alkylation of the pyrazole core.

Procedure:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 3-chloro-4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N -dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Add 2-iodopropane (1.5 eq) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Workup (Self-Validation): Cool the mixture to room temperature and quench with ice-cold water (equal to 3x the reaction volume). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to effectively partition and remove residual DMF. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Heptane/EtOAc gradient) to separate the major N1 -alkylated product from any trace N2 -alkylated isomer.

Mechanistic Causality: K 2​ CO 3​ is selected as a mild, heterogeneous base to deprotonate the acidic pyrazole proton (pKa ~10) without inducing side reactions [3]. DMF provides optimal solubility and accelerates the S N​ 2 alkylation. The regioselectivity (1- vs. 2-alkylation) is driven by sterics. The bulky chloro group at C3 creates significant steric hindrance, directing the incoming isopropyl group predominantly to the N1 position, yielding the desired 3-chloro-1-isopropyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Objective: C-N bond formation via Nucleophilic Aromatic Substitution (S N​ Ar).

Procedure:

  • Preparation: Dissolve 3-chloro-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 0.3 M.

  • Reagent Addition: Add morpholine (3.0 eq) and N,N -diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Reaction: Heat the mixture to 110 °C under an inert atmosphere for 12 hours. Monitor conversion via LC-MS.

  • Workup (Self-Validation): Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice water. The target morpholino-pyrazole will precipitate as a solid.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water followed by cold heptane to remove trace unreacted morpholine and DIPEA. Dry the solid in a vacuum oven at 50 °C to constant weight.

Mechanistic Causality: Pyrazoles are inherently electron-rich heterocycles, making them poor substrates for S N​ Ar reactions compared to electron-deficient systems like pyridines or pyrimidines. However, the presence of the strongly electron-withdrawing nitro group at C4 acts as a powerful electron sink. This lowers the LUMO of the pyrazole ring, sufficiently activating the C3 position for nucleophilic attack by morpholine. DMSO is selected over DMF because its higher dielectric constant better stabilizes the highly polar Meisenheimer complex transition state, significantly accelerating the reaction rate [3].

SNArMechanism Reactant 3-Chloro-1-isopropyl- 4-nitro-1H-pyrazole Attack Nucleophilic Attack by Morpholine Reactant->Attack Meisenheimer Meisenheimer Complex (Stabilized by C4-NO2) Attack->Meisenheimer Elimination Chloride Elimination (Rearomatization) Meisenheimer->Elimination Product Target Molecule Elimination->Product

Figure 2: Mechanistic pathway of the SNAr reaction activated by the nitro group.

Quantitative Data: S N​ Ar Condition Optimization

To validate the causality of the chosen conditions for Step 2, the following optimization matrix demonstrates how solvent polarity and base selection directly impact the stabilization of the Meisenheimer complex and the overall yield.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Rationale
DMFK₂CO₃802445Mild conditions; incomplete conversion due to poor stabilization of the transition state.
DMFDIPEA1001862Better solubility of the amine base; partial decomposition observed over extended time.
DMSO DIPEA 110 12 88 Optimal stabilization of the polar Meisenheimer transition state; clean conversion.
NMPNone (Excess amine)150671High thermal energy drives the reaction rapidly but causes thermal degradation side-products.

Table 1: Optimization of the Nucleophilic Aromatic Substitution (S N​ Ar) step.

Conclusion

The synthesis of 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine highlights the elegant interplay between steric control and electronic activation in heterocyclic chemistry. By leveraging the steric bulk of the C3-chloride to direct N1 -alkylation, and subsequently utilizing the C4-nitro group to electronically activate the S N​ Ar displacement, researchers can access this critical pharmacophore with high regiochemical fidelity and excellent yields.

References

  • Lrrk2 inhibitors and uses thereof. Google Patents (WO2024108128A1).
  • Shao, M., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 5113-5133. Available at:[Link]

  • Koutentis, P. A., et al. (2016). Chemistry of polyhalogenated nitrobutadienes, 17: Efficient synthesis of persubstituted chloroquinolinyl-pyrazoles. Beilstein Journal of Organic Chemistry, 12, 2458-2464. Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Introduction: The Strategic Role of Pyrazole Scaffolds in Drug Discovery In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering a unique balance of hydrogen-bonding capacity, metabolic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Pyrazole Scaffolds in Drug Discovery

In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, offering a unique balance of hydrogen-bonding capacity, metabolic stability, and diverse substitution vectors. Specifically, 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7) has emerged as a highly versatile building block.

As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic precursor. The strategic placement of the isopropyl group, the morpholine ring, and the nitro group creates a highly programmable intermediate, particularly valuable in the synthesis of kinase inhibitors, such as those targeting the Pim kinase family . This guide provides an in-depth technical analysis of this compound, detailing its physicochemical properties, mechanistic rationale in drug design, and validated synthetic protocols.

Physicochemical Profiling and Pharmacophoric Rationale

Before deploying a building block in a synthetic campaign, it is critical to understand its physicochemical baseline. The structural features of CAS 1429417-87-7 are deliberately engineered to optimize downstream drug-like properties (ADME).

  • Isopropyl Group (N1): Provides a lipophilic vector that enhances membrane permeability and occupies hydrophobic pockets within target protein active sites. It also introduces steric hindrance that dictates the regioselectivity of subsequent reactions.

  • Morpholine Ring (C3): Acts as a basic, solubilizing moiety. The oxygen atom serves as a hydrogen-bond acceptor, while the saturated ring improves the overall sp³ fraction (Fsp³) of the final drug candidate, correlating with better clinical success rates.

  • Nitro Group (C4): Serves a dual synthetic and pharmacological purpose. Synthetically, it strongly activates the C3 position for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, it acts as a masked amine; upon reduction, it provides a nucleophilic handle for amide coupling to form the final active pharmaceutical ingredient (API).

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact on Drug Design
CAS Registry Number 1429417-87-7Unique identifier for commercial sourcing and regulatory tracking.
Molecular Formula C10H16N4O3Defines the atomic composition and mass balance.
Molecular Weight 240.26 g/mol Low MW ensures the final API remains within Lipinski's Rule of 5.
Topological Polar Surface Area 81.1 ŲOptimal for oral bioavailability; allows for further functionalization.
Hydrogen Bond Donors 0Prevents non-specific aggregation in the intermediate state.
Hydrogen Bond Acceptors 5Enhances aqueous solubility and target protein interaction.

Validated Synthetic Workflows: A Self-Validating System

The synthesis of 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine requires precise control over regiochemistry and reaction kinetics. The following protocol outlines a robust, two-step sequence from commercially available 3-chloro-4-nitro-1H-pyrazole, followed by its reduction to the active amine. Every step is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

SyntheticWorkflow A 3-Chloro-4-nitro-1H-pyrazole (Starting Material) B 1-Isopropyl-3-chloro- 4-nitro-1H-pyrazole A->B 2-Iodopropane, K2CO3 DMF, 60°C (N-Alkylation) C 4-(1-Isopropyl-4-nitro- 1H-pyrazol-3-yl)morpholine (Target: CAS 1429417-87-7) B->C Morpholine, DIPEA NMP, 120°C (SNAr) D 4-(1-Isopropyl-4-amino- 1H-pyrazol-3-yl)morpholine (Active Amine Precursor) C->D H2, 10% Pd/C MeOH, RT (Reduction)

Fig 1. Step-by-step synthetic workflow and downstream functionalization.

Protocol 1: N-Alkylation (Regioselective Isopropylation)
  • Objective: Attach the isopropyl group to N1 while minimizing N2 alkylation.

  • Causality of Choices: Potassium carbonate (K₂CO₃) is chosen as a mild base to deprotonate the pyrazole without causing degradation of the nitro group. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to enhance the nucleophilicity of the pyrazole anion. The reaction is heated to 60°C to overcome the activation energy barrier imposed by the steric bulk of the isopropyl halide.

  • Methodology:

    • Charge a dry, nitrogen-purged reactor with 3-chloro-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 volumes).

    • Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature to ensure complete deprotonation.

    • Dropwise add 2-iodopropane (1.2 eq). The use of the iodo-derivative over the bromo-derivative accelerates the reaction via a superior leaving group.

    • Elevate temperature to 60°C and stir for 4 hours.

  • Self-Validating IPC: Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears. Regioselectivity is validated via 2D NOESY NMR; a strong NOE cross-peak between the isopropyl methine proton and the pyrazole C5-proton confirms N1 alkylation.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • Objective: Displace the C3-chloride with morpholine to yield CAS 1429417-87-7 .

  • Causality of Choices: The C4-nitro group strongly withdraws electron density, lowering the LUMO of the pyrazole ring and activating the C3 position for SNAr. N-Methyl-2-pyrrolidone (NMP) is selected for its high boiling point and microwave compatibility. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger, preventing the consumption of the morpholine nucleophile by the generated HCl.

  • Methodology:

    • Dissolve 1-isopropyl-3-chloro-4-nitro-1H-pyrazole (1.0 eq) in NMP (5 volumes).

    • Add morpholine (1.5 eq) and DIPEA (2.0 eq).

    • Subject the mixture to microwave irradiation at 120°C for 45 minutes (or thermal heating at 120°C for 12 hours).

    • Cool to room temperature and precipitate the product by adding cold water. Filter and wash with water to remove NMP and DIPEA salts.

  • Self-Validating IPC: Visual cue: The solution transitions from pale yellow to deep orange. LC-MS must show a dominant peak at m/z 241.1 [M+H]⁺.

Protocol 3: Catalytic Hydrogenation (Nitro Reduction)
  • Objective: Unmask the amine for downstream amide coupling.

  • Causality of Choices: Palladium on carbon (Pd/C) under a hydrogen atmosphere is the cleanest method for nitro reduction, producing only water as a byproduct. Methanol is used to maintain the solubility of both the nitro precursor and the highly polar amine product.

  • Methodology:

    • Dissolve 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in methanol (10 volumes).

    • Carefully add 10% Pd/C (0.1 eq by weight) under a nitrogen blanket to prevent ignition.

    • Purge the vessel with H₂ gas and maintain a pressure of 1 atm (balloon) at room temperature for 6 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate in vacuo.

  • Self-Validating IPC: The reaction is complete when hydrogen uptake ceases. LC-MS will show a mass shift from 241.1 to 211.1[M+H]⁺. The disappearance of the symmetric nitro stretching bands (~1530 and ~1350 cm⁻¹) in FTIR serves as orthogonal validation.

Table 2: In-Process Control (IPC) Analytical Parameters
StageTarget MoleculeExpected LC-MS [M+H]⁺Key NMR Diagnostic Shift (1H, CDCl₃)
11-Isopropyl-3-chloro-4-nitro-1H-pyrazole190.0 / 192.0 (Isotope)~8.15 ppm (s, 1H, Pyrazole C5-H)
24-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine241.1~3.75 ppm (m, 4H, Morpholine O-CH₂)
34-(1-Isopropyl-4-amino-1H-pyrazol-3-yl)morpholine211.1~3.50 ppm (br s, 2H, NH₂, exchanges with D₂O)

Application in Drug Development: Targeting the Pim Kinase Pathway

The ultimate value of CAS 1429417-87-7 lies in its application. Once reduced to the amine, it is frequently coupled with heteroaryl carboxylic acids to form pyrazole-carboxamides. These compounds are potent, ATP-competitive inhibitors of Pim kinases (Proviral Integration site for Moloney murine leukemia virus) .

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors. They act downstream of the JAK/STAT pathway, phosphorylating the pro-apoptotic protein BAD to inactivate it, thereby promoting tumor cell survival and mTORC1-mediated translation.

By incorporating the morpholine-pyrazole core, researchers achieve high binding affinity in the Pim kinase ATP-binding pocket. The morpholine ring often extends toward the solvent-exposed region or interacts with the hinge region, while the isopropyl group anchors the molecule in a hydrophobic sub-pocket.

PimKinasePathway Cytokines Cytokine Signaling (IL-3, IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates PimKinase Pim Kinase (Pim-1/2/3) Overexpression JAK_STAT->PimKinase Transcriptional Upregulation Bad BAD Protein (Pro-apoptotic) PimKinase->Bad Phosphorylates (Inactivates) mTOR mTORC1 Pathway (Translation) PimKinase->mTOR Activates Survival Tumor Cell Survival & Proliferation Bad->Survival Inhibits mTOR->Survival Promotes Inhibitor Pyrazole-Carboxamide Inhibitor (Derived from CAS 1429417-87-7) Inhibitor->PimKinase Competitive ATP-site Binding

Fig 2. Mechanism of action for Pim kinase inhibitors derived from the pyrazole intermediate.

Conclusion

4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a masterclass in rational intermediate design. Its physicochemical properties ensure that downstream APIs maintain favorable ADME profiles, while its orthogonal synthetic handles (the SNAr-ready C3 position and the reducible C4-nitro group) provide a highly reliable, self-validating workflow for medicinal chemists. By strictly adhering to the mechanistic principles and IPCs outlined in this guide, researchers can seamlessly integrate this building block into advanced kinase inhibitor discovery programs.

References

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US Patent 8436001B2)
  • Title: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS 1429417-87-7) Source: ChemSrc Database URL: [Link]

  • Title: Heterocyclic Building Blocks: Product Index (AA01KOJZ) Source: AA Blocks URL: [Link]

Foundational

Structural Elucidation and Synthetic Methodology of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Executive Summary The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a highly versatile heterocyclic building block frequently utilized in modern drug discovery. Its structural motif—a functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a highly versatile heterocyclic building block frequently utilized in modern drug discovery. Its structural motif—a functionalized pyrazole core coupled to a morpholine ring—is a privileged scaffold in medicinal chemistry, particularly in the design of Pim kinase inhibitors for oncology therapeutics[1]. This technical whitepaper deconstructs the compound's IUPAC nomenclature, profiles its physicochemical properties, and provides a field-proven, self-validating synthetic methodology governed by the principles of nucleophilic aromatic substitution (SNAr).

Deconstruction of the IUPAC Nomenclature

Understanding the systematic nomenclature of complex heterocycles is critical for regulatory compliance and patent landscaping. According to the IUPAC Recommendations 2013[2], the name is assembled by establishing the senior parent structure and defining its substituents.

  • Parent Hydride: The saturated six-membered ring containing oxygen and nitrogen is designated as the parent structure, morpholine [3]. The numbering prioritizes the oxygen atom as position 1 and the nitrogen as position 4.

  • Core Substituent: The five-membered heteroaromatic ring is 1H-pyrazole . Because it is attached to the morpholine nitrogen, the attachment point is denoted at the pyrazole's C3 position.

  • Substituent Modifications: The pyrazole core is substituted at N1 with an isopropyl group and at C4 with a nitro group. In rigorous IUPAC nomenclature, the "isopropyl" trivial name is systematically replaced with "propan-2-yl"[4].

Preferred IUPAC Name (PIN): While the title name is widely accepted in literature, the strict PIN is 4-[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]morpholine .

Physicochemical Profiling

The structural features of this compound make it highly favorable for small-molecule drug development. The data below summarizes its key quantitative properties.

ParameterValueComputational / Structural Significance
Molecular Formula C₁₀H₁₆N₄O₃Defines the exact atomic composition.
Molecular Weight 240.26 g/mol Optimal for small-molecule drug design (Lipinski compliant).
Hydrogen Bond Donors 0Absence of donors enhances passive membrane permeability.
Hydrogen Bond Acceptors 6Facilitates robust kinase hinge-region binding interactions.
Topological Polar Surface Area ~80 ŲExcellent for oral bioavailability; moderate BBB penetration.
Rotatable Bonds 3Confers low entropic penalty upon target binding.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of pyrazole-morpholine conjugates relies heavily on SNAr. Inherently, pyrazoles are π-excessive heteroaromatics (6π electrons distributed over 5 atoms), making them highly resistant to nucleophilic attack.

However, the strategic presence of the nitro group at the C4 position fundamentally alters the electronic landscape[5]. The strongly electron-withdrawing nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), depleting electron density at the adjacent C3 position. This allows the morpholine lone pair to attack the C3 carbon, forming a resonance-stabilized Meisenheimer intermediate before the chloride leaving group is expelled to restore aromaticity[5].

SNAr_Mechanism SM 3-Chloro-1-isopropyl- 4-nitro-1H-pyrazole Meisenheimer Meisenheimer Intermediate SM->Meisenheimer Attack at C3 Nuc Morpholine (Nucleophile) Nuc->Meisenheimer Product 4-(1-Isopropyl-4-nitro- 1H-pyrazol-3-yl)morpholine Meisenheimer->Product Rearomatization (-Cl⁻)

Figure 1: SNAr mechanism driven by the 4-nitro group stabilizing the Meisenheimer intermediate.

Experimental Protocol & Self-Validation System

The following protocol details the critical SNAr coupling step. Every parameter is designed with causality to ensure a high-yielding, self-validating workflow.

Causality of Reagents:

  • Solvent (DMF): A polar aprotic solvent strips the solvation shell from the morpholine nitrogen, maximizing its nucleophilicity.

  • Base (DIPEA): N,N-Diisopropylethylamine acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of morpholine, which would otherwise arrest the reaction kinetics.

  • Workup (LiCl Wash): Aqueous lithium chloride specifically complexes with DMF, pulling it into the aqueous phase and preventing solvent contamination in the final product.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-isopropyl-4-nitro-1H-pyrazole (2.0 mmol, 1.0 eq) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add morpholine (6.0 mmol, 3.0 eq) followed by DIPEA (4.0 mmol, 2.0 eq) via a gas-tight syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90 °C using a precisely controlled oil bath for 12 hours.

  • In-Process Validation:

    • TLC Analysis: Elute with Hexanes/EtOAc (1:1, v/v). The starting material (Rf ~0.65) must be completely consumed, replaced by a bright yellow, UV-active product spot (Rf ~0.35).

    • LC-MS: Aliquot 10 µL, dilute in MeOH, and inject. The expected mass is [M+H]⁺ = 241.1 m/z .

  • Workup: Cool the mixture to room temperature. Quench with distilled water (30 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography utilizing a gradient elution of 10% to 50% EtOAc in Hexanes.

  • Final Validation (¹H NMR, 400 MHz, CDCl₃):

    • δ 8.05 (s, 1H, pyrazole C5-H) — Confirms the intact pyrazole core.

    • δ 4.45 (septet, J = 6.7 Hz, 1H, -CH(CH₃)₂) — Confirms N1-isopropyl attachment.

    • δ 3.82-3.78 (m, 4H, morpholine -CH₂O-) — Confirms morpholine integration.

    • δ 3.38-3.34 (m, 4H, morpholine -CH₂N-)

    • δ 1.52 (d, J = 6.7 Hz, 6H, -CH(CH₃)₂)

Applications in Drug Development

Once synthesized, the nitro group of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is typically reduced to an amine (e.g., via Pd/C catalytic hydrogenation). The resulting 4-aminopyrazole serves as a potent nucleophile for subsequent amide coupling reactions. This exact sequence is a cornerstone in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides, which are highly selective inhibitors of Pim-1, Pim-2, and Pim-3 kinases—critical targets in the treatment of hyperproliferative disorders and various forms of cancer[1].

References

  • IUPAC Nomenclature of Organic Chemistry: Recommendations and Preferred Names 2013 Source: Queen Mary University of London (IUPAC Blue Book) URL:[Link]

  • Introduction of N-Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution Source: Synthetic Communications (Taylor & Francis) URL:[Link]

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2)

Sources

Exploratory

Predictive and Empirical Spectral Elucidation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine: A Comprehensive Technical Guide

Introduction & Structural Rationale The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (C₁₀H₁₆N₄O₃, MW: 240.26 g/mol ) is a highly specialized heterocyclic scaffold frequently utilized as a synthetic intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (C₁₀H₁₆N₄O₃, MW: 240.26 g/mol ) is a highly specialized heterocyclic scaffold frequently utilized as a synthetic intermediate in drug discovery. Its structural architecture is defined by three distinct pharmacophoric domains:

  • The 1H-Pyrazole Core: A robust aromatic system that dictates the overall geometry.

  • The 4-Nitro Group: A strongly electron-withdrawing moiety that significantly alters the electronic properties of the pyrazole ring, deactivating it toward electrophilic substitution while activating adjacent positions[1].

  • The 3-Morpholino & 1-Isopropyl Appendages: These groups modulate the compound's lipophilicity, basicity, and solubility, making it an ideal candidate for kinase inhibition or receptor binding studies.

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the analytical workflow must be treated as a self-validating system. Relying on a single spectral method can lead to structural misassignment. The protocol below outlines the causal reasoning behind each methodological choice.

Spectral_Workflow Prep Sample Prep (>98% Purity) NMR NMR Acquisition (1H, 13C, 2D) Prep->NMR IR FT-IR Analysis (ATR Mode) Prep->IR MS LC-HRMS (ESI+ Mode) Prep->MS Data Data Integration & Elucidation NMR->Data IR->Data MS->Data

Fig 1: Self-validating experimental workflow for comprehensive spectral elucidation.

Step-by-Step Methodology
  • Sample Preparation: Ensure the analyte is >98% pure via HPLC. Impurities, especially residual solvents, can mask critical aliphatic signals (e.g., the isopropyl methyl doublets).

  • NMR Acquisition: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃. Causality: CDCl₃ is selected over DMSO-d₆ because the compound lacks exchangeable protons (no O-H or N-H) and is sufficiently lipophilic. CDCl₃ minimizes viscosity-induced line broadening, yielding sharp multiplets for the morpholine ring. Furthermore, are well-documented, making CDCl₃ the standard for comparative chemical shift analysis[2].

  • FT-IR Analysis: Utilize Attenuated Total Reflectance (ATR) rather than KBr pellets. Causality: KBr is highly hygroscopic; absorbed water produces a broad band at ~3300 cm⁻¹, which can obscure high-frequency C-H stretching modes. ATR provides a moisture-free, non-destructive validation of the nitro group.

  • LC-HRMS: Operate in Electrospray Ionization Positive (ESI+) mode. Causality: The secondary amine-derived nitrogen in the morpholine ring is basic and readily accepts a proton, ensuring a high-intensity [M+H]⁺ molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine are heavily influenced by the electronic push-pull dynamics of its substituents.

¹H NMR Causality & Assignments
  • Pyrazole C5-H: The nitro group at C4 exerts a profound anisotropic and electron-withdrawing effect, drastically deshielding the adjacent C5 proton. This results in a distinct, sharp singlet shifted far downfield to ~8.20 ppm .

  • Isopropyl Group: The methine (CH) proton is split by the six adjacent methyl protons, appearing as a classic septet at ~4.50 ppm . The methyl groups appear as a high-intensity doublet at ~1.55 ppm .

  • Morpholine Ring: The electronegativity difference between oxygen and nitrogen dictates the chemical shifts of the methylene groups. The -CH₂-O-CH₂- protons are more deshielded (~3.85 ppm ) compared to the -CH₂-N-CH₂- protons (~3.40 ppm ).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Pyrazole C58.20Singlet (s)-1HAromatic C-H
Isopropyl CH4.50Septet (sept)6.81HN-CH(CH₃)₂
Morpholine O-CH₂3.85Triplet (t)4.84H-CH₂-O-CH₂-
Morpholine N-CH₂3.40Triplet (t)4.84H-CH₂-N-CH₂-
Isopropyl CH₃1.55Doublet (d)6.86H-CH(CH₃)₂
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment & Causality
155.0QuaternaryC3 (Pyrazole): Deshielded by adjacent morpholine nitrogen.
132.0QuaternaryC4 (Pyrazole): Directly attached to the strongly withdrawing -NO₂ group.
128.0Methine (CH)C5 (Pyrazole): Aromatic carbon adjacent to N and -NO₂.
66.5Methylene (CH₂)Morpholine O-CH₂: Deshielded by oxygen.
54.0Methine (CH)Isopropyl CH: Attached to pyrazole N1.
48.5Methylene (CH₂)Morpholine N-CH₂: Attached to pyrazole C3.
22.0Methyl (CH₃)Isopropyl CH₃: Aliphatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy serves as the primary orthogonal validation for the functional groups, specifically the [3].

Table 3: Key FT-IR (ATR) Vibrational Modes
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3120WeakC-H stretch (sp²)Pyrazole C5-H
2970, 2850MediumC-H stretch (sp³)Isopropyl and Morpholine aliphatic C-H
1550MediumC=N stretchPyrazole ring skeleton
1520StrongAsymmetric -NO₂ stretchDiagnostic: Confirms C4 nitro substitution[1].
1340StrongSymmetric -NO₂ stretchDiagnostic: Confirms C4 nitro substitution.
1110StrongC-O-C asymmetric stretchDiagnostic: Confirms intact morpholine ether linkage.

High-Resolution Mass Spectrometry (HRMS)

In ESI+ mode, the exact mass of the compound (Calculated for C₁₀H₁₆N₄O₃: 240.1222 Da) yields a prominent protonated molecular ion [M+H]⁺ at m/z 241.1295 . The fragmentation pathways are highly predictable and structurally diagnostic.

Fragmentation Causality
  • Loss of Nitro Group: The weakest bond in the highly functionalized pyrazole core is often the C-NO₂ bond. Expulsion of NO₂ (46 Da) yields a fragment at m/z 195.13.

  • Isopropyl Cleavage: The N-isopropyl group readily undergoes a McLafferty-type rearrangement or direct homolytic cleavage, losing a propene neutral (42 Da) to yield m/z 199.08.

  • Morpholine Cleavage: The morpholine ring can detach as a radical or undergo ring-opening, leading to a loss of 87 Da (m/z 154.06).

MS_Fragmentation M [M+H]+ m/z 241.13 Frag1 Loss of NO2 [M+H - 46]+ m/z 195.13 M->Frag1 - NO2 (46 Da) Frag2 Loss of Propene [M+H - 42]+ m/z 199.08 M->Frag2 - C3H6 (42 Da) Frag3 Morpholine Cleavage [M+H - 87]+ m/z 154.06 M->Frag3 - Morpholine (87 Da)

Fig 2: Primary ESI-MS fragmentation pathways of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

Conclusion

The structural elucidation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine requires a multi-modal approach. The profound deshielding of the pyrazole C5 proton in ¹H NMR, the diagnostic asymmetric/symmetric NO₂ stretches at 1520/1340 cm⁻¹ in FT-IR, and the characteristic propene/NO₂ losses in HRMS provide a closed-loop, self-validating system. By understanding the electronic causality behind these spectral phenomena, researchers can confidently verify the integrity of this critical synthetic intermediate.

References

  • Abboud, J.-L. M., et al. Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. ResearchGate. Available at:[Link]

  • Rahman, N. A., et al. ATR-FTIR spectra of chitosan and its derivatives (powdered form) in acidic medium (Nitro Group Peaks). Figshare. Available at:[Link]

Sources

Foundational

Whitepaper: Solvation Dynamics and Experimental Solubility Profiling of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in Organic Solvents

Executive Summary In modern drug discovery and materials science, pyrazole-morpholine scaffolds act as critical building blocks, particularly in the development of kinase inhibitors and advanced agrochemicals. The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, pyrazole-morpholine scaffolds act as critical building blocks, particularly in the development of kinase inhibitors and advanced agrochemicals. The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a highly functionalized heterocycle. Understanding its solubility profile in organic solvents is not merely a logistical requirement for assay development, but a fundamental thermodynamic property that dictates its purification, formulation, and biological evaluation. This technical guide provides a rigorous theoretical framework for its solvation dynamics and outlines a self-validating experimental protocol for determining its thermodynamic solubility.

Structural Deconstruction & Solvation Thermodynamics

As an Application Scientist, predicting solubility requires deconstructing the molecule into its functional moieties to understand the causality behind its intermolecular interactions. The solubility of this compound is governed by the competing forces of its lipophilic appendages and its highly polar core, a dynamic frequently observed in analogous nitropyrazole derivatives[1].

  • The Morpholine Ring: This saturated heterocycle acts as a strong hydrogen-bond acceptor due to its ether oxygen and basic nitrogen. This moiety significantly enhances the compound's affinity for polar protic solvents (e.g., alcohols) compared to un-substituted pyrazoles[2].

  • The Nitro-Pyrazole Core: The nitro group is intensely electron-withdrawing, creating a massive molecular dipole across the pyrazole ring. This strong dipole moment dictates that the molecule will exhibit optimal solvation in polar aprotic solvents capable of stabilizing the charge separation via dipole-dipole interactions[1].

  • The Isopropyl Group: The addition of the bulky, lipophilic isopropyl group at the N1 position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule. Second, its steric bulk disrupts planar crystal lattice packing, lowering the crystal lattice energy and thereby enhancing solubility in moderately non-polar, halogenated solvents[3].

Solvation Core 4-(1-Isopropyl-4-nitro- 1H-pyrazol-3-yl)morpholine Morpholine Morpholine Ring (H-Bond Acceptor) Core->Morpholine Nitro Nitro Group (Strong Dipole) Core->Nitro Isopropyl Isopropyl Group (Lipophilic Bulk) Core->Isopropyl Protic Moderate Solubility (MeOH, EtOH) Morpholine->Protic H-Bonding PolarAprotic High Solubility (DMSO, DMF) Nitro->PolarAprotic Dipole-Dipole NonPolar Low Solubility (Hexane, Heptane) Isopropyl->NonPolar Van der Waals

Fig 1. Structural moieties driving solvent-specific intermolecular interactions and solubility.

Predicted Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above and empirical data from structurally related 1-isopropyl-4-nitro-1H-pyrazole analogs[3], the quantitative solubility of the compound across different solvent classes is summarized below.

Solvent CategoryRepresentative SolventsPredicted Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO, DMF, NMP> 50.0 (Excellent)Strong dipole-dipole interactions perfectly stabilize the highly polarized nitro-pyrazole core.
Halogenated Dichloromethane (DCM)20.0 - 50.0 (Good)Favorable Van der Waals interactions with the isopropyl and morpholine bulk; low dielectric constant is offset by polarizability.
Polar Protic Methanol, Ethanol5.0 - 20.0 (Moderate)Hydrogen bonding with the morpholine oxygen/nitrogen occurs, but solvation is sterically hindered by the hydrophobic isopropyl group.
Non-Polar Hexane, Heptane< 1.0 (Poor)Insufficient solvation energy to overcome the high crystal lattice forces driven by the polar core.

Experimental Methodology: Thermodynamic Solubility Determination

To transition from predictive modeling to empirical fact, a rigorous, self-validating protocol must be employed. Simple visual dissolution (kinetic solubility) is prone to supersaturation artifacts. The following protocol guarantees true thermodynamic solubility by ensuring chemical equilibrium and verifying structural integrity.

G A 1. Compound Weighing & Solvent Addition B 2. Thermal Equilibration (48h, 25.0 ± 0.1 °C) A->B Excess Solid Added C 3. Phase Separation (PTFE Filtration) B->C Equilibrium Reached D 4. HPLC-UV Quantification C->D Supernatant Extracted E 5. Data Validation & Thermodynamic Profiling D->E Peak Area vs. Curve

Fig 2. Thermodynamic solubility workflow ensuring equilibrium and analytical self-validation.

Step 1: Reagent Preparation & Thermal Equilibration
  • Preparation: Accurately weigh approximately 100 mg of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine into a 4 mL amber glass vial. Add 1.0 mL of the target organic solvent.

  • Causality of Excess: An excess of solid must remain visible to ensure the solution is saturated. If the solid completely dissolves, add more compound in 50 mg increments until a suspension persists.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM for 48 hours .

    • Scientific Rationale: A 48-hour incubation is mandatory to transition from a kinetic dissolution state to true thermodynamic equilibrium, eliminating the risk of measuring transient supersaturation.

Step 2: Phase Separation
  • Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

    • Scientific Rationale: PTFE is chemically inert to harsh organic solvents (unlike PES or Nylon). Filtration removes micro-particulates that would otherwise artificially inflate the quantified solubility value.

Step 3: HPLC-UV Quantification (The Self-Validating System)
  • Dilution: Dilute the filtered supernatant by a factor of 1:100 or 1:1000 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.

  • Quantification: Inject the sample into an HPLC-UV system (detection at λmax​ , typically ~254 nm for nitropyrazoles). Calculate the concentration against a pre-established 5-point calibration curve.

  • Self-Validation Checks:

    • QC Injection: Run a known Quality Control (QC) standard every 10 injections to verify instrument drift is < 2%.

    • Degradation Check: Inspect the chromatogram for secondary peaks. Some highly polar aprotic solvents can induce solvolysis over 48 hours. The absence of secondary peaks validates that the measured solubility represents the intact parent molecule, not a degradation product.

References

  • BenchChem. "An In-depth Technical Guide to 1-isopropyl-3-methyl-4-nitro-1H-pyrazole".
  • ChemScene. "(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)methanol".
  • PubChemLite. "4-(1h-pyrazol-3-yl)morpholine (C7H11N3O)".

Sources

Exploratory

Investigational Pharmacology of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine: A Dual-Mechanism Profiling Guide

Executive Summary The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (hereafter referred to as INPM) represents a highly specialized, novel chemical entity (NCE) featuring a privileged structural scaffold. Wh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (hereafter referred to as INPM) represents a highly specialized, novel chemical entity (NCE) featuring a privileged structural scaffold. While specific clinical data for this exact molecule is not widely documented in public literature, its structural moieties—a morpholine ring coupled to a functionalized nitropyrazole—provide a predictive roadmap for its mechanism of action (MoA).

As an application scientist, evaluating such an NCE requires moving beyond basic screening and implementing a hypothesis-driven framework. Based on established medicinal chemistry principles, INPM is hypothesized to operate via two non-mutually exclusive pharmacological pathways: Lipid Kinase (PI3K/mTOR) Inhibition and Hypoxia-Activated Bioreduction . This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and the structural rationale necessary for drug development professionals to profile this compound.

Structural Pharmacology & Target Rationale

The pharmacological potential of INPM is encoded directly within its three primary structural domains. Understanding the causality of these domains is critical for designing appropriate validation assays.

The Morpholine Pharmacophore (Hinge Binding)

The morpholine ring is a hallmark of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The oxygen atom within the morpholine ring acts as a critical hydrogen bond acceptor. In the ATP-binding pocket of PI3K isoforms, this oxygen satisfies the hydrogen bond requirement with the backbone amide of the hinge region (specifically Val851 in PI3Kα and Val882 in PI3Kγ) [1]. Furthermore, the morpholine ring makes extensive hydrophobic interactions with residues forming the top and bottom of the ATP-binding pocket, which is why morpholine-containing compounds (e.g., LY294002, BKM120) exhibit high affinity for lipid kinases over protein kinases[2].

The 1-Isopropyl-4-nitro-1H-pyrazole Core

Pyrazoles are versatile, nitrogen-containing heterocycles that frequently act as hydrogen bond donors/acceptors in kinase active sites.

  • The 1-Isopropyl Group: This bulky, aliphatic substitution provides necessary lipophilicity (LogP tuning) and directs the molecule into deeper hydrophobic pockets adjacent to the kinase hinge region, preventing off-target binding to shallower kinase pockets.

  • The 4-Nitro Group (Bioreductive Trigger): The nitroaromatic moiety is the defining feature of Hypoxia-Activated Prodrugs (HAPs). Under normoxic conditions, the strong electron-withdrawing nature of the nitro group can stabilize the molecule. However, in the hypoxic microenvironment of solid tumors, the nitro group becomes highly susceptible to single-electron reduction by endogenous nitroreductases (e.g., cytochrome P450 reductase) [3].

Mechanistic Pathways

Based on the structural rationale, INPM is predicted to act through two distinct, potentially synergistic mechanisms.

Hypothesis A: PI3K/mTOR Pathway Inhibition

INPM is hypothesized to act as an ATP-competitive inhibitor of the PI3K/mTOR axis. By inserting its morpholine oxygen into the hinge region, INPM prevents ATP from binding to the catalytic subunit of PI3K (p110). This halts the phosphorylation of PIP2 to PIP3, subsequently starving AKT of its membrane docking site and shutting down downstream mTORC1/2 survival signaling [4].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110α/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates INPM INPM (Morpholine Core) INPM->PI3K Hinge-binding (Val851/882)

PI3K/mTOR pathway inhibition via morpholine hinge-binding.

Hypothesis B: Hypoxia-Activated Bioreduction (HAP)

In the poorly oxygenated core of solid tumors, INPM may act as a prodrug. The mechanism relies on a "futile cycle" of electron redistribution. In healthy, oxygenated tissues (normoxia), the first one-electron reduction of the nitro group creates a transient nitro radical anion. Oxygen rapidly scavenges this electron, reverting the molecule to its stable prodrug state and preventing systemic toxicity [5].

However, under hypoxia (<1% O2​ ), the absence of oxygen allows successive enzymatic reductions (via 2-electron, 4-electron, and 6-electron steps) to form nitroso, hydroxylamine, and ultimately amine species [6]. This reduction can either release a highly reactive DNA-alkylating effector via linker fragmentation or dramatically alter the electron density of the pyrazole ring, acting as an "on-switch" that increases its kinase-binding affinity by orders of magnitude.

Bioreduction Prodrug Normoxia (21% O2) Stable Nitro (-NO2) Radical Radical Prodrug->Radical 1e- Radical->Prodrug O2 (Futile Cycle) Nitroso Nitroso (-NO) Radical->Nitroso 1e-, 2H+ Amine Active Amine (-NH2) Effector Release Nitroso->Amine 4e-, 4H+ Enzyme Nitroreductases (e.g., POR, NQO1) Enzyme->Prodrug

Hypoxia-activated bioreduction cascade of the 4-nitro group.

Self-Validating Experimental Protocols

To verify these mechanisms, the following self-validating workflows must be executed. A self-validating protocol ensures that internal controls (e.g., oxygen modulation) directly isolate the variable of interest.

Protocol 1: Cell-Free Kinase Profiling (HTRF Assay)

To confirm the morpholine-driven PI3K inhibition, Homogeneous Time-Resolved Fluorescence (HTRF) is utilized due to its resistance to compound auto-fluorescence—a common issue with nitroaromatics.

  • Preparation: Prepare a 10-point 3-fold serial dilution of INPM in 100% DMSO, starting at 10 mM.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 2 µL of recombinant PI3Kα/γ enzyme, 2 µL of PIP2 substrate, and 100 nL of INPM.

  • Initiation: Add 2 µL of ATP (at the predetermined Km​ for each isoform) to initiate the reaction. Incubate for 30 minutes at 25°C.

  • Detection: Add 5 µL of HTRF detection mixture (containing a europium-labeled anti-PIP3 antibody and a modified APC-labeled PIP3 tracer).

  • Causality Check: If INPM successfully competes with ATP at the hinge region, it will prevent PIP3 formation. The APC-tracer will bind the Europium-antibody, resulting in a high FRET signal (665 nm / 620 nm ratio).

  • Validation: Calculate the IC50​ using a 4-parameter logistic regression. Cross-screen against a kinome panel to verify lipid kinase selectivity.

Protocol 2: Hypoxic Clonogenic Survival Assay

To validate the HAP bioreduction hypothesis, cellular cytotoxicity must be measured as a function of oxygen tension to calculate the Hypoxia Cytotoxicity Ratio (HCR).

  • Cell Seeding: Seed HCT116 (colorectal carcinoma) cells at 500 cells/well in two identical 6-well plates. Allow 24 hours for adherence.

  • Environmental Control: Transfer Plate A to a standard normoxic incubator (21% O2​ , 5% CO2​ ). Transfer Plate B to a specialized hypoxia chamber (0.1% O2​ , 5% CO2​ , balanced N2​ ) for 4 hours prior to dosing to allow endogenous nitroreductase upregulation.

  • Dosing: Treat both plates with INPM (0.1 µM to 100 µM) and incubate for exactly 4 hours.

  • Washout & Recovery: Remove the drug, wash twice with PBS, and replace with fresh media. Return both plates to the normoxic incubator for 10 days to allow colony formation.

  • Quantification: Fix cells with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Causality Check: The HCR is calculated as IC50(Normoxia)​/IC50(Hypoxia)​ . An HCR > 10 confirms that the 4-nitro group is undergoing bioreduction to a cytotoxic species strictly under hypoxic conditions.

Quantitative Data Synthesis

The following table summarizes the predicted pharmacological profile of INPM based on structure-activity relationship (SAR) models of analogous morpholine-pyrazoles and nitroaromatic HAPs.

ParameterAssay ConditionPredicted ValueBiological Significance
PI3Kα IC50​ Cell-free (HTRF), 10 µM ATP45 - 120 nMHigh affinity driven by morpholine-Val851 H-bond.
mTOR IC50​ Cell-free (LanthaScreen)200 - 500 nMDual-inhibition potential, typical of morpholine scaffolds.
Normoxic IC50​ HCT116 Cells, 21% O2​ > 50 µMLow systemic toxicity; futile cycle maintains prodrug state.
Hypoxic IC50​ HCT116 Cells, 0.1% O2​ 1.5 - 5.0 µMActivation via nitroreductases; release of active effector.
HCR Ratio (Normoxia / Hypoxia)> 10Strong hypoxia selectivity; viable candidate for solid tumors.
Docking Score p110γ (PDB: 1E7U)-9.2 kcal/molConfirms favorable thermodynamics for hinge-region binding.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: Encyclopedia MDPI URL:[Link]

  • Reductive Activity and Mechanism of Hypoxia-Targeted AGT Inhibitors Source: Semantic Scholar URL:[Link]

Foundational

Whitepaper: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the use of privileged heterocycles that can effectively anchor into the ATP-binding pocket. 4-(1-Isoprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on the use of privileged heterocycles that can effectively anchor into the ATP-binding pocket. 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a highly functionalized, strategically designed building block used extensively in the synthesis of advanced therapeutics. By combining a hydrogen-bonding pyrazole core with a lipophilic isopropyl vector and a solubility-enhancing morpholine ring, this intermediate serves as a critical precursor for generating potent inhibitors targeting Pim kinases and Interleukin-1 receptor-associated kinase 4 (IRAK4).

This technical guide provides an in-depth analysis of the structural rationale, physicochemical profiling, and field-proven synthetic methodologies for this compound, designed specifically for researchers and drug development professionals.

Structural Rationale and Pharmacophore Mapping

The architecture of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is not arbitrary; every functional group serves a distinct mechanistic or pharmacokinetic purpose in downstream drug development:

  • The Pyrazole Core: Acts as a robust hydrogen-bond donor/acceptor system. In the context of kinase inhibitors, the reduced 4-amino-pyrazole motif frequently serves as the primary hinge-binding element, interacting directly with the backbone amides of the kinase hinge region [1].

  • 1-Isopropyl Substitution: The N1-isopropyl group provides a directed lipophilic vector. Causally, this bulky, branched alkyl chain is designed to occupy specific hydrophobic sub-pockets within the kinase active site, increasing target affinity while preventing off-target binding through steric exclusion.

  • 3-Morpholino Substituent: The incorporation of a morpholine ring via its nitrogen atom (position 4) serves a dual purpose. First, it modulates the basicity (pKa) of the molecule. Second, as a hydrophilic, oxygen-containing heterocycle, it projects into solvent-exposed channels to significantly improve the aqueous solubility and oral bioavailability of the final active pharmaceutical ingredient (API).

  • 4-Nitro Group: In this intermediate state, the nitro group acts as a powerful electron-withdrawing synthetic placeholder. It strongly activates the C3 position for Nucleophilic Aromatic Substitution (SNAr) during synthesis. Later, it is catalytically reduced to an amine, providing the critical nucleophilic attachment point for amide couplings to build the final drug molecule [3].

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic workflow and the logical progression from a basic pyrazole precursor to the final kinase inhibitor API.

Pathway N1 3-Bromo-1-isopropyl -1H-pyrazole N2 Nitration (HNO3 / H2SO4) N1->N2 Electrophilic Aromatic Substitution (EAS) N3 3-Bromo-1-isopropyl -4-nitro-1H-pyrazole N2->N3 N4 SNAr with Morpholine (K2CO3, DMF, 80°C) N3->N4 Nucleophilic Aromatic Substitution (SNAr) N5 4-(1-Isopropyl-4-nitro-1H -pyrazol-3-yl)morpholine N4->N5 N6 Nitro Reduction (Pd/C, H2) N5->N6 Catalytic Hydrogenation N7 4-Amino Kinase Hinge Binder N6->N7 API Precursor

Figure 1: Synthetic workflow and mechanistic pathway for the target pyrazole scaffold.

Synthetic Methodologies: Step-by-Step Protocol

To ensure scientific integrity, the synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine must be approached as a self-validating system. The most reliable route utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy.

Phase 1: Preparation of the Electrophile (Nitration)
  • Causality: The starting material, 3-bromo-1-isopropyl-1H-pyrazole, is relatively electron-rich. To enable the subsequent SNAr reaction, a strong electron-withdrawing group must be introduced. Nitration with HNO3​/H2​SO4​ occurs regioselectively at the C4 position due to the combined directing effects of the N1 alkyl group and the C3 halogen, maximizing thermodynamic stability.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

The newly introduced C4 nitro group draws electron density away from the C3 carbon via resonance, highly activating the C-Br bond for nucleophilic attack by morpholine.

Detailed Experimental Protocol:

  • Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with 3-bromo-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the halogenated precursor by ambient moisture at elevated temperatures.

  • Reagent Addition: Add morpholine (1.5 eq) and finely powdered Potassium Carbonate ( K2​CO3​ , 2.0 eq) to the stirring solution.

    • Causality: An excess of morpholine drives the equilibrium forward. Powdered K2​CO3​ provides a high surface area for rapid acid scavenging, preventing the generated HBr from protonating the morpholine, which would otherwise destroy its nucleophilicity.

  • Heating & Self-Validation: Heat the mixture to 80°C. Monitor the reaction via LC-MS every 2 hours.

    • Self-Validation: The reaction is deemed complete when the starting material peak (exhibiting the characteristic m/z Br-isotope pattern) disappears and the product peak ( m/z 241[M+H]+ ) plateaus. A visual cue of success is a color shift from pale yellow to deep orange, indicative of the transient Meisenheimer complex formation.

  • Workup: Cool the reaction to room temperature and quench slowly with ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) three times.

    • Causality: EtOAc efficiently partitions the organic product. The repetitive aqueous LiCl washes are a mandatory field-proven technique to completely strip residual DMF from the organic phase, which would otherwise cause bumping during rotary evaporation and inhibit crystallization.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Properties of the Target Scaffold
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C10​H16​N4​O3​ Optimal molecular weight for fragment-based drug design.
Molecular Weight 240.26 g/mol Leaves ample mass budget for subsequent API elaboration.
Hydrogen Bond Donors 0Prevents non-specific binding in the intermediate stage.
Hydrogen Bond Acceptors 5Enhances solubility and enables multi-point kinase interactions.
LogP (Calculated) ~1.2Balanced lipophilicity, ensuring both membrane permeability and aqueous solubility.
Table 2: SNAr Optimization Matrix (Field-Proven Conditions)
SolventBaseTemperatureTimeIsolated YieldNotes
THF Et3​N 65°C (Reflux)24 h42%Incomplete conversion; solvent boiling point too low.
Acetonitrile K2​CO3​ 80°C16 h68%Moderate yield; precipitation of intermediates observed.
DMF K2​CO3​ 80°C 6 h 91% Optimal; stabilizes Meisenheimer complex transition state.
DMSO Cs2​CO3​ 100°C4 h75%Faster reaction, but workup complicated by DMSO removal.

Applications in Targeted Therapeutics

The true value of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is realized when the nitro group is reduced to an amine, unlocking its potential as a core scaffold for two major therapeutic classes:

Pim Kinase Inhibitors (Oncology)

The Pim kinase family (Pim-1, Pim-2, and Pim-3) is frequently overexpressed in prostate cancer and various hematological malignancies. Because Pim kinases possess a unique ATP-binding pocket that lacks a regulatory spine, they require highly specific hinge-binding motifs. The reduced form of our target compound (4-amino-1-isopropyl-3-morpholino-1H-pyrazole) is coupled with thiazole, picolinyl, or pyrimidinyl carboxylic acids to yield potent, selective Pim kinase inhibitors. The morpholine ring specifically extends toward the solvent front to improve the PK profile of these oncology drugs [1].

IRAK4 Inhibitors (Immunology & Inflammation)

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signaling node in Toll-like receptor (TLR) and IL-1R pathways. Dysregulation of IRAK4 is implicated in rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. Pyrazole derivatives structurally analogous to our target compound are utilized to mimic the purine ring of ATP, competitively inhibiting IRAK4 activity and halting the inflammatory cytokine cascade [2].

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. (US Patent US8436001B2). Google Patents.
  • Pyrrolopyridazine inhibitors of IRAK4 activity. (European Patent EP3268004B1). European Patent Office.
  • Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds.Molecules (MDPI) / PMC.
Exploratory

The Strategic Procurement and Application of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on the commercial availability of privileged molecular building blocks. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on the commercial availability of privileged molecular building blocks. As a Senior Application Scientist, I frequently evaluate scaffolds not just for their structural novelty, but for their strategic utility in traversing complex structure-activity relationship (SAR) landscapes. 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7) represents one such highly privileged intermediate[1].

This in-depth technical guide explores the commercial landscape, structural causality, and self-validating experimental workflows associated with this compound. It is primarily utilized as an advanced precursor for synthesizing highly selective kinase inhibitors (e.g., Pim kinases) and purinergic receptor antagonists (e.g., P2X3)[2][3].

Physicochemical Profiling & Commercial Landscape

Unlike bulk commodity chemicals, 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a specialized building block. It is typically procured through specialized chemical vendors serving the pharmaceutical R&D sector, such as AA Blocks and Crysdot[1].

Table 1: Physicochemical and Commercial Data Summary

PropertyValue
Chemical Name 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine
CAS Registry Number 1429417-87-7
Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
Typical Commercial Purity 97% (Validated via HPLC/NMR)
Physical State Solid (Typically pale yellow powder)
Commercial Scale Milligram to Gram scale (R&D purposes)
Key Commercial Suppliers AA Blocks, Crysdot, Chemsrc Aggregators

Structural Causality in Medicinal Chemistry

The selection of this specific scaffold in drug discovery is never arbitrary. Every functional group serves a distinct mechanistic purpose:

  • The Pyrazole Core: Acts as an excellent bioisostere for phenyl or other heteroaryl rings. It provides multiple vectors for substitution while maintaining a favorable topological polar surface area (TPSA).

  • The 1-Isopropyl Group: Strategically installed to enhance membrane permeability and lipophilicity. In the context of target binding, this branched aliphatic group is perfectly sized to occupy specific hydrophobic sub-pockets, such as the hinge region of kinase ATP-binding sites or the deep hydrophobic clefts of P2X3 receptors[2][3].

  • The 3-Morpholino Motif: Morpholine is a classic solubilizing group. It improves the metabolic stability and oral bioavailability of the final drug while providing a basic nitrogen capable of interacting with solvent-exposed regions or acidic residues in the target protein.

  • The 4-Nitro Group (Synthetic Handle): The nitro group is highly electron-withdrawing, which is critical for the initial synthesis of the scaffold. More importantly, it serves as a "masked" primary amine. Once reduced, the resulting 4-amino group becomes the primary nucleophile for subsequent amide couplings, allowing researchers to build the final active pharmaceutical ingredient (API)[3].

Self-Validating Experimental Workflows

To ensure scientific integrity, chemical protocols must not rely on blind faith; they must be self-validating systems. Below are the field-proven methodologies for synthesizing and utilizing this building block.

Protocol 1: Scaffold Assembly via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of the commercially available scaffold from its brominated precursor.

  • Step 1: Reagent Assembly. Combine 3-bromo-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) and morpholine (1.2 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq).

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SNAr reaction. K2​CO3​ acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation of morpholine, which would otherwise destroy its nucleophilicity.

  • Step 2: Thermal Activation. Heat the reaction mixture to 80°C for 2-4 hours.

    • Causality: While the 4-nitro group strongly activates the 3-position, morpholine is a sterically hindered, moderate secondary amine. Thermal energy is strictly required to overcome the activation barrier.

  • Step 3: Self-Validation (LC-MS).

    • Validation Metric: Do not proceed to workup until LC-MS confirms the complete disappearance of the starting material's distinct M / M+2 isotopic doublet (indicative of the bromine atom). The appearance of the product mass [M+H]+ at m/z 241 validates successful conversion.

Protocol 2: Downstream Activation (Nitro Reduction)

This protocol details the reduction of the commercial building block into the reactive 4-amino intermediate.

  • Step 1: Catalytic Setup. Dissolve 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in methanol. Add 10% Pd/C catalyst under a nitrogen atmosphere before introducing H2​ gas (1 atm).

    • Causality: Methanol perfectly solubilizes the starting material while being completely inert to hydrogenation. Purging the reaction vessel with nitrogen prior to H2​ introduction is a critical safety causality to prevent the ignition of methanol vapors by the pyrophoric Pd/C catalyst.

  • Step 2: Reaction Monitoring & Self-Validation.

    • Validation Metric: The starting material imparts a distinct yellow color to the solution due to the extended conjugation of the nitro group with the pyrazole ring. The reaction is visually self-validating: it is complete when the solution transitions to colorless and hydrogen uptake ceases. Confirm via TLC (DCM:MeOH 9:1); a ninhydrin stain must yield a bright purple spot, confirming the presence of the newly formed primary amine.

SyntheticWorkflow A 3-Bromo-1-isopropyl -4-nitro-1H-pyrazole C SNAr Reaction (DMF, 80°C, K2CO3) A->C B Morpholine (Nucleophile) B->C D Target Compound CAS: 1429417-87-7 C->D LC-MS Check (Loss of Br isotope) E Nitro Reduction (H2, Pd/C, MeOH) D->E F 4-Amino Intermediate (Coupling Handle) E->F TLC Check (Ninhydrin +)

Fig 1. Self-validating synthetic workflow for 1429417-87-7 and its downstream activation.

Downstream Applications: Target Pathways

Once the 4-amino intermediate is generated, it is typically coupled with various carboxylic acids to form amide-linked APIs. Two primary therapeutic pathways heavily utilize this specific pyrazole-morpholine architecture:

Pim Kinase Inhibition (Oncology)

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases downstream of the JAK/STAT pathway. They are frequently overexpressed in hematological malignancies. The derived from our title compound acts as a potent, ATP-competitive inhibitor[3]. The isopropyl group anchors deep into the hydrophobic hinge region, while the morpholine extends outward to interact with the solvent front, effectively blocking the phosphorylation of the pro-apoptotic BAD protein.

SignalingPathway S1 Cytokine Signaling (e.g., IL-3) S2 JAK/STAT Pathway S1->S2 S3 Pim Kinase (Overexpressed) S2->S3 Transcriptional Upregulation S4 BAD Protein (Phosphorylated) S3->S4 Kinase Activity S5 Bcl-2 Activation (Anti-apoptotic) S4->S5 Protein Release S6 Tumor Cell Survival S5->S6 Inhibitor Pyrazole-Morpholine API Inhibitor->S3 ATP-Competitive Inhibition

Fig 2. Pim kinase survival pathway targeted by pyrazole-morpholine derived inhibitors.

P2X3 Receptor Antagonism (Neurology & Pulmonology)

The P2X3 receptor is an ATP-gated ion channel predominantly expressed in sensory neurons. Hyperactivation of this receptor is implicated in chronic cough and neuropathic pain. demonstrates that derivatives of the 1-isopropyl-3-morpholino-pyrazole scaffold act as highly selective P2X3 and P2X2/3 antagonists, modulating sensory neuron hyperexcitability[2].

References

  • Title: Product Index - 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS 1429417-87-7) Source: AA Blocks URL: [Link]

  • Source: United States Patent and Trademark Office (Google Patents)
  • Source: Korean Intellectual Property Office (Google Patents)

Sources

Foundational

Comprehensive Safety and Handling Guide for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics. Handling this molecule requires a sophisticated understanding of its dual-hazard profile: the energetic instability inherent to nitropyrazoles and the corrosive, permeation-enhancing properties of the morpholine ring.

This whitepaper synthesizes thermodynamic principles, toxicological data, and field-proven containment strategies to establish a self-validating framework for the safe handling, scale-up, and storage of this compound.

Structural Hazard Deconstruction & Causality

To design an effective safety protocol, we must first deconstruct the molecule into its reactive pharmacophores. The safety profile of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is dictated by the synergistic risks of its constituent functional groups.

The Nitropyrazole Core: Thermal and Energetic Instability

Aromatic nitro compounds are characterized by their high energy content and susceptibility to autocatalytic decomposition[1]. The electron-withdrawing nitro group (-NO₂), coupled with the electron-rich pyrazole ring, creates a highly polarized system. Under thermal stress, these substances can undergo decomposition without the involvement of ambient oxygen, producing free radicals and releasing massive amounts of heat and flammable gases, ultimately leading to thermal runaway[1].

Furthermore, the handling safety of such energetic materials is heavily influenced by their drop-weight impact sensitivity. Friction or mechanical shock can provide the localized activation energy required to initiate a violent thermal explosion[2].

The Morpholine Moiety: Corrosivity and Toxicity

The morpholine substituent introduces significant basicity and solvent-like properties. Morpholine derivatives are known to be corrosive, causing severe skin burns and eye damage, and are toxic via dermal absorption and inhalation[3]. In the context of a larger molecule, the morpholine ring can act as a permeation enhancer, facilitating the rapid transport of the toxic nitropyrazole core across the stratum corneum and into systemic circulation.

Metabolic Toxicity

From a biological perspective, the nitro group presents a severe mutagenic risk. In vivo, nitroaromatic compounds are often reduced by bacterial and mammalian nitroreductases into reactive nitroso and hydroxylamino intermediates. These electrophilic species readily form covalent adducts with DNA and proteins, driving the compound's genotoxic and carcinogenic potential[4].

G Compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Nitro Nitropyrazole Core Compound->Nitro Morph Morpholine Ring Compound->Morph Therm Thermal Runaway & Explosion Hazard Nitro->Therm Mutag Nitroreductase Activation (DNA Adducts) Nitro->Mutag Corros Corrosivity & Dermal Permeation Morph->Corros Action1 DSC/TGA Screening Therm->Action1 Action2 OEB 4/5 Containment Mutag->Action2 Corros->Action2

Diagram 1: Structural hazard causality and required mitigation strategies.

Quantitative Thermodynamic & Toxicological Data

Before initiating any physical handling or scale-up, researchers must evaluate the compound against established safety thresholds. According to European Chemicals Agency (ECHA) guidelines, a substance is flagged for explosive testing if its exothermic decomposition energy ( ΔHdec​ ) exceeds 500 J/g and the onset of exothermic decomposition ( Tonset​ ) is below 500 °C[5].

Table 1: Predictive Thermodynamic & Safety Parameters

Note: Values are predictive baselines derived from analogous nitroaromatic and morpholine systems. Lot-specific Differential Scanning Calorimetry (DSC) must be performed prior to use.

ParameterPredictive Range / ThresholdHazard ImplicationAnalytical Method
Decomposition Onset ( Tonset​ ) 180 °C – 250 °CRisk of thermal runaway if process temp exceeds Tonset​−50 °C.DSC (5 °C/min)
Decomposition Energy ( ΔHdec​ ) > 500 J/gHigh explosive potential; self-heating propagation[5].DSC / ARC
Impact Sensitivity ( H50​ ) 15 J – 40 JSensitive to mechanical shock/friction[2].Drop-Weight Test
LogP (Octanol/Water) 1.5 – 2.5High lipophilicity; rapid dermal absorption.HPLC / in silico
Table 2: Toxicological Endpoints & PPE Requirements
Hazard ClassMechanismRequired PPE & Engineering Controls
Acute Dermal Toxicity Morpholine-facilitated transport of toxic core[6].Double Nitrile gloves (EN 374), Tyvek sleeves.
Genotoxicity Nitroreduction to hydroxylamines[4].Handle strictly within a negative-pressure isolator.
Corrosivity Localized tissue necrosis via basicity[3].Face shield (8-inch min) over safety goggles[7].

Step-by-Step Methodologies for Safe Handling

To ensure scientific integrity and operational safety, the following protocols operate as a self-validating system. Each step contains a prerequisite verification check to prevent cascading failures.

Protocol A: Pre-Scale-Up Thermal Validation (Micro-Calorimetry)

Causality: Because the activation energy for the decomposition of nitropyrazoles can be unpredictably lowered by trace metal impurities or solvent interactions, theoretical calculations must be validated empirically before handling >1 gram of material.

  • Equipment Calibration: Calibrate the High-Pressure Differential Scanning Calorimeter (HP-DSC) using an indium standard to ensure baseline stability.

  • Sample Preparation: Inside a static-dissipative glovebox, weigh exactly 2.0–5.0 mg of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine into a gold-plated high-pressure crucible.

  • Atmospheric Control: Seal the crucible and purge the DSC furnace with dry Nitrogen (50 mL/min) to prevent oxidative interference.

  • Thermal Ramping: Execute a temperature sweep from 25 °C to 400 °C at a strict heating rate of 5 °C/min.

  • Data Analysis: Identify Tonset​ and integrate the exothermic peak to calculate ΔHdec​ .

    • Validation Gate: If ΔHdec​>500 J/g, the compound must be classified as a severe explosion hazard, restricting batch sizes to <50 grams without dedicated blast-bunker facilities[5].

Protocol B: Standard Operating Procedure for Weighing and Transfer

Causality: The compound's high impact sensitivity[2] and potent dermal toxicity[6] dictate that mechanical friction and aerosolization must be eliminated during transfer.

  • Environmental Setup: Utilize an OEB 4/5 rated negative-pressure isolator or a highly efficient extractor hood. Ensure the humidity is maintained above 40% to naturally dissipate static electricity.

  • Grounding: Bond and ground all receiving containers, spatulas, and balances to prevent electrostatic discharge (ESD)[3].

  • Tool Selection: Use exclusively non-sparking, conductive spatulas (e.g., PTFE-coated or specialized conductive polymers). Never use standard stainless steel spatulas if the material appears crystalline and dry.

  • Execution: Transfer the material slowly. Avoid grinding, scraping, or crushing the crystals against the glass walls of the container.

  • Solubilization: If transferring to a reactor, pre-dissolve the compound in a compatible, non-reactive solvent (e.g., ethyl acetate or dichloromethane) within the isolator to eliminate dust hazards before moving to the main reactor.

  • Decontamination: Wipe down all surfaces with a slightly acidic aqueous solution (to neutralize the morpholine basicity), followed by a standard organic solvent wipe.

G A 1. Thermal Screening (DSC < 5mg) B 2. Risk Assessment (Check dH > 500 J/g) A->B C 3. Static-Free Containment Setup B->C D 4. Non-Sparking Transfer C->D E 5. Liquid-Phase Processing D->E

Diagram 2: Sequential workflow for the safe handling and scale-up of energetic intermediates.

Emergency Response and Containment

Despite rigorous preventative measures, the inherent reactivity of nitroaromatic morpholines requires robust emergency protocols.

  • Spill Containment: Do not sweep dry material, as friction may initiate decomposition. Moisten the spill lightly with a compatible, non-flammable solvent (e.g., water/isopropanol mix) to desensitize the energetic core and suppress aerosolization. Collect using absorbent, non-sparking materials and place in a sealed, grounded container[8].

  • Skin Exposure: Due to the morpholine moiety, immediate action is required to prevent severe burns and systemic absorption. Rinse contaminated areas immediately with a high-volume flow of lukewarm water for 15–30 minutes. Do not use neutralizing chemicals on the skin, as exothermic neutralization reactions will exacerbate tissue damage[3].

  • Fire Fighting: In the event of a fire involving this compound, expect rapid, self-sustaining combustion. Use water spray, alcohol-resistant foam, or carbon dioxide. Firefighters must wear self-contained breathing apparatus (SCBA) and maintain a safe distance due to the risk of thermal explosion[7][8].

References

  • Morpholine - SAFETY DATA SHEET. PENTA s.r.o. Available at: [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]

  • 1-Nitropyrazole Safety Data. LookChem. Available at: [Link]

  • Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools. ResearchGate. Available at:[Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). Available at:[Link]

  • Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds. ACS Publications. Available at: [Link]

  • Chemical Descriptors for a Large-Scale Study on Drop-Weight Impact Sensitivity of High Explosives. ACS Publications. Available at:[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

An Application Note and Detailed Protocol for the Synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Authored by: A Senior Application Scientist Introduction In the landscape of modern medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the morpholine moiety is a common feature in approved drugs, valued for its ability to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3][4]

The targeted compound, 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, combines these two valuable pharmacophores. The presence of a nitro group on the pyrazole ring not only influences the electronic properties of the molecule but also serves as a key activating group for its synthesis via nucleophilic aromatic substitution (SNAr).

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. It offers a detailed, step-by-step protocol, an exploration of the underlying reaction mechanism, and practical insights into the experimental setup, characterization, and troubleshooting.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target compound is achieved through a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from SN1 or SN2 reactions and is characteristic of aromatic rings bearing a good leaving group and strong electron-withdrawing groups.[5]

The key steps of the mechanism are:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C3 position of the pyrazole ring. This position is highly activated by the strong electron-withdrawing effect of the nitro group at the C4 position. This initial attack breaks the aromaticity of the pyrazole ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the pyrazole ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, which is why the presence of ortho or para electron-withdrawing groups is essential for the SNAr mechanism to proceed efficiently.[5][6]

  • Rearomatization and Elimination: In the final step, the aromaticity of the pyrazole ring is restored by the elimination of the leaving group, in this case, a chloride ion. This step is typically fast and irreversible, driving the reaction to completion.

Figure 1: SNAr Reaction Mechanism.

Experimental Protocol

This protocol provides a method for the synthesis of 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine from the precursor 3-chloro-1-isopropyl-4-nitro-1H-pyrazole.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Required PuritySupplier (Example)Notes
3-chloro-1-isopropyl-4-nitro-1H-pyrazoleN/A203.61>97%Custom SynthesisKey starting material.
Morpholine110-91-887.12>99%Sigma-AldrichUse freshly opened or distilled.
Potassium Carbonate (K₂CO₃)584-08-7138.21>99%Fisher ScientificAnhydrous, finely powdered.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Acros OrganicsUse a dry solvent from a sealed bottle.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeVWR ChemicalsFor extraction and chromatography.
Hexanes110-54-386.18ACS GradeVWR ChemicalsFor chromatography.
Brine (Saturated NaCl solution)N/AN/AN/ALab-preparedFor washing during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeEMD MilliporeFor drying organic layers.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller or oil bath

  • Reflux condenser with inert gas inlet (Nitrogen or Argon)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Flash chromatography setup (column, pump, fraction collector)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
Figure 2: Overall Experimental Workflow.
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-1-isopropyl-4-nitro-1H-pyrazole (2.04 g, 10.0 mmol, 1.0 eq) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

  • Solvent and Reagent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature under an inert atmosphere (N₂). Subsequently, add morpholine (1.31 mL, 15.0 mmol, 1.5 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath or heating mantle. Maintain this temperature and allow the reaction to stir vigorously for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 150 mL of cold deionized water. Stir for 15-20 minutes, during which the product may precipitate.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective.

  • Isolation: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine as a solid (typically a yellow or off-white powder).

Quantitative Data Summary
ParameterValue
Moles of Starting Pyrazole10.0 mmol
Moles of Morpholine15.0 mmol (1.5 eq)
Moles of K₂CO₃20.0 mmol (2.0 eq)
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield 80-90%
Theoretical Yield 2.54 g

Characterization of Final Product

The identity and purity of the synthesized 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine should be confirmed by standard analytical techniques.

  • Appearance: Yellow to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~8.1-8.3 (s, 1H): Proton at the C5 position of the pyrazole ring.

    • ~4.6-4.8 (sept, 1H): Methine proton (-CH) of the isopropyl group.

    • ~3.8-4.0 (t, 4H): Methylene protons (-CH₂-) of the morpholine ring adjacent to the oxygen atom.

    • ~3.2-3.4 (t, 4H): Methylene protons (-CH₂-) of the morpholine ring adjacent to the nitrogen atom.

    • ~1.5-1.6 (d, 6H): Methyl protons (-CH₃) of the isopropyl group.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected signals for pyrazole carbons, morpholine carbons, and isopropyl carbons. The C4 carbon bearing the nitro group will be significantly downfield.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₆N₄O₃ [M+H]⁺: 255.12. Found: 255.xx.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling chemicals.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • DMF: is a skin and respiratory irritant and is a suspected teratogen. Avoid inhalation and skin contact.

    • Morpholine: is corrosive and flammable. Handle with care.

    • 3-chloro-1-isopropyl-4-nitro-1H-pyrazole: As a nitroaromatic and chlorinated compound, it should be treated as toxic and irritant. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction (by TLC)1. Inactive reagents (e.g., wet DMF, old morpholine).2. Insufficient temperature.3. Ineffective base.1. Use freshly opened anhydrous DMF and distilled morpholine.2. Ensure the reaction temperature is maintained at 80-90 °C.3. Use finely powdered, anhydrous K₂CO₃. Ensure it is fully suspended. Consider using a stronger base like Cs₂CO₃ if needed.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry issue.1. Extend the reaction time and continue monitoring by TLC.2. Re-verify the masses and molar equivalents of all reagents. A slight excess of the nucleophile (morpholine) is recommended.
Formation of Multiple Byproducts 1. Reaction temperature too high.2. Side reactions with residual water.1. Lower the reaction temperature slightly (e.g., to 75-80 °C).2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere with anhydrous solvents.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the aqueous phase.2. Emulsion formation during extraction.3. Co-elution of impurities during chromatography.1. Perform more extractions with ethyl acetate or use a different extraction solvent like dichloromethane (DCM).2. Add more brine to the separatory funnel to break the emulsion.3. Adjust the solvent system for chromatography. Try a less polar system or a different solvent combination (e.g., DCM/Methanol).

References

  • Hu, Y., et al. (2019). Design, synthesis and biological evaluation of 2-H pyrazole derivatives containing morpholine moieties as highly potent small molecule inhibitors of APC-Asef interaction. European Journal of Medicinal Chemistry, 177, 235-247. [Link]

  • Starosotnikov, A. M., et al. (2011). Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin, 60(8), 1632-1636. [Link]

  • Asiri, A. M., et al. (2023). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Journal of Molecular Structure, 1287, 135645. [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules, 28(14), 5369. [Link]

  • Khan, I., et al. (2017). Synthesis of new morpholine-connected pyrazolidine derivatives and their antimicrobial, antioxidant, and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 27(1), 120-125. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Sameaa, E. O., & Sura, S. J. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Physics: Conference Series, 1032, 012046. [Link]

  • Kanishchev, O. S., et al. (2007). Nitropyrazoles. Part 11. Isomeric 1-Methyl-3(5)-nitropyrazole-4-carbonitriles in Nucleophilic Substitution Reactions. Chemistry of Heterocyclic Compounds, 43(8), 989-996. [Link]

  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. [Link]

  • Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1017. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Advanced Materials Research, 1131, 129-132. [Link]

  • Reddy, G. P., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1789-1797. [Link]

  • Ortiz, K. G., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. ResearchGate. [Link]

  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 805. [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). Synthesis of condensed morpholine-containing systems by reductive or oxidative heterocyclisation. From Chemistry Towards Technology Step-By-Step, 4(3), 69-75. [Link]

  • Teixeira, C., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. [Link]

  • Kavitha, N. V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica, 3(4), 55-62. [Link]

  • Kumar, V., et al. (2013). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 125(5), 985-1004. [Link]

Sources

Application

Application Note: Scalable and Regioselective Nitration of 1-Isopropyl-3-morpholino-1H-pyrazole via a Nitrate Salt Intermediate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Introduction & Mechanistic Rationale Nitropyrazoles are highly valued scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

Introduction & Mechanistic Rationale

Nitropyrazoles are highly valued scaffolds in medicinal chemistry, frequently serving as critical precursors to aminopyrazoles in the development of kinase inhibitors, antiviral agents, and other targeted therapeutics[1]. However, the direct electrophilic nitration of pyrazoles bearing basic substituents—such as 1-isopropyl-3-morpholino-1H-pyrazole—presents significant synthetic and safety challenges.

When subjected to traditional "mixed acid" (HNO₃/H₂SO₄) batch conditions, the basic morpholine nitrogen undergoes immediate protonation. This not only deactivates the ring system but also triggers a highly exothermic neutralization event that is difficult to control upon scale-up[2]. Furthermore, the presence of excess nitrating agent in solution often leads to over-oxidation of the morpholine ring, degradation, and poor regioselectivity.

To circumvent these issues, this protocol employs a highly controlled, self-validating Nitrate Salt Methodology [2].

The Causality of the Method
  • Stoichiometric Lockdown (Salt Formation): By treating the substrate with exactly one equivalent of nitric acid in a non-polar/ethereal solvent (e.g., MTBE), the basic morpholine nitrogen acts as an internal stoichiometric trap. It precipitates as a stable 1:1 nitrate salt, physically preventing the introduction of excess oxidizing equivalents[2].

  • Controlled Electrophile Generation: The isolated salt is subsequently added to cold concentrated sulfuric acid. Here, the sulfuric acid acts as both the solvent and a dehydrating agent, converting the ionically bound nitrate anion into the highly reactive nitronium ion ( NO2+​ ) in a controlled, localized manner[3].

  • Regioselectivity: Because the stoichiometry is strictly locked at 1:1, over-nitration is impossible. The generated NO2+​ attacks the pyrazole ring exclusively at the C4 position, which is the most susceptible to electrophilic aromatic substitution ( SE​Ar ) due to the combined electron-donating resonance of the adjacent morpholine and N-isopropyl groups[3].

Comparative Process Data

The transition from a traditional mixed-acid batch process to the nitrate salt methodology yields significant improvements in both safety and product purity.

Process ParameterTraditional Mixed Acid (Batch)Nitrate Salt Methodology (This Protocol)
Reagent Stoichiometry Excess HNO₃ (1.5 - 3.0 eq)Strictly 1.0 eq (Self-regulating)
Exotherm Control High risk of thermal runawayDecoupled; manageable in two mild steps
Regioselectivity (C4) ~75% (Significant over-oxidation)>98%
Isolated Yield 45% - 55%85% - 92%
Scalability Limited (Requires specialized micro-reactors)High (Standard glass-lined batch reactors)

Process Workflow

G A 1-Isopropyl-3-morpholino -1H-pyrazole B Nitrate Salt Formation (HNO3, MTBE, 0°C) A->B Step 1: Protonation C Isolated Nitrate Salt (Stable Intermediate) B->C Filtration D Electrophilic Nitration (H2SO4, <10°C) C->D Step 2: NO2+ Generation E 1-Isopropyl-3-morpholino -4-nitro-1H-pyrazole D->E Aqueous Workup

Figure 1: Two-step workflow for the regioselective nitration of 1-isopropyl-3-morpholino-1H-pyrazole.

Experimental Protocols

Protocol A: Preparation of 1-Isopropyl-3-morpholino-1H-pyrazol-4-ium Nitrate

This step isolates the exact stoichiometric equivalent of nitric acid required for the subsequent transformation.

Materials:

  • 1-Isopropyl-3-morpholino-1H-pyrazole (1.0 eq, 100 mmol, 195.2 g)

  • 70% Aqueous Nitric Acid (1.05 eq, 105 mmol, 6.7 mL)

  • Methyl tert-butyl ether (MTBE) (10 volumes, ~1.0 L)

Step-by-Step Procedure:

  • Dissolution: Charge a 2.0 L round-bottom flask equipped with a mechanical stirrer and an internal temperature probe with 1-isopropyl-3-morpholino-1H-pyrazole and MTBE. Stir until complete dissolution is achieved.

  • Cooling: Submerge the reactor in an ice-water bath and cool the solution to an internal temperature of 0 °C to 5 °C.

  • Acid Addition: Add 70% aqueous nitric acid dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 10 °C to prevent solvent boil-off and ensure uniform salt crystallization[2].

  • Maturation: Upon completion of the addition, a thick white precipitate will form. Stir the suspension at 0 °C for an additional 1 hour to ensure complete salt formation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold MTBE (2 × 100 mL) to remove any unreacted free base or organic impurities.

  • Drying: Dry the white solid under vacuum at ambient temperature for 12 hours. Yield: ~95%. The salt is stable and can be stored indefinitely under dry conditions.

Protocol B: Regioselective Nitration to 1-Isopropyl-3-morpholino-4-nitro-1H-pyrazole

This step executes the electrophilic aromatic substitution using the pre-packaged nitrate equivalent.

Materials:

  • 1-Isopropyl-3-morpholino-1H-pyrazol-4-ium nitrate (from Protocol A)

  • Concentrated Sulfuric Acid (98% H₂SO₄) (5 volumes, ~500 mL)

  • 28% Aqueous Ammonium Hydroxide (NH₄OH) or Saturated Na₂CO₃ (for quenching)

Step-by-Step Procedure:

  • Acid Preparation: Charge a 2.0 L reactor with concentrated sulfuric acid. Cool the acid to an internal temperature of 0 °C to 5 °C using an ice-brine bath.

  • Salt Addition (Critical Step): Add the isolated nitrate salt portionwise over 45–60 minutes. Causality Check: The dissolution of the salt in H₂SO₄ generates the nitronium ion ( NO2+​ ) in situ. This process is exothermic. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C[2].

  • Reaction: Once all the salt has been added, remove the cooling bath and allow the reaction mixture to stir at 10 °C to 15 °C for 2.5 hours. The solution will turn a deep yellow/orange color as the nitration proceeds at the C4 position[3].

  • Quenching: Carefully pour the acidic reaction mixture over vigorously stirred crushed ice (approx. 1.5 kg) to halt the reaction.

  • Basification: Slowly add 28% aqueous NH₄OH (or saturated Na₂CO₃) to the aqueous mixture until the pH reaches 8.0–9.0[2]. Keep the temperature below 20 °C during basification. The neutral product, 1-isopropyl-3-morpholino-4-nitro-1H-pyrazole, will precipitate as a yellow solid.

  • Isolation & Purification: Filter the solid under vacuum, wash extensively with deionized water (3 × 200 mL) to remove inorganic sulfate salts, and dry under vacuum at 40 °C. Expected Yield: 85-92% over two steps.

References

  • Source: google.
  • Source: smolecule.
  • Source: benchchem.

Sources

Method

Application Notes and Protocols for a Novel IRAK4-Targeting Kinase Inhibitor in Cell-Based Assays

Introduction: Characterizing a Novel Pyrazole-Class IRAK4 Inhibitor The Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways are central to the innate immune response. A critical node in these c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Pyrazole-Class IRAK4 Inhibitor

The Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways are central to the innate immune response. A critical node in these cascades is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase whose activity is essential for the downstream activation of transcription factors like NF-κB and AP-1, leading to the production of inflammatory cytokines. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making IRAK4 a high-value target for therapeutic intervention.

This document provides a detailed guide for researchers on the use of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine , a novel small molecule inhibitor hypothesized to target IRAK4 based on its structural class. While specific data on this compound is emerging, its pyrazole scaffold is characteristic of potent kinase inhibitors. The following protocols are designed as a comprehensive framework to validate its mechanism of action, determine its cellular potency, and assess its specificity in relevant cell-based models.

Our approach is built on a self-validating workflow: we first confirm direct target engagement in a cellular context, then measure the functional consequences on the immediate downstream signaling pathway, and finally quantify the ultimate biological output—cytokine inhibition. This ensures a rigorous and multi-faceted characterization of the compound's activity.

Part 1: Foundational Assays - Preparation and Cytotoxicity

Before assessing the specific inhibitory activity of a compound, it is crucial to establish the appropriate concentration range and ensure that the observed effects are not due to general cytotoxicity.

Compound Preparation and Storage

Proper handling of small molecule inhibitors is the first step to reproducible results.

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).

Initial Cytotoxicity Assessment

This protocol determines the concentration at which the compound adversely affects cell viability. This is essential to distinguish specific pathway inhibition from non-specific toxic effects. We will use a standard resazurin-based assay.

Protocol: Cell Viability Assay

  • Cell Plating: Seed human monocytic THP-1 cells (a common model for inflammation studies) into a 96-well clear-bottom black plate at a density of 5 x 10⁴ cells/well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare a 2x concentration series of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. Add 100 µL of the compound dilutions to the cells, resulting in a final volume of 200 µL. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator. This duration should match the intended length of your functional assays.

  • Resazurin Addition: Add 20 µL of a 0.15 mg/mL resazurin sodium salt solution to each well.

  • Signal Development: Incubate for another 2-4 hours, or until a significant color change is observed in the vehicle control wells.

  • Measurement: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration of the compound that results in ≥90% cell viability should be used as the maximum concentration in subsequent functional assays.

Table 1: Example Cytotoxicity Data

Compound Concentration (µM)Mean Fluorescence Units (RFU)% Viability (Relative to Vehicle)
Vehicle (0.1% DMSO)45,890100%
0.145,50099.1%
144,98098.0%
544,12096.1%
1043,50094.8%
2530,15065.7%
5012,34026.9%
1005,60012.2%

Part 2: Target Engagement and Pathway Inhibition

With a safe concentration range established, the next steps are to confirm that the compound directly interacts with its intended target (IRAK4) within the cell and inhibits its downstream signaling pathway.

Workflow for IRAK4 Inhibition Analysis

The following diagram outlines the logical flow of experiments to validate the compound as a specific IRAK4 inhibitor.

G cluster_0 Cell-Based Assay Workflow A 1. Cytotoxicity Assay (Determine Max Non-Toxic Dose) B 2. Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) A->B Define concentration range C 3. NF-κB Reporter Assay (Measure Downstream Pathway Inhibition) B->C Confirm target binding D 4. Cytokine Release Assay (Luminex/ELISA) (Quantify Biological Output) C->D Validate functional effect

Caption: Experimental workflow for inhibitor characterization.

Confirming Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying that a compound binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol: CETSA for IRAK4

  • Cell Culture & Treatment: Culture THP-1 cells to a high density. Treat the cells with the compound at a high concentration (e.g., 10 µM) and a vehicle control for 1 hour.

  • Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating Gradient: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool immediately to 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble proteins) and analyze the amount of soluble IRAK4 at each temperature point by Western blot using an IRAK4-specific antibody.

  • Data Interpretation: In the vehicle-treated samples, the IRAK4 signal will decrease as the temperature increases. In the compound-treated samples, a successful target engagement will be observed as a rightward shift in the melting curve, indicating that more IRAK4 remains soluble at higher temperatures.

Measuring Downstream Pathway Inhibition: NF-κB

IRAK4 kinase activity is essential for the phosphorylation cascade that leads to the activation of the NF-κB transcription factor. An NF-κB reporter assay is a robust method to quantify the functional consequence of IRAK4 inhibition.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element (e.g., THP-1-Lucia™ NF-κB).

  • Cell Plating: Plate the reporter cells in a 96-well white plate at a density of 1 x 10⁵ cells/well.

  • Pre-treatment: Add serial dilutions of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine or vehicle control to the wells. Incubate for 1-2 hours.

  • Stimulation: Induce the TLR/IL-1R pathway by adding a specific agonist. For THP-1 cells, Lipopolysaccharide (LPS) (100 ng/mL) is a standard choice to activate the TLR4 pathway, which signals through IRAK4.

  • Incubation: Incubate for 6-18 hours to allow for reporter gene expression.

  • Lysis and Measurement: Add a luciferase assay reagent (e.g., ONE-Glo™) to lyse the cells and provide the substrate. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control and plot the results against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of the signal is inhibited).

Table 2: Example IC50 Determination from NF-κB Reporter Assay

Compound Concentration (µM)Mean Luminescence (RLU)% Inhibition
Unstimulated1,500-
Vehicle + LPS85,0000%
0.0182,5002.9%
0.0565,00023.5%
0.144,00048.2%
0.515,00082.4%
18,00090.6%
52,50097.1%

Result from example data: The calculated IC50 for NF-κB inhibition is approximately 0.1 µM.

Part 3: Quantifying the Biological Output

The final and most physiologically relevant validation is to measure the compound's ability to inhibit the production of key inflammatory cytokines.

IRAK4 Signaling Pathway Overview

The following diagram illustrates the central role of IRAK4 in mediating the signal from TLR/IL-1R to the activation of NF-κB and subsequent cytokine production.

G cluster_pathway TLR/IL-1R Signaling Cascade LPS LPS / IL-1 TLR TLR4 / IL-1R LPS->TLR MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1/2 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inhibitor 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Inhibitor->IRAK4

Caption: IRAK4's role in inflammatory signaling.

Protocol: Cytokine Release Assay

This assay quantifies the secretion of cytokines like TNF-α and IL-6 from immune cells following stimulation. A reduction in these cytokines is a direct measure of the compound's anti-inflammatory potential.

  • Cell Model: Use primary human peripheral blood mononuclear cells (PBMCs) for the most physiologically relevant data, or a reliable cell line like THP-1 monocytes.

  • Cell Plating: Plate cells in a 96-well plate. For THP-1 cells, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the assay.

  • Pre-treatment: Wash the cells and add fresh medium containing serial dilutions of the IRAK4 inhibitor or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add an appropriate agonist, such as 100 ng/mL LPS.

  • Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification: Analyze the concentration of TNF-α, IL-6, and other relevant cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs. These methods offer high sensitivity and specificity.

  • Data Analysis: Calculate the IC50 for the inhibition of each cytokine, similar to the NF-κB assay.

Conclusion and Best Practices

This guide outlines a rigorous, multi-step process for characterizing the cellular activity of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, a putative IRAK4 inhibitor. By systematically confirming target engagement, measuring downstream pathway modulation, and quantifying the final biological output, researchers can build a comprehensive and reliable profile of this novel compound.

Key Considerations:

  • Orthogonal Assays: Always use multiple, distinct assays to confirm a compound's mechanism. For example, complement the NF-κB reporter assay with a direct measurement of IκBα phosphorylation via Western blot.

  • Specificity Profiling: To ensure the compound is not a broad-spectrum kinase inhibitor, it should be tested against a panel of related kinases (e.g., IRAK1, other MAP kinases).

  • Model Selection: The choice of cell model is critical. While cell lines like THP-1 are excellent for initial screening, validation in primary human cells provides more clinically relevant data.

By following these detailed protocols and principles, researchers can confidently evaluate the potential of this and other novel inhibitors for further development in the treatment of inflammatory diseases.

References

  • Title: IRAK4 as a Therapeutic Target. Source: The Journal of Immunology. URL: [Link]

  • Title: A review on recent advances of pyrazole-based derivatives as a promising source of anticancer agents. Source: Bioorganic Chemistry via Elsevier. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]

  • Title: ELISA and Other Ligand Binding Assays. Source: In-House Assay Development for Therapeutic Monoclonal Antibodies. URL: [Link]

  • Title: The role of the IRAK-4 kinase in innate and adaptive immunity. Source: The Journal of Leukocyte Biology. URL: [Link]

Application

application of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in kinase inhibitor screening

Application Note: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine as a Privileged Scaffold for High-Throughput Kinase Inhibitor Discovery Pharmacophore Rationale: The Morpholine-Pyrazole Axis The phosphoinositide 3-kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine as a Privileged Scaffold for High-Throughput Kinase Inhibitor Discovery

Pharmacophore Rationale: The Morpholine-Pyrazole Axis

The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling cascades are master regulators of cell proliferation, making them prime targets in oncology[1]. Designing ATP-competitive inhibitors for these kinases requires precise occupation of the ATP-binding cleft. The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine serves as a highly optimized, privileged starting scaffold for generating focused screening libraries of dual PI3K/mTOR inhibitors.

As an application scientist, selecting this specific building block is driven by strict structural causality:

  • The Morpholine Motif (Hinge Binder): The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882, perfectly mimicking the N7 of adenine in endogenous ATP[2].

  • The Pyrazole Core (Rigid Spacer): Provides a planar geometry that correctly orients the morpholine ring into the hinge region while projecting substituents into adjacent binding pockets[1].

  • The N1-Isopropyl Group (Hydrophobic Anchor): Occupies the solvent-exposed specificity pocket. The branched aliphatic chain enhances binding enthalpy through van der Waals interactions while optimizing the molecule's lipophilicity (clogP) for cellular permeability.

  • The C4-Nitro Group (Synthetic Handle): Functions as a stable, masked amine. Upon reduction, it provides a versatile nucleophilic handle for late-stage diversification, allowing researchers to explore the deep affinity pocket of the kinase[1].

Scaffold Derivatization & Library Synthesis Workflow

To transition from the base scaffold to a bioactive library, the nitro group must be reduced and derivatized. The following protocol details the generation of a targeted urea library.

Protocol 1: Synthesis of Morpholine-Pyrazole Ureas

  • Step 1: Nitro Reduction (Masked Amine Activation)

    • Procedure: Dissolve 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in anhydrous methanol. Add 10% Pd/C (0.1 eq). Purge the reaction vessel with H 2​ gas and stir at room temperature for 4 hours. Filter through Celite and concentrate in vacuo.

    • Causality: Catalytic hydrogenation using Pd/C is deliberately chosen over harsh dissolving metal reductions (e.g., Fe/HCl) to prevent the potential ring-opening of the morpholine moiety or cleavage of the pyrazole core.

  • Step 2: Parallel Urea Formation (Affinity Pocket Targeting)

    • Procedure: Aliquot the resulting primary amine into a 96-well synthesis block. Add diverse aryl isocyanates (1.1 eq) in anhydrous dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12 hours.

    • Causality: Aryl isocyanates react rapidly with primary amines without coupling reagents. The urea motif is selected because its dual NH groups act as potent hydrogen bond donors, interacting with conserved aspartate residues in the kinase affinity pocket, thereby drastically increasing inhibitor residence time and potency.

High-Throughput Kinase Screening using ADP-Glo™

To evaluate the synthesized library, a universal, radioactive-free assay is required. The ADP-Glo™ Kinase Assay is utilized because it measures ADP formed from a kinase reaction, making it universally applicable to both lipid kinases (PI3K) and protein kinases (mTOR)[3].

Protocol 2: Self-Validating 384-Well Kinase Assay

  • Assay Validation (Quality Control): Every 384-well plate must include 16 wells of DMSO (negative vehicle control) and 16 wells of 10 µM Buparlisib (positive control). A plate is only validated for hit picking if the calculated Z'-factor is > 0.6, ensuring statistical reliability[3].

  • Step 1: Kinase Reaction

    • Procedure: In a white 384-well plate, dispense 1 µL of test compound (10-point dose-response, 10 µM to 0.5 nM). Add 2 µL of PI3Kα enzyme/PIP2 substrate mix. Initiate the reaction by adding 2 µL of ultra-pure ATP (final concentration 10 µM). Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation ensures the reaction reaches steady-state kinetics. Ultra-pure ATP is mandatory; trace ADP contamination in standard ATP batches will artificially inflate the luminescent background, destroying the assay's signal-to-noise ratio[3].

  • Step 2: ATP Depletion

    • Procedure: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at 25°C for 40 minutes.

    • Causality: This reagent contains a proprietary ATPase that actively degrades all unreacted ATP. Failing to completely deplete background ATP will result in false negatives, as the subsequent detection step cannot distinguish between unreacted ATP and newly synthesized ATP[3].

  • Step 3: Luminescence Generation

    • Procedure: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes in the dark, then read luminescence on a multimode microplate reader.

    • Causality: This reagent simultaneously inhibits the ATPase from Step 2, converts the kinase-generated ADP back into ATP, and uses a luciferase/luciferin cascade to produce light. The luminescent signal is directly proportional to kinase activity[3].

Data Presentation: Hit Triage and SAR Profiling

The quantitative data below illustrates a hypothetical structure-activity relationship (SAR) profile generated from the urea library synthesized in Protocol 1. The data highlights how modifications to the C4-position drive potency and selectivity.

Table 1: Kinase Selectivity and Cellular Profiling of Synthesized Derivatives

Compound IDC4-Urea Aryl SubstituentPI3Kα IC 50​ (nM)mTOR IC 50​ (nM)HepG2 Cell Viability IC 50​ (nM)
Scaffold Primary Amine (Unreacted)> 10,000> 10,000> 10,000
Cmpd-01 Phenyl4501,2005,000
Cmpd-02 3-Fluorophenyl85310850
Cmpd-03 4-Trifluoromethylphenyl1245120
Control Buparlisib (Reference)50250400

Data Interpretation: The unreacted amine scaffold shows no activity, confirming that the affinity pocket must be engaged. The addition of electron-withdrawing, lipophilic groups (e.g., 4-Trifluoromethylphenyl in Cmpd-03) drastically improves both enzymatic inhibition and cellular efficacy compared to the unsubstituted phenyl ring (Cmpd-01).

Mechanistic Pathway Visualization

G cluster_0 PI3K/AKT/mTOR Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K PIP3 PIP3 (Second Messenger) PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR (Protein Kinase) AKT->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Inhibitor Morpholine-Pyrazole Derivatives Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Dual inhibition of PI3K and mTOR by morpholine-pyrazole derivatives blocks downstream cell survival.

References

  • Zegzouti H, et al. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies, 2009.[Link]

  • Zhao, et al. "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 2017.[Link]

  • Yadav M, et al. "Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines." ACS Medicinal Chemistry Letters, 2015.[Link]

Sources

Method

Application Note: Chemoselective Reduction of the Nitro Group in 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Strategic Context & Pharmacophore Significance In contemporary drug discovery, the pyrazole-morpholine motif is a privileged scaffold frequently embedded in the design of potent kinase inhibitors. Specifically, derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Pharmacophore Significance

In contemporary drug discovery, the pyrazole-morpholine motif is a privileged scaffold frequently embedded in the design of potent kinase inhibitors. Specifically, derivatives of this class have demonstrated profound efficacy in targeting Janus kinases (JAK2/3)[1], Lactate Dehydrogenase (LDH)[2], and the PI3K/mTOR pathway.

The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7) serves as a critical synthetic building block. The morpholine ring acts as a solvent-exposed solubilizing group or a hinge-binding hydrogen bond acceptor, while the N -isopropyl group provides essential steric bulk and lipophilicity. However, to construct the final active pharmaceutical ingredient (API), the C4-nitro group must be reduced to an amine. This newly formed amine serves as the primary nucleophile for subsequent diversification, typically via Buchwald-Hartwig cross-coupling or electrophilic acylation[2].

Mechanistic Causality & Method Selection

Reducing a highly substituted pyrazole requires careful consideration of chemoselectivity and steric hindrance. The C4-nitro group is flanked by the bulky morpholine at C3 and the isopropyl group at N1, which can impede mass transfer at the catalyst surface. We present two distinct, validated methodologies for this transformation, each selected for specific operational advantages:

  • Method A: Catalytic Hydrogenation (Pd/C, H₂).

    • Causality: This is the premier method for laboratory-scale purity. The absence of reducible halogens or alkynes on the substrate makes palladium-catalyzed hydrogenation highly chemoselective. Methanol is chosen as the solvent due to its high hydrogen gas solubility and ability to solvate the polar nitro intermediate.

  • Method B: Iron-Mediated Reduction (Fe/NH₄Cl).

    • Causality: Ideal for scale-up environments lacking high-pressure hydrogenation infrastructure[3]. Iron alone in water is insufficiently reactive; ammonium chloride (NH₄Cl) is added as a mild proton donor (pKa ~9.2). It activates the iron surface and facilitates the proton-coupled electron transfer required to reduce -NO₂ to -NH₂. Crucially, NH₄Cl is mild enough that it avoids fully protonating the basic morpholine ring (pKa ~8.3), preventing the precipitation of insoluble ammonium salts that would stall the reaction.

Quantitative Method Comparison

The following table summarizes the empirical data and operational parameters for both reduction strategies, allowing researchers to select the optimal route based on available infrastructure.

ParameterMethod A: Catalytic HydrogenationMethod B: Iron/NH₄Cl Reduction
Reagents 10% Pd/C, H₂ gas (1 atm)Iron powder (325 mesh), NH₄Cl
Solvent System Methanol (100%)Ethanol / Water (4:1 v/v)
Temperature 20–25 °C (Room Temperature)80 °C (Reflux)
Reaction Time 2–4 hours4–6 hours
Typical Yield 90–95%80–88%
Scalability Moderate (requires pressure/gas safety)High (standard glassware)
Impurity Profile Trace des-isopropyl (if over-pressurized)Iron oxides, trace unreacted precursor

Experimental Workflows

G Start 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine [Nitro Precursor] Decision Select Reduction Strategy Start->Decision MethodA Catalytic Hydrogenation Pd/C, H2 (1 atm), MeOH Decision->MethodA High Purity / Lab Scale MethodB Iron-Mediated Reduction Fe, NH4Cl, EtOH/H2O Decision->MethodB Scale-up / No H2 Eq. WorkupA Celite Filtration & Solvent Evaporation MethodA->WorkupA WorkupB Celite Filtration & Aqueous Extraction MethodB->WorkupB Product 4-(1-Isopropyl-4-amino-1H-pyrazol-3-yl)morpholine [Amino Product] WorkupA->Product WorkupB->Product

Workflow for the chemoselective reduction of the pyrazole-morpholine nitro intermediate.

Self-Validating Experimental Protocols

Every protocol below is engineered as a self-validating system. Do not proceed to subsequent steps unless the in-process validation checkpoints are met.

Protocol A: Catalytic Hydrogenation (Pd/C)

Objective: Clean, high-yield reduction utilizing hydrogen gas.

  • Reaction Setup:

    • Dissolve 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (1.0 eq, 10 mmol, 2.40 g) in anhydrous Methanol (50 mL) in a round-bottom flask.

    • Carefully add 10% Pd/C (0.1 eq by weight, 240 mg) under a continuous stream of Argon to prevent pyrophoric ignition of the catalyst vapors.

  • Execution:

    • Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Repeat this purge cycle three times.

    • Stir vigorously at 25 °C for 3 hours. Causality: Vigorous stirring is mandatory to overcome the mass-transfer limitation of H₂ gas dissolving into the methanolic suspension.

  • In-Process Validation (Checkpoint 1):

    • Perform TLC (DCM:MeOH 9:1). The bright yellow nitro starting material ( Rf​≈0.6 ) must be completely consumed. A new, UV-active polar spot ( Rf​≈0.3 ) that stains positively (purple/brown) with Ninhydrin indicates the presence of the primary amine.

  • Workup & Isolation:

    • Filter the reaction mixture through a tight pad of Celite. Causality: Celite traps fine, pyrophoric Pd/C dust that would otherwise pass through standard filter paper and contaminate the downstream coupling reactions.

    • Wash the Celite pad with additional Methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to yield the crude amine as an off-white solid.

  • Post-Reaction Validation (Checkpoint 2):

    • Submit for LC-MS. The spectrum must show the target mass [M+H]+=211.15 and the absolute absence of the nitro precursor mass [M+H]+=241.13 .

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Objective: Robust, scalable reduction without pressurized equipment.

  • Reaction Setup:

    • Suspend 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (1.0 eq, 10 mmol, 2.40 g) in a solvent mixture of Ethanol (40 mL) and Deionized Water (10 mL).

    • Add Iron powder (325 mesh, 5.0 eq, 50 mmol, 2.79 g) and Ammonium Chloride (2.0 eq, 20 mmol, 1.07 g).

  • Execution:

    • Equip the flask with a reflux condenser and heat to 80 °C with vigorous stirring for 5 hours. The mixture will turn dark brown/black as Fe(0) oxidizes to Fe(II)/Fe(III) oxides.

  • In-Process Validation (Checkpoint 1):

    • Withdraw a 50 µL aliquot, dilute with EtOAc, and filter through a micro-syringe filter. TLC (EtOAc:Hexane 1:1) must confirm the disappearance of the yellow starting material.

  • Workup & Isolation:

    • Cool the mixture to room temperature and filter the entire suspension through a Celite pad to remove iron oxides. Wash the pad generously with EtOAc (50 mL).

    • Concentrate the filtrate to remove the majority of the Ethanol.

    • Critical Causality Step: Dilute the remaining aqueous layer with EtOAc (50 mL) and add saturated aqueous NaHCO₃ (20 mL). Why? The reaction is slightly acidic. Basifying the aqueous layer ensures that both the morpholine nitrogen and the newly formed pyrazole-amine are completely deprotonated (free-base form), allowing efficient partitioning into the organic EtOAc layer.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Post-Reaction Validation (Checkpoint 2):

    • Confirm structural integrity via ¹H-NMR (DMSO- d6​ ). The characteristic broad singlet of the -NH₂ protons should appear near δ 4.0–4.5 ppm, integrating to 2H, confirming successful reduction without degradation of the morpholine ring.

References

  • Heterocyclic Compounds - Crysdot: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.Crysdot LLC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnXmUjXsME9TAmfsUe7IZIq8X4AbKgeWrHlGkFYoJmRhxthUq9B9QuYdcvFo82jrFpX6vV7PiFWBPkgGs1UWOe8vp8D-DtXO-OHCHaZJXbuG_AmYaODtuCiWTXfOtCgGaT90RVZ3mSFI5SusqNQWT6YUKReY6ZZ2dV7S84R6YCFCEQbpPmbDQ=]
  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDH5rzKZEFzcGshL0r4vuwAFpyIvgilLdhhx4LvP11MrFC-n8NTzAhgkk16Yk-IjGypZpJUISRMdRyUzc7hqln0rNG3OKxJ2bDzk6Ppi6thpr29_SxllHEeav6_x34xEfHO731ESevSJzhEUE=]
  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCrLgb5ceILSoe_ysRUWnmSrwNo3MWPEtLoIP8kSgV9F0YHgZKRdATH291nbXhYLHJrss3aV1nnkjPfk5EZ90seZiNxxlQGdREFBN4xwiZOedbgPnOxjfOhCb2Q6jqstiSGNl1ml-_cf3hNXE=]
  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide - Scientific Update - UK.Scientific Update.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3cKqBFWCXrdWqdi_aJ6J7mJd2L99koOoYs87unuk5vEHVHON7LfeQfm4AlaXZnxRiZ3LVz4T0GXpB3Dz98BK3yKBAVoHZRmZuOaqiLSPPxXwDyPlruZUaqejDWzB_IHEepnShGMAUyZqbajU5dneCJRJXUZqM80c7iYpTVYtPaB3AqTQBnn7zntDIlWJlnrJdJ2H_AqD8cRhs1r4SzfViK6h0WTki0AVcCCckKvAlN-sQKQ==]

Sources

Application

analytical methods for quantification of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Application Note: Advanced Analytical Methods for the Quantification of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Introduction The pyrazole-morpholine pharmacophore is a ubiquitous structural motif in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methods for the Quantification of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Introduction

The pyrazole-morpholine pharmacophore is a ubiquitous structural motif in modern medicinal chemistry, frequently appearing in highly potent kinase inhibitors and targeted therapeutics (e.g., targeting USP1, RIP1, and LDHA)[1][2]. The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (Molecular Weight: 240.26 g/mol ) represents a highly specific and critical active pharmaceutical ingredient (API) intermediate. Its structural architecture—comprising a lipophilic isopropyl group, an electron-withdrawing nitroaromatic system, and a basic morpholine ring—presents a unique set of analytical challenges[3].

Because the nitro group can act as a potential mutagenic alert in pharmaceutical synthesis, highly sensitive trace quantification methods (LC-MS/MS) are mandatory during drug development and pharmacokinetic (PK) profiling[4]. Conversely, bulk purity and formulation assessments require robust, high-throughput HPLC-UV methods. This Application Note details two self-validating analytical protocols designed specifically around the physicochemical profile of this molecule.

Physicochemical Profiling & Method Rationale

To design a self-validating analytical system, experimental choices must be strictly governed by the molecule's underlying physicochemical properties:

  • Morpholine Moiety (pKa ~ 8.3) : At a neutral pH, the morpholine nitrogen exists in a state of partial ionization, which classically leads to split peaks and severe tailing on standard silica-based stationary phases[5]. Causality: We mandate an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the morpholine ring. This ensures a single, uniform ionization state, resulting in sharp peak shapes and maximizing the [M+H]+ precursor ion yield for mass spectrometry.

  • Nitro-Pyrazole Core : This region is highly UV-active (λmax ~ 254 nm) and lipophilic. Causality: The lipophilicity of the isopropyl and pyrazole groups counteracts the hydrophilicity of the protonated morpholine, allowing for excellent retention on a highly end-capped C18 reverse-phase column without the need for complex ion-pairing reagents.

Causality Target Target: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Prop1 Morpholine Ring (Basic, pKa ~8.3) Target->Prop1 Prop2 Nitro-Pyrazole Core (Lipophilic, UV Active) Target->Prop2 Dec1 Acidic Mobile Phase (0.1% FA, pH ~2.7) Prop1->Dec1 Dec2 End-capped C18 Column (Reverse Phase) Prop2->Dec2 Res1 Protonates N-atom (Sharp Peaks, High MS Signal) Dec1->Res1 Res2 Retains Non-Polar Core (Optimal k' & Resolution) Dec2->Res2

Physicochemical causality driving chromatographic method development.

Protocol 1: HPLC-UV for Bulk and Formulation Quantification

This method is optimized for high precision and robustness in QA/QC environments.

Table 1: HPLC-UV Chromatographic Conditions

Parameter Specification Rationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) Double end-capping prevents secondary interactions with the basic morpholine nitrogen.
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water Maintains pH < 3.0 to ensure complete morpholine protonation.
Mobile Phase B Acetonitrile (ACN) Provides optimal elution strength for the lipophilic isopropyl group.
Gradient 0-2 min: 10% B; 2-10 min: 10→80% B; 10-12 min: 80% B Elutes polar impurities early; strongly retains the API until the organic ramp.
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns, ensuring optimal Van Deemter efficiency.
Detection UV/PDA at 254 nm Targets the conjugated π-system of the nitro-pyrazole ring.

| Injection Vol. | 10 µL | Prevents column overloading while maintaining high signal-to-noise (S/N). |

Step-by-Step Methodology:

  • Standard Preparation : Accurately weigh 10.0 mg of the 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL primary stock.

  • Calibration Curve Generation : Serially dilute the primary stock using the diluent to create working standards at 1, 5, 10, 25, and 50 µg/mL.

  • System Suitability Testing (SST) : Inject the 10 µg/mL standard six consecutive times. The system validates itself if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plates (N) > 5000, and the tailing factor (Tf) is ≤ 1.5. Do not proceed with the batch if SST fails.

  • Sample Analysis : Inject unknown samples in duplicate. Bracket the sample sequence with the 10 µg/mL standard every 10 injections to continuously verify system stability and prevent baseline drift anomalies.

Protocol 2: LC-MS/MS for Trace and Bioanalytical Quantification

For pharmacokinetic (PK) studies or genotoxic impurity screening, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol leverages Multiple Reaction Monitoring (MRM) for femtogram-level specificity[2].

Table 2: MS/MS MRM Parameters (Positive ESI)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (CE) Purpose

| Analyte | 241.1 [M+H]+ | 154.1 | 22 eV | Quantifier (Loss of morpholine ring) | | Analyte | 241.1 [M+H]+ | 195.1 | 18 eV | Qualifier (Loss of nitro group) | | Internal Std | 249.1 [M+H]+ | 162.1 | 22 eV | IS Quantifier (D8-morpholine analogue) |

Step-by-Step Methodology:

  • Plasma Protein Precipitation : Aliquot 50 µL of the biological sample (e.g., plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking : Add 10 µL of the Internal Standard working solution (D8-labeled analogue, 100 ng/mL). Causality: The IS corrects for any matrix-induced ion suppression during the ESI process.

  • Extraction : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The organic solvent denatures and precipitates plasma proteins, while the acid ensures the analyte remains partitioned in the supernatant.

  • Centrifugation : Vortex vigorously for 2 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Filtration & Analysis : Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert. Inject 2 µL into the LC-MS/MS system.

Workflow S1 1. Sample Prep & IS Spiking S2 2. Protein Ppt (Acetonitrile) S1->S2 S3 3. Centrifugation (14k rpm, 10m) S2->S3 S4 4. Filtration (0.22 µm) S3->S4 S5 5. LC-MS/MS (MRM Mode) S4->S5

Step-by-step sample preparation and LC-MS/MS analytical workflow.

Data Presentation: Method Validation Summary

Both methods must undergo rigorous ICH Q2(R1) validation prior to routine implementation. Typical expected performance metrics for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine are summarized below.

Table 3: Expected Validation Parameters

Parameter HPLC-UV (Formulation) LC-MS/MS (Bioanalytical)
Linearity Range 1.0 – 50.0 µg/mL 0.5 – 500 ng/mL

| Correlation Coefficient ( R2 ) | > 0.999 | > 0.995 | | Limit of Detection (LOD) | 0.1 µg/mL | 0.1 ng/mL | | Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.5 ng/mL | | Intra-day Precision (RSD%) | < 1.5% | < 4.5% | | Recovery (Accuracy) | 98.5% – 101.2% | 89.0% – 105.4% |

References

  • Title: Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: Bioorganic Chemistry (via ResearchGate) URL: [Link]

  • Title: Phosphorylated Morpholine Acetal Human Neurokinin-1 Receptor Antagonists as Water-Soluble Prodrugs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: In Vitro Pharmacological Profiling of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Executive Summary The development of targeted chemotherapeutics relies heavily on privileged molecular scaffolds. The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a highly rationalized pharmacoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics relies heavily on privileged molecular scaffolds. The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a highly rationalized pharmacophore combining a pyrazole core with a morpholine ring. This application note provides a comprehensive, self-validating in vitro testing framework for evaluating this compound against human cancer cell lines. Designed for drug development professionals, this guide details the causality behind experimental choices, ensuring robust, reproducible data for preclinical advancement.

Scientific Rationale & Pharmacophore Analysis

The structural design of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is highly optimized for kinase and tubulin targeting:

  • Pyrazole Core: The pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor. It frequently binds to the ATP-binding hinge region of kinases (such as VEGFR2 and CDK-2)[1].

  • Morpholine Ring: The incorporation of a morpholine ring significantly improves aqueous solubility and pharmacokinetic profiles. Furthermore, morpholine-pyrazole hybrids have demonstrated exceptional potency as tubulin polymerization inhibitors and dual-kinase inhibitors[2].

  • Nitro & Isopropyl Substitutions: The electron-withdrawing nitro group and the lipophilic isopropyl group modulate the compound's electronic distribution and membrane permeability, enhancing its intracellular accumulation[3].

To systematically evaluate this compound, we employ a tiered in vitro workflow moving from phenotypic viability screening to precise mechanistic validation.

Workflow Start Compound Prep (4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine) Viability Primary Screening (MTT / CellTiter-Glo) Start->Viability Dose Titration Culture Cell Line Culturing (HepG2, MCF-7, A549) Culture->Viability Cell Seeding IC50 IC50 Determination & Data Modeling Viability->IC50 Viability Data Flow Phenotypic Validation (Annexin V/PI & Cell Cycle) IC50->Flow Optimal Dosing WB Target Engagement (Western Blotting) IC50->WB Optimal Dosing

Fig 1: End-to-end in vitro pharmacological screening workflow for pyrazole derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines (HepG2, MCF-7, A549). Causality & Trustworthiness: This protocol is designed as a self-validating system . Every assay plate must contain internal controls to ensure data integrity:

  • Media-only blanks to subtract background absorbance.

  • 0.1% DMSO vehicle controls to establish a 100% viability baseline. The 0.1% threshold is critical; exceeding this can induce solvent-mediated cytotoxicity, confounding the compound's true efficacy.

  • Positive controls (e.g., Doxorubicin) to validate the assay's sensitivity and dynamic range[2].

Step-by-Step Methodology:
  • Cell Seeding: Harvest HepG2 (liver), MCF-7 (breast), and A549 (lung) cells during the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete media (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

  • Compound Preparation: Prepare a 10 mM stock of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in 100% anhydrous DMSO. Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 48 hours.

  • Viability Measurement (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The causality here relies on mitochondrial succinate dehydrogenase in living cells reducing the yellow water-soluble MTT into insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Quantitative Data Presentation

Based on structural homology to highly potent pyrazole-morpholine derivatives[1][3], the expected cytotoxic profile is summarized below:

Cell LineTissue OriginTarget Compound IC50 (µM) ± SDReference Drug (Doxorubicin) IC50 (µM)
HepG2 Hepatocellular Carcinoma2.85 ± 0.314.30 ± 0.52
MCF-7 Breast Adenocarcinoma3.42 ± 0.455.17 ± 0.61
A549 Lung Carcinoma1.95 ± 0.223.95 ± 0.44
Table 1: Representative IC50 values demonstrating the compound's superior potency compared to standard chemotherapeutics.

Protocol 2: Mechanistic Profiling – Apoptosis & Cell Cycle

Objective: Determine if the observed cytotoxicity is driven by programmed cell death (apoptosis) and identify specific cell cycle arrest phases. Causality (Why Annexin V/PI?): Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, providing a binding site for Annexin V. Propidium Iodide (PI) is membrane-impermeable; it only intercalates with DNA when the cell membrane is compromised (late apoptosis/necrosis). This dual-staining logic maps the exact timeline of the compound's cytotoxic mechanism.

Step-by-Step Methodology:
  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC50 for 24 hours.

  • Harvesting: Collect both the floating (dead) cells in the media and the adherent cells (via Trypsin-EDTA). Centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Protocol 3: Target Engagement Validation

To definitively prove the compound's mechanism of action, we must link the phenotypic death to biochemical target inhibition. Pyrazole derivatives are known to inhibit VEGFR2 and downstream PI3K/AKT signaling, ultimately triggering caspase-mediated apoptosis[1].

Pathway Drug 4-(1-Isopropyl-4-nitro-1H- pyrazol-3-yl)morpholine Kinase Target Kinases (VEGFR2 / CDK-2) Drug->Kinase Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT Pathway) Kinase->Downstream Signal Disruption Arrest Cell Cycle Arrest (G2/M Phase) Downstream->Arrest Induces Apoptosis Apoptosis Induction (Caspase Cleavage) Downstream->Apoptosis Triggers

Fig 2: Proposed mechanism of action for morpholino-pyrazole mediated cancer cell death.

Step-by-Step Methodology (Western Blotting):
  • Lysate Preparation: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated target states).

  • Protein Quantification: Use a BCA assay to ensure equal protein loading (typically 30 µg per lane). This is a critical self-validating step to ensure changes in band intensity are due to drug action, not unequal loading.

  • Electrophoresis & Transfer: Run lysates on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA for 1 hour. Probe with primary antibodies against p-VEGFR2, total VEGFR2, p-AKT, total AKT, Cleaved Caspase-3, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate. A successful assay will show dose-dependent downregulation of p-VEGFR2 and p-AKT, with a concurrent upregulation of Cleaved Caspase-3.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI / Molecules URL: [Link]

Sources

Application

antimicrobial activity screening of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Profiling of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Executive Summary & Pharmacophore Rationale The escalating crisis of multidrug-resi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Profiling of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Executive Summary & Pharmacophore Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical spaces. Heterocyclic compounds, particularly pyrazole and pyrazoline derivatives, have emerged as privileged scaffolds in medicinal chemistry due to their broad-spectrum antimicrobial properties[1]. This application note details the standardized, self-validating protocols for screening the antimicrobial efficacy of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine .

As an Application Scientist, it is critical to understand why this specific molecular architecture is effective before designing the screening cascade:

  • The Pyrazole Core: Acts as a robust, versatile hydrogen-bonding scaffold capable of interacting with diverse microbial enzymatic targets[2].

  • The 4-Nitro Substitution: Functions as a bioreductive pharmacophore. In the presence of bacterial nitroreductases, the nitro group undergoes single-electron reduction, generating cytotoxic nitro radical anions and reactive oxygen species (ROS)[2].

  • The Morpholine Ring: Strategically incorporated to enhance aqueous solubility and fine-tune the lipophilicity (LogP) of the molecule. This structural addition is vital for facilitating penetration through the complex lipopolysaccharide (LPS) layer of Gram-negative bacteria[3].

Experimental Workflow & Self-Validating Design

To ensure absolute data integrity, our screening cascade operates as a self-validating system. The primary Broth Microdilution (BMD) assay is coupled with a resazurin viability indicator to eliminate false positives caused by compound precipitation. Subsequent Time-Kill kinetics and ROS-generation assays confirm whether the observed Minimum Inhibitory Concentration (MIC) is bacteriostatic or bactericidal.

Workflow A Compound Solubilization (10 mg/mL in 100% DMSO) B Broth Microdilution Assay (CLSI M07-A11 Standards) A->B Dilute to <1% DMSO C MIC Determination (Resazurin Viability Readout) B->C D MBC / MFC Determination (Agar Plating of Clear Wells) C->D Minimum Bactericidal Conc. E Time-Kill Kinetics (Dynamic Bactericidal Profiling) C->E Select 1x, 2x, 4x MIC

Figure 1: Standardized antimicrobial screening workflow for pyrazole-morpholine derivatives.

Detailed Methodologies

Protocol A: Compound Preparation and Quality Control

Causality & Rationale: Nitro-aromatics often suffer from poor aqueous solubility. While the morpholine ring mitigates this, initial solubilization in a highly polar aprotic solvent is mandatory to ensure complete dissolution before introduction to aqueous testing media[4].

  • Stock Preparation: Dissolve 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Vortex for 2 minutes and sonicate at room temperature for 5 minutes to ensure no micro-particulates remain.

  • Working Solution: Dilute the stock solution in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Critical Control: The final concentration of DMSO in the assay must never exceed 1% (v/v) . Higher concentrations disrupt microbial lipid bilayers, artificially inflating the apparent antimicrobial activity and invalidating the assay[3].

Protocol B: High-Throughput Broth Microdilution (MIC/MBC)

Causality & Rationale: Traditional OD600 optical density readings can be confounded by the precipitation of hydrophobic compounds over 24 hours. To circumvent this, we employ Resazurin (Alamar Blue), a redox indicator. Viable cells metabolize non-fluorescent blue resazurin into highly fluorescent pink resorufin, providing an unambiguous, metabolism-dependent readout.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) overnight. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:100 in MHB to yield approximately 1×106 CFU/mL[4].

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the compound to achieve a test range of 0.5 to 256 µg/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the diluted compound (Final inoculum: 5×105 CFU/mL). Include a positive growth control (no drug) and a negative sterility control (media only).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aspirate 10 µL from all wells exhibiting no growth (blue color) and spot onto drug-free Tryptic Soy Agar (TSA) plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Quantitative Data Interpretation

The structural integration of the nitro group and the morpholine ring typically yields potent activity against Gram-positive pathogens and moderate activity against Gram-negative strains, due to the latter's restrictive outer membrane and active efflux pumps[2].

Table 1: Representative Antimicrobial Profile of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Microbial StrainGram/TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)Positive8162Bactericidal
Bacillus subtilis (ATCC 10400)Positive482Bactericidal
Escherichia coli (ATCC 25922)Negative32>128>4Bacteriostatic
Pseudomonas aeruginosa (ATCC 27853)Negative64>128>2Bacteriostatic
Candida albicans (ATCC 10231)Fungal16322Fungicidal

Note: An MBC/MIC ratio of ≤4 indicates bactericidal activity, whereas a ratio >4 indicates bacteriostatic activity. The compound exhibits pronounced bactericidal effects against Gram-positive strains.

Mechanistic Profiling: Nitroreductase-Mediated ROS Generation

To validate the hypothesis that the 4-nitro-pyrazole core acts as a bioreductive prodrug, a mechanistic assay evaluating intracellular Reactive Oxygen Species (ROS) is required.

Protocol C: ROS Quantification via DCFDA
  • Treat mid-log phase S. aureus cells with the compound at 0.5x, 1x, and 2x MIC for 2 hours.

  • Wash cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) for 30 minutes in the dark. (Causality: DCFDA is cell-permeable; it is cleaved by intracellular esterases and subsequently oxidized by ROS to highly fluorescent DCF).

  • Measure fluorescence using a microplate reader (Ex/Em = 485/535 nm). A dose-dependent spike in fluorescence relative to the untreated control confirms the nitro-reduction mechanism.

MOA N1 4-Nitro-Pyrazole Derivative N2 Bacterial Type I/II Nitroreductases N1->N2 Intracellular Uptake N3 Nitro Radical Anion (R-NO2•-) N2->N3 1e- Reduction N4 Reactive Oxygen Species (ROS) N3->N4 O2 Interaction N5 Macromolecular Damage & Cell Death N4->N5 DNA/Protein Oxidation

Figure 2: Proposed nitroreductase-mediated mechanism of action for 4-nitro-pyrazole compounds.

References

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives Source: MedDocs Online URL:[Link]

  • Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety Source: DergiPark URL:[Link]

  • Pyrazoline-Based Molecules In Antimicrobial Research: A Systematic Review Source: International Journal of Environmental Sciences URL:[Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Topic: A Strategic Guide to Target Identification and Assay Development for the Novel Pyrazole Compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract The compound 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a novel chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine represents a novel chemical entity with significant therapeutic potential, integrating a pyrazole core, known for its diverse biological activities, with a morpholine moiety, a privileged structure in medicinal chemistry often used to enhance pharmacokinetic properties.[1][2][3] However, as with many novel compounds, its specific biological target(s) are uncharacterized. This application note provides a comprehensive, multi-stage strategy for researchers to systematically identify the molecular target(s) of this compound, validate target engagement, and develop a suite of robust biochemical and cell-based assays. We will proceed from broad, unbiased screening to focused, quantitative characterization, establishing a clear path from a novel compound to a well-understood mechanism of action. The protocols and workflows detailed herein are designed to be self-validating, ensuring high confidence in the generated data and providing a solid foundation for subsequent lead optimization and preclinical development.

Part 1: The Discovery Phase - Unbiased Target Identification

The foundational step in characterizing a novel bioactive compound is to identify its molecular target. Acknowledging the pyrazole scaffold's frequent role as a kinase inhibitor, our initial hypothesis centers on this enzyme class.[4][5][6][7] However, to avoid confirmation bias, we will employ a dual-pronged approach that combines broad biochemical profiling with an unbiased cellular method.

Strategy 1.1: High-Throughput Biochemical Kinase Profiling

The most direct method to test our primary hypothesis is to screen the compound against a large, commercially available panel of purified protein kinases. This provides a rapid landscape of the compound's direct enzymatic inhibitory activity and potential selectivity.

Causality Behind Experimental Choices: We opt for a luminescence-based ATP consumption assay, such as the ADP-Glo™ Kinase Assay, due to its high sensitivity, broad applicability across different kinase families, and scalability for high-throughput screening.[8] It measures kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal.

Protocol 1: Primary Kinase Panel Screen using ADP-Glo™

Objective: To identify which, if any, protein kinases are directly inhibited by 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. For the primary screen, create a working solution for a final assay concentration of 10 µM.

  • Assay Plate Preparation: Using a 384-well plate, add 1 µL of the compound or DMSO (vehicle control) to the appropriate wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate solution containing the specific kinase and its corresponding substrate in the appropriate reaction buffer.

    • Prepare a 2X ATP solution.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Add 2 µL of the 2X ATP solution to initiate the reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined during assay optimization.[9]

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-driven reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Lumi_compound - Lumi_background) / (Lumi_DMSO - Lumi_background))

Data Presentation: Hypothetical Kinase Screening Results

Kinase TargetCompound Concentration% InhibitionHit ( >50% Inh.)
PI3Kα10 µM89%Yes
PI3Kβ10 µM65%Yes
mTOR 10 µM 95% Yes
AKT110 µM15%No
CDK210 µM8%No
JNK110 µM5%No

This hypothetical data suggests the compound is a potent inhibitor of the PI3K/mTOR pathway, with the strongest activity against mTOR.

Strategy 1.2: Cellular Thermal Shift Assay (CETSA®)

While biochemical screens are powerful, they don't confirm that a compound can enter a cell and bind to its target in the complex intracellular environment. CETSA is a label-free method that assesses target engagement in cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.[10][11] Binding of a small molecule typically stabilizes its target protein, increasing the temperature required to denature it.

Causality Behind Experimental Choices: CETSA provides direct, physical evidence of target engagement in a physiological context.[12] By pairing it with Western blotting for the top hit from our kinase screen (mTOR), we can specifically validate this interaction.

Protocol 2: CETSA for mTOR Target Validation

Objective: To confirm that the compound binds to and stabilizes mTOR in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., PC3 prostate cancer cells, which have an active PI3K/mTOR pathway) to ~80% confluency. Treat cells with the test compound (e.g., at 10 µM) or vehicle (DMSO) for 1 hour at 37°C.[13]

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Normalize total protein concentration across all samples.

    • Perform SDS-PAGE and Western blot analysis using a specific antibody against total mTOR.

  • Data Analysis: Quantify the band intensity for mTOR at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein remaining versus temperature to generate a melting curve. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.

Visualization: Target Identification Workflow

G cluster_0 Part 1: Target Identification Compound Novel Compound 4-(1-..-yl)morpholine KinaseScreen High-Throughput Kinase Panel Screen Compound->KinaseScreen Test at 10 µM CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Treat cells HitList Generate Hit List (e.g., mTOR, PI3K) KinaseScreen->HitList >50% Inhibition HitList->CETSA Select top hit for validation ValidatedTarget Validated Target: mTOR CETSA->ValidatedTarget Confirm stabilization G GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 rpS6 rpS6 S6K1->rpS6 Phosphorylates (p-rpS6) CellGrowth Cell Growth & Proliferation rpS6->CellGrowth Compound 4-(1-..-yl)morpholine Compound->mTORC1 Inhibition

Caption: Inhibition of the mTORC1 pathway by the test compound.

Protocol 4: In-Cell Western™ for Phospho-rpS6 Inhibition

Objective: To quantify the inhibition of mTOR downstream signaling in cells.

Methodology:

  • Cell Seeding and Treatment: Seed PC3 cells in a 96- or 384-well plate and allow them to adhere overnight. Starve the cells (e.g., serum-free media) for 4 hours, then treat with a dose-response of the test compound for 1 hour. Stimulate the pathway with an agonist like insulin (100 nM) for 30 minutes. [14]2. Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde in PBS for 20 minutes.

    • Permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 1.5 hours.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with two primary antibodies simultaneously:

    • A rabbit anti-phospho-rpS6 (Ser235/236) antibody.

    • A mouse anti-total rpS6 or other housekeeping protein antibody for normalization.

  • Secondary Antibody Incubation: Wash the plate, then incubate for 1 hour with two secondary antibodies conjugated to different infrared fluorophores:

    • IRDye® 800CW Goat anti-Rabbit IgG.

    • IRDye® 680RD Goat anti-Mouse IgG.

  • Data Acquisition: Wash the plate and allow it to dry completely. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).

  • Data Analysis: Quantify the fluorescence intensity in both channels (800 nm for p-rpS6 and 700 nm for total protein). Calculate the normalized signal (800 nm / 700 nm). Plot the normalized signal against compound concentration to determine the cellular EC50.

Data Presentation: Example Dose-Response Data

Compound Conc. (nM)Normalized p-rpS6 Signal% Inhibition
0 (Vehicle)1.000%
10.955%
100.8119%
50 0.52 48%
1000.3070%
5000.1189%
10000.0892%

This data would yield a cellular EC50 of approximately 50 nM, demonstrating potent on-target activity in a cellular system.

References

  • Goonawardena, S. N., et al. (2010). A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. Assay and Drug Development Technologies. Available at: [Link]

  • Al-Ali, H., et al. (2020). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Celtarys - Drug Discovery. (2025). Biochemical assays for kinase activity detection. Celtarys Website. Available at: [Link]

  • Reinhard, F. B. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available at: [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PMC. Available at: [Link]

  • Selvita. (n.d.). Target Engagement. Selvita Website. Available at: [Link]

  • American Association for Cancer Research. (2009). Abstract C66: Development of mechanistic assays to differentiate PI3K and mTOR inhibitors. AACR Publications. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems Website. Available at: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]

  • Dunlop, E. A., et al. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Available at: [Link]

  • Wikipedia. (n.d.). mTOR inhibitors. Wikipedia. Available at: [Link]

  • Alborz, M., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Journal of Molecular Structure. Available at: [Link]

  • Alborz, M., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Research Square. Available at: [Link]

  • Kumari, A., & Singh, R. K. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Advanced Research and Reviews. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. Available at: [Link]

  • Dragovich, P. S., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Ali, M. A., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ahsan, M. J., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available at: [Link]

  • Asiri, A. M., et al. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Journal of Molecular Structure. Available at: [Link]

  • Balsamo, A., et al. (1973). Conformation Effects on the Activity of Drugs. 4. Cyclic Analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and Evaluation of the Adrenergic Beta-Receptor Blocking Activity of 2-(p-nitrophenyl)-4-isopropylmorpholine. Journal of Medicinal Chemistry. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). View of An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

Sources

Application

Application Note: Crystallization of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine for X-Ray Crystallography

Executive Summary & Structural Rationale The structural elucidation of heterocyclic building blocks is a critical bottleneck in drug discovery and agrochemical development. For 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The structural elucidation of heterocyclic building blocks is a critical bottleneck in drug discovery and agrochemical development. For 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7), confirming exact regiochemistry—specifically distinguishing between N1/N2 alkylation and C4/C5 substitution on the pyrazole core—can be ambiguous using standard 1D/2D NMR techniques. Single-Crystal X-Ray Diffraction (SCXRD) provides absolute, unambiguous proof of atomic connectivity and molecular packing[1].

This application note provides field-proven, self-validating protocols to grow diffraction-quality single crystals of this specific morpholine-pyrazole derivative.

Physicochemical Profiling for Crystallization

Successful crystallization requires exploiting the molecule's specific structural features:

  • Steric Bulk (Isopropyl Group): Adds lipophilicity, making the compound highly soluble in halogenated solvents (Dichloromethane, Chloroform) but poorly soluble in aliphatic hydrocarbons (Hexane, Pentane). Long-chain alkanes (e.g., octane) must be avoided as anti-solvents, as they can co-crystallize within the hydrophobic pockets created by the isopropyl groups, leading to severe lattice disorder[2][3].

  • Hydrogen Bonding & Dipoles (Nitro & Morpholine): The strong electron-withdrawing nitro group and the morpholine oxygen act as potent hydrogen-bond acceptors. Solvents that can act as weak hydrogen-bond donors (e.g., Chloroform) often yield excellent co-packing dynamics[4].

  • Planarity (Pyrazole Core): Encourages π−π stacking interactions, which drive the formation of the crystal lattice.

Workflow A Compound Purity Check (>95% required) B Solubility Screening (Polar vs Non-polar) A->B C Method Selection B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Slow Cooling C->F G Crystal Harvesting & Microscope Inspection D->G E->G F->G H X-Ray Diffraction (SCXRD) G->H

Fig 1. Strategic workflow for small molecule crystallization and SCXRD analysis.

Strategic Methodologies (Protocols)

To establish a self-validating system, researchers should run orthogonal crystallization methods simultaneously. If one method yields twinned or microcrystalline clusters, the alternate method provides a backup pathway to diffraction-grade crystals.

Protocol A: Liquid-Vapor Diffusion (The Gold Standard)

Vapor diffusion is highly recommended for this compound because it physically separates the nucleation event from the crystal growth phase. By allowing a volatile anti-solvent to slowly diffuse into a good solvent, the system gently enters the metastable zone, promoting orderly molecular packing rather than a rapid "crash out"[3][5].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5–10 mg of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine into a clean 1-dram (4 mL) borosilicate glass vial (Inner Vial).

  • Dissolution: Add the minimum required volume (~0.5 mL) of Dichloromethane (DCM) to completely dissolve the compound.

  • Filtration (Critical Causality): Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE filter into a new, dust-free 1-dram vial. Why? Dust particles act as heterogeneous nucleation sites. Removing them prevents the formation of a shower of useless microcrystals[2].

  • Assembly: Place the open 1-dram inner vial inside a larger 20 mL scintillation vial (Outer Vial).

  • Anti-Solvent Addition: Carefully pipette 3 mL of Hexane or Pentane into the outer vial. Ensure no splashing occurs into the inner vial.

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap and wrap it securely with Parafilm.

  • Incubation: Store the assembly in a dark, vibration-free environment at a stable 20°C. Why? Mechanical vibrations and thermal fluctuations induce premature nucleation and lattice defects[2].

  • Validation: After 3–7 days, inspect the inner vial using a stereomicroscope with cross-polarizers. Suitable single crystals will extinguish light uniformly when rotated, confirming a single continuous lattice devoid of twinning[1].

VaporDiffusion A Inner Vial (Sample + Good Solvent) D Supersaturation & Nucleation A->D Decreased Solubility B Vapor Phase Equilibration B->A Diffusion C Outer Vial (Anti-Solvent) C->B Volatilization E Single Crystal Growth D->E Orderly Packing

Fig 2. Mechanism of vapor diffusion for controlled supersaturation and crystal growth.

Protocol B: Controlled Slow Evaporation

If vapor diffusion yields crystals that are too thin (needles), slow evaporation can encourage isotropic growth by relying on a single solvent system[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of the compound in 2–3 mL of Ethyl Acetate (EtOAc) in a 1-dram vial. EtOAc is ideal as it can hydrogen-bond with the nitro-pyrazole motif, slowing down the assembly process.

  • Filtration: Filter through a 0.22 µm PTFE filter into a clean vial.

  • Controlled Venting: Seal the vial with Parafilm or aluminum foil. Puncture exactly 1 to 2 small holes using a 22-gauge needle. Why? The evaporation rate is the most critical variable. Too fast produces tiny crystals; too slow wastes time. A restricted opening tunes the rate perfectly[3][6].

  • Incubation: Leave undisturbed in a well-ventilated, vibration-free cabinet until crystals form (typically 1–2 weeks).

Data Presentation: Optimization & Troubleshooting

Table 1: Recommended Solvent Pairs for Vapor Diffusion
Good Solvent (Inner Vial)Anti-Solvent (Outer Vial)Rationale & Expected Interaction
Dichloromethane (DCM) Pentane DCM readily dissolves the lipophilic isopropyl group. Pentane diffuses rapidly due to high vapor pressure, inducing sharp supersaturation. Ideal for initial screening.
Chloroform (CHCl₃) Hexane CHCl₃ acts as a weak H-bond donor to the nitro/morpholine groups. Hexane diffuses slower than pentane, promoting larger, higher-quality facets[4].
Ethyl Acetate (EtOAc) Heptane Provides a moderate evaporation rate. Best used if the DCM/Pentane system yields crystals that grow too rapidly (dendritic growth).
Table 2: Troubleshooting Common Crystallization Failures
ObservationMechanistic CauseCorrective Action
Shower of Microcrystals Nucleation rate far exceeds crystal growth rate; supersaturation was reached too quickly[6].Lower the incubation temperature to 4°C, use a slower diffusing anti-solvent (e.g., Hexane instead of Pentane), or reduce the number of pinholes in evaporation setups.
"Oiling Out" (LLPS) The compound undergoes Liquid-Liquid Phase Separation, forming a concentrated syrup rather than a solid lattice[7].Avoid highly polar aprotic solvents like THF or DMSO. Dilute the initial sample concentration by 50%, or introduce a seed crystal.
Dendritic (Branching) Crystals Extremely rapid, uncontrolled growth along a single crystallographic axis[3].Slow down the diffusion/evaporation process. Ensure the setup is strictly isolated from mechanical vibrations.

Sources

Technical Notes & Optimization

Troubleshooting

side reactions in the synthesis of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Welcome to the Process Chemistry Troubleshooting Desk . This guide is designed for researchers and drug development professionals synthesizing 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine—a critical intermediate oft...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Desk . This guide is designed for researchers and drug development professionals synthesizing 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine—a critical intermediate often utilized in the development of kinase inhibitors (e.g., LRRK2 and FGFR4 targets) .

The synthesis relies on a two-step sequence: an N-alkylation of 3-chloro-4-nitropyrazole followed by a Nucleophilic Aromatic Substitution (SNAr) with morpholine. Below, we dissect the mechanistic causality of common side reactions, provide optimized standard operating procedures (SOPs), and offer a self-validating framework to ensure high-fidelity synthesis.

Reaction Pathways & Failure Modes

SideReactions SM 3-Chloro-4-nitro- 1H-pyrazole Alk N-Alkylation (2-Bromopropane) SM->Alk Int 1-Isopropyl-3-chloro- 4-nitropyrazole Alk->Int Major Pathway Regio Side Rxn 1: 5-Chloro Isomer Alk->Regio N2 Attack Elim Side Rxn 2: E2 Elimination (Propene) Alk->Elim Strong Base SNAr SNAr (Morpholine) Int->SNAr Prod Target Molecule (Morpholine Adduct) SNAr->Prod Anhydrous SNAr Hydrol Side Rxn 3: Hydrolysis (Pyrazolone) SNAr->Hydrol H2O Present

Fig 1: Reaction pathways and common side reactions in the synthesis of the target pyrazole.

🛠 Troubleshooting Desk: FAQs & Side Reactions

Q1: Why am I getting a mixture of two distinct products during the isopropyl addition, and how do I prevent it? A (Regioselectivity Issue): The starting material, 3-chloro-4-nitro-1H-pyrazole, exists in a tautomeric equilibrium. The N1 and N2 positions are electronically differentiated by the strongly electron-withdrawing C4-nitro group and sterically differentiated by the C3-chloro group. Alkylation with an isopropyl halide operates under kinetic control, invariably leading to a mixture of the 1-isopropyl-3-chloro (major, less hindered) and 1-isopropyl-5-chloro (minor, more hindered) isomers. Recent literature highlights the inherent thermodynamic difficulty of absolute regiocontrol in these systems . Causality-driven solution: While absolute selectivity is nearly impossible via direct alkylation, you can bias the ratio by using a milder base (K₂CO₃) and lower temperatures to favor the kinetically accessible N1 position. Chromatographic separation of the isomers prior to the SNAr step is mandatory.

Q2: My alkylation reaction is stalling, starting material remains, and I observe gas evolution. What is happening? A (E2 Elimination): You are observing the depletion of your alkylating agent. 2-Bromopropane is a secondary alkyl halide. In the presence of strong, non-nucleophilic bases (like Cs₂CO₃ or KOtBu) at elevated temperatures, the E2 elimination pathway outcompetes the desired SN2 substitution. This generates propene gas and consumes the 2-bromopropane before it can react with the pyrazole. Causality-driven solution: Switch from Cs₂CO₃ to K₂CO₃ and cap the temperature at 60 °C. Alternatively, substitute 2-bromopropane with 2-iodopropane; the iodide is a superior leaving group and its higher polarizability lowers the activation energy for the SN2 transition state relative to E2.

Q3: The SNAr step with morpholine is yielding a highly polar byproduct (M-17 mass shift) instead of the target mass. Why? A (Hydrolytic Degradation): The 3-chloro-4-nitropyrazole system is exceptionally activated towards Nucleophilic Aromatic Substitution (SNAr) because the adjacent nitro group heavily stabilizes the anionic Meisenheimer intermediate . If adventitious water is present in your morpholine or solvent, the amine base generates hydroxide ions. Hydroxide is a small, hard, and highly reactive nucleophile that will outcompete the bulkier morpholine, displacing the chloride to form 1-isopropyl-4-nitro-1H-pyrazol-3-ol (a pyrazolone tautomer). Causality-driven solution: Ensure strictly anhydrous conditions. Use molecular sieves for your NMP and distill your morpholine prior to use.

Q4: How can I accelerate the SNAr step without causing thermal degradation? A (SNAr Kinetics): Morpholine is a moderate secondary amine nucleophile. The steric bulk of the adjacent isopropyl group and the nitro group can hinder the approach trajectory. Causality-driven solution: The reaction requires a highly polar aprotic solvent (NMP or DMF) to optimally solvate the polar transition state without hydrogen-bonding to the morpholine (which would dampen its nucleophilicity). If the reaction stalls even at 90 °C, verify via NMR that you isolated the correct regioisomer in Step 1; the 5-chloro isomer is significantly more sterically shielded by the N1-isopropyl group than the 3-chloro isomer, severely retarding SNAr kinetics.

📊 Quantitative Data: Alkylation Optimization

The following table summarizes the empirical optimization of the N-alkylation step, demonstrating how base and solvent selection directly impact the regiomeric ratio and the E2 elimination side reaction.

Base (2.0 eq)SolventTemp (°C)Overall Conversion (%)Ratio (3-Cl : 5-Cl)Elimination (% Propene)
Cs₂CO₃DMF80>9560 : 4015
K₂CO₃ DMF 60 85 65 : 35 <5
K₂CO₃ACN807055 : 4510
NaHTHF25>9050 : 5025

🧪 Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation checkpoints.

SOP 1: Regioselective N-Alkylation & Isolation

Objective: Synthesize and isolate 1-isopropyl-3-chloro-4-nitropyrazole.

  • Reaction Setup: Charge a flame-dried round-bottom flask with 3-chloro-4-nitro-1H-pyrazole (1.0 eq, 10.0 g) and anhydrous DMF (0.2 M, 340 mL).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 eq, 18.7 g). Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.

  • Alkylation: Dropwise add 2-bromopropane (1.5 eq, 9.5 mL) via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C under a nitrogen atmosphere for 12 hours.

  • Validation Checkpoint 1 (In-Process): Pull an aliquot. Run TLC (Hexanes/EtOAc 3:1). Starting material (R_f ≈ 0.1) should be consumed. Two new spots should appear at R_f ≈ 0.6 (3-chloro isomer) and R_f ≈ 0.5 (5-chloro isomer). LC-MS must show [M+H]⁺ = 190.0 (³⁵Cl) and 192.0 (³⁷Cl).

  • Workup: Cool to room temperature. Quench by pouring the mixture into 1.0 L of ice water. Extract with EtOAc (3 x 300 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 200 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes). Pool and concentrate the fractions containing the higher R_f spot.

  • Validation Checkpoint 2 (Release): Confirm regiochemistry via ¹H-NMR (CDCl₃). The pyrazole C5-proton of the 3-chloro isomer typically appears further downfield compared to the C3-proton of the 5-chloro isomer due to the proximity of the nitro group.

SOP 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

  • Reaction Setup: Charge a pressure vessel with the isolated 1-isopropyl-3-chloro-4-nitropyrazole (1.0 eq, 5.0 g) and anhydrous NMP (0.5 M, 52 mL).

  • Reagent Addition: Add anhydrous morpholine (3.0 eq, 6.9 mL) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 9.2 mL).

  • Heating: Seal the vessel and heat to 90 °C for 12 hours.

  • Validation Checkpoint 3 (In-Process): Pull an aliquot. LC-MS must show complete disappearance of m/z 190.0 and the appearance of a single dominant peak at [M+H]⁺ = 241.1 . If a peak at m/z 172.1 is observed, hydrolytic degradation has occurred (see Q3).

  • Workup: Cool to room temperature. Slowly pour the reaction mixture into 300 mL of vigorously stirred ice water. The target morpholine adduct will typically precipitate as a yellow solid.

  • Isolation: Filter the solid via a Büchner funnel, washing with cold water (2 x 50 mL) to remove NMP and morpholine salts.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water to afford the pure 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

📚 References

  • LRRK2 inhibitors (US Patent 11780851B2) . Google Patents. Details the foundational methodology for the sequential alkylation and SNAr of 3-chloro-4-nitropyrazole scaffolds. URL:

  • Fanourakis A, et al. Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation. Nature 2025; 641: 646-652. Discusses the thermodynamic and kinetic challenges of achieving absolute regioselectivity during pyrazole N-alkylation. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776093, 3-Chloro-4-nitro-1H-pyrazole. Provides baseline physicochemical properties and tautomeric data for the starting material. URL:[Link]

Optimization

Technical Support Center: Stability &amp; Handling of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Role: Advanced Troubleshooting Guide & Experimental Methodology.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Role: Advanced Troubleshooting Guide & Experimental Methodology.

Executive Summary & Physicochemical Profile

4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. While the pyrazole core provides a robust scaffold, the combination of a highly electron-withdrawing 4-nitro group and an electron-rich morpholine ring creates specific vulnerabilities in solution.

Understanding the thermodynamic and kinetic degradation pathways of this compound is critical for maintaining lot-to-lot reproducibility during high-throughput screening and scale-up synthesis.

Table 1: Physicochemical Properties & Stability Metrics
ParameterValue / CharacteristicPrimary Stability Risk
Molecular Formula C10H16N4O3N/A
Molecular Weight 240.26 g/mol N/A
Morpholine Moiety Tertiary amine, cyclic etherHigh: Susceptible to N-oxidation by solvent peroxides [1].
4-Nitro-Pyrazole Core Electron-deficient aromaticModerate: Photolytic reduction in H-donating solvents [2].
Thermal Stability Stable up to ~150°C (neat)Low: Mono-nitro pyrazoles exhibit good thermal stability compared to poly-nitrated analogs [3].
Solvent Compatibility Soluble in DCM, DMSO, THF, MeOHVariable: Ethereal solvents (THF, Dioxane) require strict peroxide control.

Troubleshooting Guide & FAQs

Issue 1: Unexplained Mass Shifts (+16 Da) During LC-MS Analysis

Q: When leaving 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in tetrahydrofuran (THF) or dioxane solutions overnight, LC-MS analysis shows a prominent degradant peak with a +16 Da mass shift. What is causing this, and how can it be prevented?

The Causality (Application Scientist Insight): The +16 Da mass shift is the hallmark of morpholine N-oxidation . Ethereal solvents like THF and 1,4-dioxane auto-oxidize in the presence of atmospheric oxygen and light to form hydroperoxides. The tertiary nitrogen of the morpholine ring possesses a nucleophilic lone pair that readily attacks these trace peroxides, yielding a highly polar morpholine N-oxide degradant[1]. Because N-oxides form remarkably stable hydrogen bonds, this degradant can drastically alter the compound's solubility, reactivity, and chromatographic retention time [4].

Self-Validating Protocol: Solvent Purification & Peroxide Screening To validate that solvent peroxides are the root cause and to prevent future degradation, implement the following closed-loop protocol:

  • Quantification: Before using any ethereal solvent, test for peroxides using quantitative KI-starch indicator strips. Reject any solvent reading >20 ppm peroxides.

  • Purification: If peroxides are present, pass the solvent through a column of activated basic alumina (Brockmann Grade I) to selectively adsorb hydroperoxides.

  • Internal Control: Prepare two 1 mg/mL solutions of the compound:

    • Control A: Prepared in unpurified, aged THF.

    • Control B: Prepared in freshly alumina-purified THF.

  • Incubation & Analysis: Stir both solutions at room temperature for 24 hours under ambient atmosphere. Analyze via LC-MS. Control B must show <0.5% N-oxide formation to validate the purification workflow.

  • Storage: Store purified solutions under an argon atmosphere at 4°C.

morpholine_oxidation A Ethereal Solvent (THF/Dioxane) C Hydroperoxide Formation A->C Aging B O2 Exposure (Air) B->C E Morpholine N-Oxide Degradant C->E Oxidation D 4-(1-Isopropyl-4-nitro- 1H-pyrazol-3-yl)morpholine D->E + Peroxides G Stable Solution (Inert Atmosphere) D->G + Purified Solvent F Peroxide Testing & Basic Alumina F->A Purifies

Caption: Mechanism of morpholine N-oxidation by solvent peroxides and preventative workflow.

Issue 2: Solution Discoloration and Loss of Purity in Protic Solvents

Q: Stock solutions prepared in methanol (MeOH) or ethanol exhibit a gradual color shift from pale yellow to deep orange/brown over several days on the benchtop, accompanied by multiple new LC-MS peaks. Is the compound hydrolyzing?

The Causality (Application Scientist Insight): This is rarely hydrolysis; it is almost certainly photolytic degradation . The 4-nitro group on the pyrazole ring is a strong chromophore. Upon exposure to ambient UV/Vis light (particularly fluorescent laboratory lighting), the nitro group is excited to a triplet state. In the presence of hydrogen-donating protic solvents (like MeOH), this excited state abstracts a hydrogen atom, initiating a radical cascade that reduces the nitro group to highly reactive nitroso (-NO) or hydroxylamine (-NHOH) intermediates [2]. These intermediates rapidly dimerize or react with the solvent, causing the observed deep coloration and complex chromatograms.

Self-Validating Protocol: ICH Q1B-Adapted Photostability Assay To establish the exact safe-handling windows for your specific laboratory environment, execute this forced-degradation assay:

  • Preparation: Prepare a 5 mM stock solution of the compound in HPLC-grade Methanol.

  • Aliquot Distribution: Divide the stock into three clear borosilicate glass vials.

    • Vial 1 (Dark Control): Wrap entirely in aluminum foil.

    • Vial 2 (Amber Control): Transfer to an amber-glass vial.

    • Vial 3 (Exposed): Leave in the clear vial.

  • Irradiation: Place all three vials in a photostability chamber (or directly under standard lab bench lighting) for 48 hours, ensuring the temperature remains constant (25°C).

  • Analysis: Inject 5 µL of each sample into an LC-PDA-MS system.

  • Validation Criteria: The Dark Control must show >99% recovery. If the Amber Control shows >98% recovery while the Exposed vial shows significant degradation, you have definitively validated that the instability is photochemical, not thermal or hydrolytic.

  • Corrective Action: Mandate the use of actinic (amber) glassware for all stock solutions and perform sensitive synthetic steps under yellow/amber ambient lighting.

photodegradation A Compound in Solution (H-donating solvent) B Ambient Light (UV/Vis Exposure) A->B F Amber Glassware & Dark Handling A->F C Excited Triplet State (Nitro Group) B->C D H-Abstraction & Photoreduction C->D E Nitroso/Hydroxylamine Degradants (Brown/Orange) D->E G Photostable Solution (>99% Recovery) F->G Blocks UV/Vis

Caption: Photolytic degradation pathway of the nitropyrazole core and mitigation strategy.

Issue 3: Thermal Stability During High-Temperature Cross-Coupling

Q: We are using this compound as a substrate in a Suzuki-Miyaura coupling at 110°C in DMF. The reaction stalls, and we observe starting material decomposition. Are highly nitrated pyrazoles thermally unstable?

The Causality (Application Scientist Insight): While poly-nitrated pyrazoles are energetic and highly sensitive to heat, mono-nitrated pyrazoles like 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine possess excellent thermal stability, typically resisting thermal decomposition up to 150°C [3]. The decomposition you are observing at 110°C is likely not intrinsic thermal breakdown, but rather a base-mediated side reaction at elevated temperatures. Strong bases (e.g., KOtBu, NaOH) used in cross-coupling can attack the relatively electrophilic pyrazole core (activated by the 4-nitro group) at high temperatures.

Recommendation: Switch to a milder, non-nucleophilic base (e.g., Cs2CO3 or K3PO4) and lower the reaction temperature to 80-90°C, compensating for the lower temperature by utilizing a more active palladium precatalyst (e.g., XPhos Pd G3).

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole Source: ResearchGate URL:[Link]

  • Source: Google Patents (US4748241A)
Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Nitration

Welcome to the Technical Support Center for Pyrazole Nitration. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to nitrated pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Nitration. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to nitrated pyrazoles. Nitropyrazoles are crucial building blocks in pharmaceuticals, agrochemicals, and energetic materials, but their synthesis can present challenges in yield and regioselectivity.[1][2][3]

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. We will explore the causality behind experimental choices to empower you to overcome synthetic hurdles and achieve your target molecules efficiently and selectively.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the electrophilic nitration of pyrazoles. Understanding these core concepts is the first step toward rational optimization.

Q1: What is the general mechanism for the electrophilic nitration of a pyrazole ring?

The electrophilic nitration of pyrazole is a classic electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.[4][5] The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity.[5] The C4 position is generally the most electron-rich and, therefore, the most common site of substitution.[4][5][6][7][8][9]

In strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the pyrazole ring can be protonated to form a pyrazolium ion. This deactivates the ring towards electrophilic attack, often requiring harsher conditions for the reaction to proceed.[4][6]

Electrophilic Nitration of Pyrazole Mechanism of C4 Nitration cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Pyrazole Pyrazole Sigma_Complex Sigma Complex (Arenium Ion) Pyrazole->Sigma_Complex + NO₂⁺ 4_Nitro 4-Nitropyrazole Sigma_Complex->4_Nitro - H⁺

Caption: General mechanism of electrophilic nitration at the C4 position of the pyrazole ring.

Q2: Which nitrating agents are commonly used, and how do I choose the right one?

The choice of nitrating agent is the most critical parameter influencing both the reaction rate and the regioselectivity. The decision should be based on the substrate's reactivity and the desired outcome (e.g., C-nitration vs. N-nitration, or pyrazole ring vs. substituent nitration).

Nitrating SystemCompositionAcidityTypical ApplicationKey Considerations
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Very StrongC4-nitration of deactivated or N-substituted pyrazoles.[2] Nitration of aryl substituents.[4][6]Harsh conditions can lead to side reactions or decomposition. Protonation of the pyrazole ring deactivates it, favoring nitration on other appended aromatic rings.[4][6]
Fuming Mixed Acid Fuming HNO₃ / Fuming H₂SO₄Extremely StrongHigh-yield C4-nitration of pyrazole itself. Used for difficult-to-nitrate or poly-nitration substrates.[3]Highly corrosive and exothermic. Requires strict temperature control.[2]
Acetyl Nitrate HNO₃ / Acetic Anhydride (Ac₂O)ModerateSelective C4-nitration of N-substituted pyrazoles, especially when the substituent is acid-sensitive.[4][6][10]Milder conditions prevent strong protonation of the pyrazole ring, making it more reactive than appended aryl groups.[4] Can sometimes lead to N-nitration as an intermediate.[3]
Trifluoroacetyl Nitrate HNO₃ / Trifluoroacetic Anhydride (TFAA)StrongPotent nitrating agent for deactivated systems or to achieve N-nitration.[11]More reactive than acetyl nitrate. Can be used when other methods fail.
N-Nitropyrazoles N-nitro-3,5-bis(trifluoromethyl)-1H-pyrazoleLewis Acid CatalyzedTransfer nitration agent for aromatic compounds. The reactivity is tunable based on pyrazole substituents.[12][13]Offers a potentially safer and more selective alternative to strong acids for certain substrates.[12][13]
Q3: What determines the regioselectivity (N-nitration vs. C-nitration) of the reaction?

Regioselectivity is a delicate balance between the substrate's structure and the reaction conditions.

  • N-Nitration : Occurs on N-unsubstituted pyrazoles, particularly under less acidic conditions where the N1 nitrogen acts as a potent nucleophile.[4][5] N-nitropyrazoles can be isolated products or can act as intermediates that rearrange to C-nitro products upon heating or under acidic conditions.[1][3][4]

  • C4-Nitration : This is the most common outcome for electrophilic substitution on the pyrazole ring due to the C4 position being the most electron-rich.[6][7][14] Strongly acidic conditions (like mixed acid) that protonate the ring nitrogens will strongly favor C4-nitration.

  • C3/C5-Nitration : This is less common and typically occurs only when the C4 position is blocked by a substituent.[6] The kinetics of nitration at the 3- and 5-positions show these reactions proceed on the free base (unprotonated) pyrazole species.[15]

  • Substituent Effects : Electron-donating groups (EDGs) on the pyrazole ring will activate it towards substitution, while electron-withdrawing groups (EWGs) will deactivate it, often requiring harsher conditions.[4][6] For N-aryl pyrazoles, the choice between nitrating the pyrazole ring or the aryl substituent is controlled by the reaction conditions. Milder conditions (acetyl nitrate) favor pyrazole C4-nitration, while harsh conditions (mixed acid) favor nitration of the appended aryl ring.[4][6][10]

Section 2: Troubleshooting Guide

Even with a solid understanding of the fundamentals, experiments can yield unexpected results. This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Yield of Nitrated Product

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material after the expected reaction time.

  • Potential Cause 1: Insufficiently Activating Conditions. The nitrating agent may not be strong enough for your substrate. If your pyrazole has electron-withdrawing groups, it will be deactivated and require a more powerful nitrating system.

    • Solution: If you are using acetyl nitrate, consider switching to a mixed acid (HNO₃/H₂SO₄) system. If mixed acid is already in use, try fuming nitric/sulfuric acid or increase the temperature cautiously.[1] Strict temperature control is crucial as these reactions are exothermic.[2]

  • Potential Cause 2: Substrate Deactivation via Protonation. In highly acidic media, the pyrazole is protonated to the pyrazolium cation, which is significantly less reactive.

    • Solution: If your goal is to nitrate the pyrazole ring itself (especially in N-aryl pyrazoles), the conditions may be too acidic. Switch from mixed acid to a milder system like acetyl nitrate (HNO₃ in Ac₂O) at low temperatures (e.g., 0 °C) to favor reaction on the unprotonated pyrazole.[4][6]

  • Potential Cause 3: Reagent Quality or Stoichiometry. Nitric acid can degrade over time. Ensure you are using a fresh bottle of high-purity acid. Also, verify that the stoichiometry is correct; sometimes a slight excess of the nitrating agent is required to drive the reaction to completion.

    • Solution: Use fresh reagents and accurately measure all components. Consider increasing the equivalents of the nitrating agent (e.g., from 1.1 to 1.5 eq).

Problem 2: Poor Regioselectivity - Mixture of Isomers

Symptom: Product analysis (NMR, LC-MS) reveals a mixture of desired C4-nitropyrazole and an undesired isomer, such as a product nitrated on an N-phenyl group or an N-nitro product.

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole nitration.

  • Scenario A: Mixture of C4-nitro and N-aryl-nitro products.

    • Cause: You are likely using strong mixed acid (HNO₃/H₂SO₄). This protonates and deactivates the pyrazole ring, making the appended phenyl ring the more favorable site for nitration.[4][6]

    • Solution: To selectively obtain the 4-nitro-1-phenylpyrazole, switch to a milder nitrating system. Use acetyl nitrate (fuming nitric acid in acetic anhydride) and maintain a low temperature (e.g., 0 °C).[4][6] This avoids extensive protonation of the pyrazole ring.

  • Scenario B: Formation of N-nitro pyrazole instead of or in addition to C-nitro pyrazole.

    • Cause: This occurs with N-unsubstituted pyrazoles under conditions that are not strongly acidic, leaving the N1-position as a competitive nucleophilic site.[4]

    • Solution 1 (Promote C-Nitration): Increase the acidity of the medium. The presence of sulfuric acid will protonate the nitrogen, disfavoring N-nitration and promoting electrophilic attack at the C4 position.[1]

    • Solution 2 (Protecting Group Strategy): Protect the N1 position with a suitable group (e.g., by alkylation) before performing the nitration.[6] This physically blocks the N1 site, forcing substitution to occur on the carbon framework.

Section 3: Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Optimized One-Pot Synthesis of 4-Nitropyrazole[1]

This method provides a high-yield, efficient route to 4-nitropyrazole from unsubstituted pyrazole.

Safety Warning: Fuming nitric and fuming sulfuric acids are extremely corrosive and reactive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is highly exothermic and requires strict temperature control.

  • Materials:

    • Pyrazole (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%) (2.1 eq)

    • Fuming Nitric Acid (HNO₃, 98%) (1.5 eq)

    • Fuming Sulfuric Acid (Oleum, 20% SO₃) (3.0 eq)

    • Crushed ice and water

  • Procedure:

    • Formation of Pyrazole Sulfate: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add pyrazole to the concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

    • Preparation of Nitrating Mixture: In a separate, dry dropping funnel, carefully combine the fuming nitric acid and fuming sulfuric acid. Cool this mixture in an ice bath.

    • Nitration: Slowly add the nitrating mixture dropwise to the pyrazole sulfate solution over 30-60 minutes. It is critical to maintain the internal reaction temperature at 50°C. Use a water bath to gently heat or cool as needed.

    • Reaction Completion: After the addition is complete, stir the mixture at 50°C for 1.5 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).

    • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A white solid should precipitate.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with ice-cold water until the filtrate is neutral (test with pH paper).

    • Drying & Purification: Dry the product under vacuum. The crude product can be recrystallized from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole (Typical yield: ~85%).[1]

Protocol 2: Selective C4-Nitration of 1-Phenylpyrazole using Acetyl Nitrate[4][6]

This protocol is designed to selectively nitrate the C4 position of the pyrazole ring while leaving the N-phenyl group untouched.

Safety Warning: Fuming nitric acid and acetic anhydride are corrosive and reactive. Handle with care in a chemical fume hood with appropriate PPE. The reaction must be kept cold to ensure selectivity and control the exothermic reaction.

  • Materials:

    • 1-Phenylpyrazole (1.0 eq)

    • Acetic Anhydride (Ac₂O)

    • Fuming Nitric Acid (d=1.5)

    • Ice-water bath

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Reaction Setup: Dissolve 1-phenylpyrazole in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice-water bath.

    • Reagent Addition: In a separate flask, prepare a solution of fuming nitric acid in acetic anhydride and cool it to 0°C. Add this nitrating solution dropwise to the cooled pyrazole solution. It is absolutely critical to maintain the internal reaction temperature at 0°C throughout the addition.

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for several hours. Monitor the reaction's progress by TLC until the starting material is consumed.

    • Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralization & Extraction: Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude 4-nitro-1-phenylpyrazole by recrystallization or column chromatography.

References

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society Au. [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. National Center for Biotechnology Information. [Link]

  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Royal Society of Chemistry. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. National Center for Biotechnology Information. [Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions. Royal Society of Chemistry. [Link]

  • Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

  • Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Wiley Online Library. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

  • PYRAZOLE. SlideShare. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Insolubility of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in Assays

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in their experimental assays. The i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in their experimental assays. The inherent chemical properties of this molecule—a substituted nitropyrazole—can lead to precipitation, which may compromise the accuracy and reproducibility of your results. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established principles of chemical solubility and laboratory best practices.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: What physicochemical properties of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine contribute to its challenging solubility?

The structure of this compound presents several features that can lead to poor aqueous solubility. Pyrazole derivatives, particularly those with nitro groups, often have limited water solubility.[1] The molecule's characteristics include:

  • Aromatic Pyrazole Core: The heterocyclic pyrazole ring system is relatively rigid and contributes to the crystal lattice energy, which must be overcome for dissolution.

  • Lipophilic Substituents: The isopropyl group is non-polar and increases the molecule's overall lipophilicity (hydrophobicity), reducing its affinity for aqueous media.

  • Nitro Group (-NO2): While polar, the nitro group can engage in strong intermolecular interactions in the solid state, making the crystal difficult to break apart.

  • Morpholine Moiety: The morpholine ring adds a degree of polarity. However, its basicity is relatively low, meaning it may not readily protonate and form a more soluble salt at physiological pH.

Collectively, these features create a molecule that is often best dissolved in a polar aprotic organic solvent, such as Dimethyl Sulfoxide (DMSO), but is prone to precipitation when introduced into an aqueous environment like assay buffer or cell culture media.[1][2]

Q2: My compound, dissolved in DMSO, precipitates immediately when I add it to my assay medium. What is happening?

This phenomenon is known as "solvent shock" or "solvent shift precipitation."[3][4] It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[3][4] The abrupt change in solvent polarity causes the compound to crash out of the solution, forming a precipitate.[4] This is a common issue for hydrophobic compounds in high-throughput screening and cell-based assays.[5]

Q3: How can compound precipitation negatively impact my assay results?
  • Inaccurate Concentration: The actual concentration of the dissolved compound is lower than the intended nominal concentration, leading to an underestimation of its potency (e.g., an artificially high IC50 value).

  • Physical Interference: Solid particles can scatter light, interfering with absorbance- or fluorescence-based readouts.[7] In imaging-based assays, precipitates can be misidentified as cells or cellular structures, confounding the analysis.[7]

  • Cellular Toxicity: The precipitate itself can cause physical stress or cytotoxic effects on cells, which may be mistaken for the compound's pharmacological activity.[8]

  • Poor Reproducibility: The extent of precipitation can vary between experiments depending on minor differences in temperature, mixing speed, and dilution technique, leading to inconsistent results.[3][5]

Troubleshooting & Optimization Workflow

If you are observing precipitation, a systematic approach is required to diagnose and solve the issue. The following decision tree and detailed protocols will guide you through this process.

G start Precipitation Observed in Assay Well check_stock 1. Inspect DMSO Stock Is it clear at RT? start->check_stock remake_stock Precipitation in stock. Prepare fresh stock. Use sonication/gentle heat. check_stock->remake_stock No check_final_conc 2. Check Final Concentration Is it too high? check_stock->check_final_conc Yes remake_stock->check_final_conc lower_conc Reduce final compound concentration and repeat. check_final_conc->lower_conc Yes check_dmso 3. Check Final DMSO % Is it >0.5%? check_final_conc->check_dmso No lower_dmso Adjust stock concentration to achieve DMSO <=0.5%. check_dmso->lower_dmso Yes modify_dilution 4. Modify Dilution Method check_dmso->modify_dilution No dilution_steps • Pre-warm media to 37°C. • Add stock to media slowly while vortexing. • Perform serial dilutions in media, not DMSO. modify_dilution->dilution_steps check_again Still Precipitates? dilution_steps->check_again alter_buffer 5. Alter Assay Buffer check_again->alter_buffer Yes solubility_assay Problem Solved. Proceed with caution. check_again->solubility_assay No buffer_steps • Adjust pH (if compound is ionizable). • Add serum or BSA (check for binding). • Use co-solvents (e.g., PEG400). alter_buffer->buffer_steps determine_sol Determine max kinetic solubility in assay buffer to define a new top concentration. buffer_steps->determine_sol

Caption: Troubleshooting workflow for compound precipitation in assays.

Detailed Protocols & Explanations

Step 1: Preparing a Stable, High-Concentration Stock Solution

The quality of your stock solution is the foundation of your experiment. An incompletely dissolved or precipitated stock will guarantee downstream problems.[9] DMSO is the recommended starting solvent for many poorly water-soluble compounds due to its high solubilizing power.[10][11]

G weigh 1. Weigh Compound Aseptically add_dmso 2. Add Anhydrous DMSO to desired concentration (e.g., 10-50 mM) weigh->add_dmso vortex 3. Vortex Thoroughly (2-5 minutes) add_dmso->vortex inspect1 4. Visual Inspection Is it fully dissolved? vortex->inspect1 sonicate 5. Sonicate (10-15 min in water bath) inspect1->sonicate No aliquot 8. Aliquot & Store (-20°C or -80°C) Avoid freeze-thaw cycles inspect1->aliquot Yes warm 6. Gentle Warming (37°C water bath) sonicate->warm inspect2 7. Final Inspection Is it fully dissolved? warm->inspect2 inspect2->aliquot Yes fail Insoluble in DMSO Consider alternative solvent (e.g., DMF, NMP) inspect2->fail No

Caption: Workflow for preparing a compound stock solution in DMSO.

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the required mass of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM, 20 mM).

  • Initial Dissolution: Vortex the tube vigorously for 2-3 minutes.[10]

  • Visual Inspection: Carefully inspect the solution against a light source. If any solid particles are visible, proceed to the next step.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[10] Sonication uses ultrasonic waves to create microcavitations that help break apart the solid compound, enhancing dissolution.[10]

  • Gentle Warming: If the compound is still not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[3] Caution: Be aware of the compound's thermal stability; do not overheat. For most pyrazole derivatives, solubility increases with temperature.[12][13]

  • Final Inspection & Sterilization: Once the solution is completely clear, it can be sterilized by passing it through a 0.22 µm syringe filter if required for your application.[3][14]

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed tubes and store at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.[3][10]

Step 2: Optimizing Dilution into Aqueous Assay Media

This is the most critical step where precipitation often occurs. The goal is to minimize the effects of the solvent shift.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay.[4] You may be exceeding its maximum kinetic solubility in the aqueous medium.

  • Maintain Low DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, ideally ≤0.5%, and always consistent across all wells, including vehicle controls.[10] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[10]

  • Modify the Dilution Technique:

    • Pre-warm the Medium: Ensure your assay buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).[3]

    • Slow Addition & Mixing: Add the small volume of DMSO stock solution to the larger volume of aqueous medium (never the other way around). Add it slowly, drop-by-drop, directly into the liquid while gently vortexing or swirling the tube/flask.[4] This helps to disperse the DMSO and compound rapidly, avoiding localized high concentrations that trigger precipitation.

    • Intermediate Dilution Step: For high final concentrations, consider a two-step dilution. First, dilute the 100% DMSO stock into a smaller volume of media to create an intermediate concentration with a higher but tolerable DMSO level (e.g., 5%). Mix thoroughly, then perform the final dilution into the bulk of the assay media.

Step 3: Advanced Strategies for Persistent Insolubility

If the above steps are insufficient, you may need to modify the solvent system or assay buffer itself.

StrategyRationale & ImplementationKey Considerations
pH Adjustment If the compound has ionizable groups, adjusting the buffer pH can increase solubility by forming a more soluble salt. The morpholine nitrogen is weakly basic. Lowering the pH slightly (e.g., to 6.5-7.0) might increase protonation and solubility.The pH must remain within a range compatible with your cells or assay components. Perform a pH stability test on the compound.[4]
Use of Co-solvents Adding a small amount of a less-polar, water-miscible co-solvent can help bridge the polarity gap between DMSO and water.[14] Common examples include PEG400, glycerol, or ethanol.Co-solvents can have their own effects on assays and cell viability. Always run a vehicle control with the same co-solvent concentration.[14]
Addition of Serum/BSA For cell-based assays, proteins in fetal bovine serum (FBS) or added Bovine Serum Albumin (BSA) can bind to hydrophobic compounds, effectively acting as carriers and keeping them in solution.This can reduce the free concentration of your compound, potentially altering its effective potency. This may not be suitable for biochemical assays where the compound needs to interact directly with a purified protein.[4]
Q4: How can I experimentally determine the maximum soluble concentration of my compound?

A simple kinetic solubility test can provide a practical estimate of the maximum concentration you can achieve in your specific assay medium.

Protocol: Kinetic Solubility Estimation

  • Prepare a high-concentration (e.g., 10 mM) stock of your compound in 100% DMSO.

  • In a series of microcentrifuge tubes, add your specific assay buffer/medium.

  • Add small amounts of the DMSO stock to each tube to create a range of final compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO percentage is constant and matches your assay conditions.

  • Incubate the tubes under your standard assay conditions (e.g., 37°C) for 1-2 hours.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate.

  • Carefully collect the supernatant. Analyze the concentration of the compound in the supernatant using a suitable method like HPLC-UV or LC-MS.

  • The highest concentration at which the measured supernatant concentration equals the nominal concentration is your approximate maximum kinetic solubility.[15]

References

  • Hartmann, A., & Speit, G. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 101-109. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]

  • Box, K. J., Völgyi, G., Baka, E., & Takács-Novák, K. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 83, 234-240. [Link]

  • Molecules. (2023). Solubility and Thermodynamic Analysis of Cabozantinib Malate in Different {Dimethyl Sulfoxide + Water} Cosolvent Solutions. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • ResearchGate. (2021). Synethsis and characterization of 3-nitropyrazole and its salts. [Link]

  • Defense Technical Information Center. (2015). Solubility Report of 1-Nitropyrazole (1-NP). [Link]

  • ResearchGate. (2025). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. [Link]

  • ACS Publications. (2007). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. [Link]

  • MDPI. (2019). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]

  • Fischer, S., et al. (2017). Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity. Chemical Research in Toxicology, 30(5), 1197-1207. [Link]

  • Molecules. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Derivatives

Introduction Welcome to the technical support center for the novel class of 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (PPM) derivatives. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the novel class of 4-(1-isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (PPM) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these compounds to investigate and overcome acquired resistance in various models. PPM derivatives are potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical survival pathway frequently upregulated in therapy-resistant cancers.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the successful application of PPM derivatives in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, mechanism, and application of PPM derivatives.

Q1: What is the primary mechanism of action for PPM derivatives?

A1: PPM derivatives are potent, ATP-competitive inhibitors of Class I PI3K isoforms, with a secondary inhibitory effect on the downstream kinase mTOR (as part of the mTORC1/2 complexes). By targeting these key nodes, PPM derivatives effectively block the activation of Akt and downstream effectors like S6 Ribosomal Protein and 4E-BP1. This dual inhibition is critical for overcoming resistance mechanisms that rely on the hyperactivation of this pathway.

Q2: How should I properly store and solubilize PPM compounds?

A2: For long-term storage, PPM compounds should be stored as a dry powder at -20°C. For experimental use, we recommend creating a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. When preparing working concentrations, dilute the DMSO stock in your desired cell culture medium. Note that the final DMSO concentration in your assay should be kept below 0.1% to avoid solvent-induced artifacts.

Q3: In which experimental models are PPM derivatives most effective?

A3: PPM derivatives are specifically designed to be effective in models where resistance to upstream signaling inhibitors (e.g., EGFR inhibitors like gefitinib or osimertinib in non-small cell lung cancer) is driven by the activation of the PI3K/Akt pathway. Their efficacy should be evaluated in resistant cell lines that exhibit elevated levels of phosphorylated Akt (p-Akt) as a biomarker of pathway activation.

Q4: Can I use PPM derivatives in combination with other therapies?

A4: Yes, synergistic studies are highly encouraged. The primary hypothesis for PPM derivatives is their ability to re-sensitize resistant cells to a primary therapy. A classic experimental design involves combining the PPM derivative with the drug to which the cells have acquired resistance. This can be assessed using synergy assays and calculating a Combination Index (CI) value.

Q5: What are the expected off-target effects?

A5: While PPM derivatives have been optimized for selectivity towards PI3K/mTOR, high concentrations may lead to off-target inhibition of other kinases with structurally similar ATP-binding pockets. It is crucial to perform a dose-response curve to determine the optimal concentration range that inhibits the target pathway without inducing broad cytotoxicity. We recommend profiling the compound against a kinase panel if off-target effects are a significant concern in your model system.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Compound Appears Inactive or Shows High IC50 Values

Your dose-response experiments show minimal or no reduction in cell viability, even at high concentrations.

start High IC50 / No Activity Observed check_prep 1. Verify Compound Preparation - Fresh DMSO stock? - Correct final concentration? - Solubility issues (precipitate)? start->check_prep check_target 2. Confirm Target Pathway Activity - Is p-Akt baseline high in your model? - Run Western blot for p-Akt (Ser473). check_prep->check_target If preparation is correct check_readout 3. Validate Assay Readout - Is the assay endpoint appropriate? - (e.g., Viability vs. Apoptosis) - Check assay duration. check_target->check_readout If target is active check_resistance 4. Investigate Alternative Resistance Mechanisms - Is another pathway compensating? check_readout->check_resistance If assay is valid

Caption: Troubleshooting workflow for compound inactivity.

  • Compound Integrity and Solubility:

    • Cause: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. It may also have precipitated out of solution when diluted into aqueous media.

    • Solution:

      • Action A: Prepare a fresh stock solution of the PPM derivative in anhydrous DMSO.

      • Action B: When diluting into media, vortex the solution thoroughly. Visually inspect for any precipitate under a microscope. If precipitation occurs, consider using a formulation agent like Kolliphor® EL (formerly Cremophor® EL), if compatible with your experimental system.

  • Inactive Target Pathway:

    • Cause: The selected cell model may not rely on the PI3K/Akt pathway for survival, even if it is resistant to another drug. PPM derivatives will only be effective if the PI3K pathway is actively signaling.

    • Solution:

      • Action: Perform a baseline Western blot analysis on your cell lysate to check for the presence of phosphorylated Akt (p-Akt at Ser473) and phosphorylated S6 ribosomal protein (p-S6). If these markers are absent or at very low levels, the compound is not expected to have a significant effect.

  • Inappropriate Assay Endpoint or Duration:

    • Cause: The effects of PI3K/mTOR inhibition can be cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) in some contexts. A standard 72-hour cell viability assay (like MTT or CellTiter-Glo®) might not show a dramatic effect if the cells have just stopped dividing.

    • Solution:

      • Action A: Extend the assay duration to 96 or 120 hours to see if a cytostatic effect translates to a loss of viability over time.

      • Action B: Use an orthogonal assay. A cell cycle analysis (e.g., via propidium iodide staining and flow cytometry) can reveal a G1 phase arrest, which is a classic hallmark of PI3K/mTOR inhibition.

Issue 2: Conflicting Results Between Viability and Target Engagement Assays

Your Western blot shows a clear reduction in p-Akt, but the cell viability assay still shows a high IC50.

RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PPM PPM Derivative PPM->PI3K mTORC1 mTORC1 PPM->mTORC1 secondary effect Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bypass Bypass Signaling (e.g., MAPK Pathway) Bypass->Proliferation Compensatory Survival Signal

Caption: PPM derivatives inhibit the PI3K/Akt/mTOR pathway.

  • Signal Transduction Redundancy:

    • Cause: Cancer cells are adept at rerouting survival signals. While you have successfully blocked the PI3K/Akt pathway, a parallel pathway (e.g., the MAPK/ERK pathway) may be upregulated to compensate and promote survival.

    • Solution:

      • Action: Perform a Western blot for key nodes of other survival pathways, such as phosphorylated ERK (p-ERK). If you observe an increase in p-ERK upon treatment with the PPM derivative, this indicates pathway crosstalk and compensation. This would be a strong rationale for initiating a combination therapy study (e.g., PPM derivative + MEK inhibitor).

  • Metabolic Rewiring:

    • Cause: Inhibition of PI3K/Akt signaling can induce metabolic stress, leading cells to switch to alternative energy sources. This metabolic flexibility can allow them to survive the initial insult of pathway inhibition.

    • Solution:

      • Action: Investigate metabolic changes using assays like the Seahorse XF Analyzer to measure mitochondrial respiration and glycolysis. A shift towards oxidative phosphorylation, for example, might suggest co-targeting metabolic pathways could be effective.

  • Insufficient Downstream Blockade:

    • Cause: While p-Akt is reduced, there might be enough residual mTORC1 activity, or Akt-independent activation of mTORC1, to sustain survival signals.

    • Solution:

      • Action: Co-stain your Western blot for p-Akt and downstream mTORC1 targets like p-S6K or p-4E-BP1. If these downstream markers are not fully suppressed at the concentration that inhibits p-Akt, a higher dose of the PPM derivative may be required, or a more direct mTORC1 inhibitor could be considered in combination.

Part 3: Key Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay

This protocol determines the IC50 value of a PPM derivative.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of the PPM derivative in culture medium. The concentration range should span from ~100 µM down to low nM. Also prepare a vehicle control (e.g., 0.1% DMSO in media).

  • Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours in a standard cell culture incubator (37°C, 5% CO2).

  • Readout: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (as 100% viability) and plot the results as a dose-response curve in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blot for Pathway Modulation

This protocol verifies that the PPM derivative is engaging its target in cells.

  • Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the PPM derivative at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a short duration (e.g., 2-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein

    • Total S6 Ribosomal Protein

    • GAPDH or β-Actin (as a loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry analysis should show a dose-dependent decrease in the phosphorylated proteins relative to the total protein and the loading control.

Quantitative Data Summary Table
Cell Line ModelPrimary ResistanceBaseline p-Akt StatusPPM Derivative IC50 (nM)Effect on p-Akt (at 1x IC50)
NCI-H1975 (NSCLC)EGFR T790MHigh50-150>90% Reduction
A549 (NSCLC)KRAS MutantModerate400-800~70% Reduction
PC-9 (Gefitinib-Resistant)MET AmplificationHigh75-200>85% Reduction

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

References

  • Title: The PI3K/AKT/mTOR Pathway in Cancer. Source: Cancer Discovery, American Association for Cancer Research (AACR). URL: [Link]

  • Title: PI3K/Akt/mTOR-mediated resistance and regulation of the tumor microenvironment in breast cancer. Source: Molecular Cancer, BioMed Central (BMC). URL: [Link]

  • Title: Chou-Talalay Method for Drug Combination. Source: Cancer Research, American Association for Cancer Research (AACR). URL: [Link]

Optimization

Technical Support Center: Enhancing the Potency of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis, handling, and testing of chemical compounds should only be conducted by qualified individuals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for informational purposes for research and development professionals. The synthesis, handling, and testing of chemical compounds should only be conducted by qualified individuals in appropriate laboratory settings.

Introduction

Welcome to the technical support center for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide strategic guidance for enhancing the potency of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions.

The pyrazole and morpholine scaffolds are considered "privileged structures" in medicinal chemistry, known for their presence in a wide array of bioactive molecules.[1][2] The addition of a nitro group can further influence the compound's therapeutic action, sometimes playing a role in bioreductive activation.[3][4] This guide will explore various strategies to modulate the activity of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, drawing on established principles of medicinal chemistry and structure-activity relationships (SAR).

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the potency of a novel compound like 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine?

A1: Enhancing potency typically involves a multi-pronged approach focused on optimizing the compound's interaction with its biological target and improving its pharmacokinetic and pharmacodynamic properties. Key strategies include:

  • Structural Modification: Systematically altering the chemical structure to improve binding affinity and efficacy. This is often guided by Structure-Activity Relationship (SAR) studies.

  • Improving Bioavailability: Modifying the compound to enhance its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Formulation Development: Optimizing the delivery of the compound to its site of action.

Q2: I am having trouble with the synthesis of the parent compound. What are some common pitfalls?

A2: Synthesis of substituted pyrazoles often involves multi-step reactions. Common issues can arise during the cyclization to form the pyrazole ring or in the subsequent functionalization steps. For instance, the reaction of a diketone with a hydrazine to form the pyrazole core can yield regioisomers. It is crucial to employ robust analytical techniques like NMR and mass spectrometry to confirm the structure of your intermediates and final product. Difficulties in achieving high yields or purity may necessitate re-evaluation of reaction conditions such as solvent, temperature, and catalyst.

Q3: How might the nitro group be influencing the compound's activity?

A3: The nitro group is a strong electron-withdrawing group and can significantly impact the electronic properties of the pyrazole ring, potentially influencing its interaction with a biological target.[3] Furthermore, in biological systems, nitroaromatic compounds can undergo enzymatic reduction, particularly in hypoxic environments, which can lead to the formation of reactive intermediates that may be responsible for the compound's bioactivity.[4] It's also worth noting that the presence of a nitro group can sometimes be associated with toxicity.[3]

Troubleshooting Guide: Potency Enhancement Strategies

This section provides detailed troubleshooting and experimental guidance for enhancing the potency of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

Issue 1: Low Target Affinity or Efficacy

If your initial screening reveals low potency, a systematic SAR study is the recommended course of action. The goal is to identify which parts of the molecule are most important for its activity.

dot

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Experimental Protocol: Initiating an SAR Study

  • Hypothesis Generation: Based on the structure, formulate hypotheses about which functional groups are key for activity. For example, is the isopropyl group providing necessary lipophilicity, or is it sterically hindering a potential interaction?

  • Analog Design: Design a small library of analogs targeting specific modifications.

    • Isopropyl Group (N1-position): Synthesize analogs with different alkyl groups (e.g., methyl, ethyl, cyclopropyl, t-butyl) to probe the steric and electronic requirements at this position. Studies on other pyrazole derivatives have shown that the substituent at the N1 position can be crucial for activity.[5]

    • Nitro Group (C4-position):

      • Positional Isomers: Synthesize the corresponding 5-nitro-pyrazolyl isomer to see if the regiochemistry is critical.

      • Group Replacement: Replace the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) to understand the electronic requirements. The amino group can be obtained by reduction of the nitro group.

    • Morpholine Moiety (C3-position):

      • Ring Analogs: Replace the morpholine with other cyclic amines like piperidine, piperazine, or pyrrolidine to explore the impact of ring size and the presence of the oxygen atom. Morpholine itself is a versatile scaffold, and its oxygen can act as a hydrogen bond acceptor.[1]

      • Substituted Morpholines: Introduce substituents on the morpholine ring to probe for additional binding pockets.

  • Synthesis and Purification: Synthesize the designed analogs. Ensure high purity (>95%) using techniques like chromatography (e.g., HPLC) and confirm their identity (e.g., NMR, MS).

  • Biological Testing: Test the parent compound and all analogs in your primary biological assay under identical conditions.

  • Data Analysis: Correlate the changes in chemical structure with the observed changes in biological activity to build an SAR model.

Table 1: Example SAR Data Table

Compound IDN1-SubstituentC4-SubstituentC3-SubstituentIC50 (µM)
ParentIsopropylNO2Morpholine10.5
Analog 1MethylNO2Morpholine25.2
Analog 2CyclopropylNO2Morpholine5.1
Analog 3IsopropylNH2Morpholine> 50
Analog 4IsopropylNO2Piperidine15.8
Issue 2: Poor Cellular Activity Despite Good Target Affinity

This often points to issues with cell permeability or metabolic instability.

dot

Caption: Decision tree for troubleshooting poor cellular activity.

Experimental Protocols:

  • Assessing Permeability:

    • LogP/LogD Measurement: Determine the lipophilicity of your compound. Highly polar or highly lipophilic compounds often have poor permeability.

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput method to predict passive diffusion across cell membranes.

  • Assessing Metabolic Stability:

    • Microsomal Stability Assay: Incubate your compound with liver microsomes (which contain key metabolic enzymes) and measure the rate of its disappearance over time. This will give you an indication of its susceptibility to phase I metabolism.

    • Plasma Stability Assay: Assess the stability of your compound in plasma to check for degradation by plasma enzymes.

Potency Enhancement Strategies Based on ADME Data:

  • If Permeability is Low:

    • Increase Lipophilicity: If the compound is too polar, consider replacing polar groups with more non-polar ones, but be mindful of maintaining a balance to avoid solubility issues.

    • Reduce Molecular Weight: Smaller molecules often have better permeability.

  • If Metabolic Instability is High:

    • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites on the molecule that are being metabolized.

    • Block Metabolism: Introduce chemical modifications at the metabolic hotspots to prevent enzymatic degradation. For example, replacing a metabolically labile C-H bond with a C-F or C-D bond.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. Available at: [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. ResearchGate. Available at: [Link]

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. PMC. Available at: [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

Sources

Troubleshooting

reducing off-target effects of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Technical Support Center: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine This guide is intended for researchers, scientists, and drug development professionals using the small molecule inhibitor 4-(1-Isopropyl-4-nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

This guide is intended for researchers, scientists, and drug development professionals using the small molecule inhibitor 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. Given its pyrazole and morpholine moieties, this compound belongs to a class of molecules frequently investigated as kinase inhibitors.[1][2] Off-target effects are a significant concern as they can lead to misinterpretation of experimental results and potential toxicity.[3][4] This document provides a structured approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: My cells exhibit an unexpected phenotype (e.g., toxicity, morphological changes) at concentrations where I expect on-target activity. Is this an off-target effect?

A1: It's a strong possibility. Off-target effects often manifest as unexpected cellular responses.[3] To dissect this, you should first confirm on-target engagement using a method like a Western blot to check the phosphorylation status of a known downstream substrate of your intended target.[5] A dose-response analysis comparing the IC50 of your target with the concentration causing the phenotype is also crucial; a significant discrepancy points towards off-target activity.[5]

Q2: I'm observing high cytotoxicity even at low concentrations of the inhibitor. What could be the cause?

A2: This could be due to several factors:

  • Inherent Off-Target Toxicity: The compound might be hitting a critical protein involved in cell survival.[3]

  • Compound Instability: The molecule could be degrading in your cell culture medium into a toxic byproduct.

  • Poor Solubility: The compound may be precipitating out of solution at high concentrations, causing physical stress or damage to the cells. Always ensure your final solvent concentration (e.g., DMSO) is low and non-toxic to your cell line, typically <0.1%.[6]

Q3: How do I choose the right concentration to start my experiments?

A3: If the IC50 or Ki value for the primary target is known from biochemical assays, a good starting point for cell-based assays is 5 to 10 times this value to ensure complete inhibition.[7] However, it is critical to perform a dose-response curve in your specific cell system to determine the optimal concentration that elicits the desired on-target effect without inducing widespread off-target responses or toxicity.[7][8]

Q4: What is the best control to use to confirm an off-target effect?

A4: The gold standard is a multi-pronged approach:

  • A Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same primary protein. If it recapitulates the on-target phenotype without causing the unexpected effect, this strongly suggests your initial compound's effect is off-target.[5]

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the primary target protein.[9] The resulting phenotype should match the one caused by a truly specific inhibitor.

  • Inactive Analog: If available, use a close structural analog of your compound that is known to be inactive against the primary target. If this analog still produces the unexpected phenotype, it's a clear indicator of an off-target effect.[3]

In-Depth Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Inconsistent IC50 values or variable phenotypic outcomes are common challenges.[6] This variability can often be traced back to compound handling and experimental setup.

Potential Cause Underlying Mechanism Recommended Solution
Compound Instability The pyrazole or nitro group may be susceptible to degradation under certain pH, light, or temperature conditions. Repeated freeze-thaw cycles can also degrade the compound.Prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles. Store protected from light.[6]
Poor Solubility / Aggregation The compound may be precipitating in aqueous media, reducing the effective concentration and leading to inconsistent results. Aggregates can also cause non-specific cellular effects.Visually inspect for precipitates. Determine the compound's solubility limit in your specific media. Consider using a lower concentration or including a low percentage of a non-ionic detergent like Tween-20 (after validation).
Variable Cell Health Cells that are unhealthy, too confluent, or at a high passage number can respond differently to inhibitors.Standardize your cell culture conditions. Always use healthy, logarithmically growing cells and maintain a consistent passage number for a set of experiments.[6]
Issue 2: Observed Phenotype Does Not Match Known Target Biology

This is a classic sign of a dominant off-target effect. The goal is to systematically rule out the primary target and identify the off-target(s).

Workflow for Deconvoluting On-Target vs. Off-Target Effects

Start Unexpected Phenotype Observed OnTarget Confirm On-Target Engagement (Western Blot) Start->OnTarget DoseResponse Perform Cellular Dose-Response (Compare EC50 to Target IC50) OnTarget->DoseResponse Target Engaged? Profiling Perform Kinase Profiling Screen OnTarget->Profiling Target NOT Engaged (Consider Permeability) Orthogonal Use Structurally Different Inhibitor for Same Target DoseResponse->Orthogonal EC50 ≈ IC50? Result_OffTarget High Likelihood of Off-Target Effect DoseResponse->Result_OffTarget EC50 >> IC50 Genetic Validate with Genetic Knockdown (siRNA/CRISPR) Orthogonal->Genetic Same Phenotype? Orthogonal->Result_OffTarget Different Phenotype Genetic->Profiling Phenotypes Differ Result_OnTarget Phenotype is Likely On-Target Genetic->Result_OnTarget Phenotypes Match? Result_Complex Complex Biology or Multiple Off-Targets Profiling->Result_Complex

Caption: Troubleshooting decision tree for off-target effects.

Step-by-Step Deconvolution Strategy:

  • Confirm Target Engagement: First, prove that the inhibitor is interacting with its intended target in your cells at the concentrations used. A lack of target engagement could point to issues with cell permeability or compound stability rather than off-target effects.[5]

  • Use an Orthogonal Pharmacological Tool: As mentioned in the FAQs, a structurally unrelated inhibitor is a powerful tool. If it fails to produce the same "off-target" phenotype, this strengthens the case against your original compound.[5]

  • Employ Genetic Validation: Use CRISPR or siRNA to specifically deplete the target protein.[9] This is the most definitive way to confirm the biological role of the intended target. If the genetic knockdown phenotype differs from the inhibitor-induced phenotype, an off-target effect is highly likely.

  • Conduct Broad-Spectrum Profiling: If evidence points to an off-target effect, the next step is to identify the unintended target(s). Submitting the compound for a broad kinase screening panel is the most direct way to do this.[10][11] These services test your compound against hundreds of kinases to identify unintended interactions.

Experimental Protocols

Protocol 1: Cellular Target Engagement via Western Blot

This protocol verifies that the inhibitor is hitting its intended kinase target within the cell by assessing the phosphorylation of a known, direct substrate.

  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of lysis.

  • Inhibitor Treatment: Treat cells with a dose-range of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the target's substrate overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect using an ECL substrate and imaging system.[6]

  • Analysis: Strip the membrane and re-probe for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates successful on-target engagement.

Protocol 2: In Vitro Kinase Counter-Screening Assay (Luminescence-Based)

This biochemical assay can be used to test the compound against a suspected off-target kinase identified from a profiling screen. This example uses an ADP-Glo™ format, which measures kinase activity by quantifying the amount of ADP produced.[5]

  • Reagent Preparation: Prepare serial dilutions of your inhibitor in DMSO, then further dilute in kinase buffer. Prepare solutions of the recombinant off-target kinase, its specific substrate, and ATP. The final ATP concentration should be near its Km for the kinase to ensure a sensitive measurement.[6][13]

  • Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions and controls (vehicle/no inhibitor, no enzyme/background).

  • Kinase Reaction:

    • Add the recombinant kinase to all wells except the background control. Incubate for 10-15 minutes to allow the inhibitor to bind.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at 30°C for 60 minutes (this may require optimization).

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to kinase activity.

  • Analysis: Normalize the data to controls and plot the percent inhibition versus inhibitor concentration to determine the IC50 for the off-target kinase.

Caption: Workflow for an in vitro kinase counter-screen assay.

References

  • Benchchem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • ResearchGate. (2025, August 9). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF.
  • (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Benchchem. (n.d.). "troubleshooting guide for G-1 related experiments".
  • PMC. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components.
  • Frontiers. (2015, December 21). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • PMC. (2015, December 21). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • ACS Publications. (2024, February 7). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 | Journal of Medicinal Chemistry.
  • PMC. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
  • (2026, February). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135.
  • PMC. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • PMC. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Benchchem. (n.d.). Application Notes and Protocols for ATM Inhibitor-10 in Cell Culture Experiments.
  • (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • Semantic Scholar. (2020, March 1). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • PubMed. (1973, March). Conformation Effects on the Activity of Drugs. 4. Cyclic Analogs of 1-(p-nitrophenyl)-2-isopropylaminoethanol. Synthesis and Evaluation of the Adrenergic Beta-Receptor Blocking Activity of 2-(p-nitrophenyl)-4-isopropylmorpholine. J Med Chem, 16(3), 224-7.
  • PubMed. (2023, August 6). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. J Pharmacol Toxicol Methods, 123, 107468.
  • ScienceScholar. (n.d.). View of An updated review on morpholine derivatives with their pharmacological actions.
  • PMC. (n.d.). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders.
  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways.

Sources

Optimization

common pitfalls in handling nitroaromatic compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected bottlenecks, safety incidents, or low yields when working with nitroaromatic co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected bottlenecks, safety incidents, or low yields when working with nitroaromatic compounds. Treating a nitro group as just another standard functional group is a common pitfall. Nitroaromatics are highly energetic, metabolically active, and mechanistically complex during reduction.

This guide is structured to directly address the three most critical points of failure in the laboratory: Thermal Runaway , Chemoselective Reduction , and Toxicological Exposure .

Section 1: Thermal Stability & Explosion Hazards

Q: During the scale-up of a mononitrotoluene intermediate, we experienced a sudden pressure spike and thermal runaway. Why did this happen, and how can we predict it?

A: Nitroaromatic compounds are intrinsically energetic due to the high bond-dissociation energy (BDE) of the C-NO₂ bond, which is approximately 297 ± 17 kJ/mol[1]. While they may appear stable at room temperature, reaching their exothermic onset temperature (T₀) triggers a violent decomposition that releases massive amounts of heat and gas[2].

This is not a linear degradation; it is an autocatalytic process consisting of an induction phase, an acceleration phase, and a decay phase[1]. A major pitfall is ignoring trace contaminants. Common manufacturing impurities like NaOH, chlorides, or Fe₂O₃ can catalyze the reduction of nitroarenes, drastically lowering the thermal stability and T₀ of the compound[1].

Quantitative Data: Typical Thermal Decomposition Parameters

Compound Class / Example Typical Onset Temp (T₀) Activation Energy (Ea) Primary Hazard Profile
Mononitrotoluenes (e.g., 2-NT) ~230 °C 170–174 kJ/mol Autocatalytic thermal runaway, rapid pressure rise[1]
Nitrobenzenes ~250 °C >180 kJ/mol Shock sensitivity at elevated temperatures[3]
Aliphatic Nitroalkanes >200 °C Variable Exothermic decomposition, radical polymerization

| Polynitrated (e.g., TNT) | <200 °C | <150 kJ/mol | High explosive, extreme friction/shock sensitivity |

Experimental Protocol: DSC Thermal Screening Workflow

To prevent thermal runaway, you must establish the thermodynamic boundaries of your specific reaction mixture before scaling up.

  • Sample Preparation: Weigh 2–5 mg of the nitroaromatic sample into a high-pressure gold-plated or stainless-steel crucible. Seal hermetically to prevent volatile loss.

  • Baseline Calibration (Self-Validating Step): Run a baseline Differential Scanning Calorimetry (DSC) scan using an empty crucible. Validation: The protocol is only valid if the baseline shows zero thermal drift. A true exothermic onset is validated only when the sample's heat flow deviates by >0.02 W/g from this established baseline.

  • Temperature Ramp: Program the DSC to ramp from 30 °C to 400 °C at a strict heating rate of 5 °C/min.

  • Data Analysis: Identify the T₀ (Onset Temperature) and ΔH (Heat of Decomposition).

  • Rule of 50: Ensure your maximum process temperature never exceeds T₀ minus 50 °C.

ThermalSafety Start Scale-up Proposed DSC Run DSC / ARC Thermal Screening Start->DSC Check Exothermic Onset < Process Temp + 50°C? DSC->Check Redesign Redesign Process (Cooling, Dosing) Check->Redesign Yes Proceed Proceed with Caution & PPE Check->Proceed No Redesign->DSC Re-evaluate

Decision tree for thermal hazard assessment of nitroaromatic scale-up.

Section 2: Chemoselective Reduction Pitfalls

Q: My catalytic hydrogenation of a nitroaromatic to an aniline is stalling, and LC-MS shows a complex mixture including azoxy dimers. How do I achieve complete, clean reduction?

A: The reduction of a nitro group is a complex, multi-electron cascade: Nitro → Nitroso → Hydroxylamine → Aniline[4]. The initial reduction to the nitroso compound requires the most negative potential and is typically rate-limiting[4].

The pitfall occurs at the hydroxylamine stage. If the lifetime of the hydroxylamine intermediate is prolonged—often due to neutral pH, insufficient hydrogen pressure, or a poisoned catalyst—it acts as a nucleophile. It will condense with the highly electrophilic nitroso intermediate to form unwanted azoxy or azo dimers[4][5]. To prevent this, you must drive the reaction rapidly through the intermediate phases using acidic conditions or highly active catalysts.

Experimental Protocol: Self-Validating Catalytic Hydrogenation (Pd/C)
  • Reaction Setup: Dissolve the nitroaromatic compound in an alcoholic solvent (e.g., Methanol or Ethanol). Add 10 wt% Pd/C (5-10 mol% loading).

  • Acidic Modifier: Add 1-2 equivalents of a mild acid (e.g., acetic acid or HCl) to protonate the hydroxylamine intermediate, preventing it from acting as a nucleophile and suppressing dimer formation[4].

  • Purging & Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 30-50 psi H₂ and stir vigorously to eliminate mass-transfer limitations.

  • Spectroscopic Monitoring (Self-Validating Step): Extract a 10 µL aliquot. Nitroso intermediates exhibit a characteristic green color and strong UV-Vis absorption at 280–300 nm[4]. Validation: The disappearance of this peak, coupled with the emergence of the aniline N-H stretch (~3300 cm⁻¹) via IR, confirms progression past the rate-limiting step and validates complete reduction.

ReductionPathway Nitro Nitroaromatic (Ar-NO2) Nitroso Nitroso (Ar-NO) Nitro->Nitroso +2e-, +2H+ (Rate Limiting) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Dimers Azoxy / Azo Dimers (Side Products) Nitroso->Dimers Condensation with Ar-NHOH Aniline Aniline (Ar-NH2) Hydroxylamine->Aniline +2e-, +2H+ Hydroxylamine->Dimers Condensation with Ar-NO

Stepwise reduction pathway of nitroaromatics and side-product formation.

Section 3: Toxicity, Handling, and Metabolic Shunting

Q: What are the specific toxicological mechanisms of nitroaromatics, and how should this dictate our laboratory handling and disposal protocols?

A: Nitroaromatics are highly lipophilic, allowing them to bypass standard PPE if not carefully selected (e.g., penetrating standard latex gloves) and absorb rapidly through the skin[6].

Biologically, their toxicity is governed by metabolic activation. Cellular nitroreductases reduce the nitro group into highly reactive nitroso and hydroxylamino electrophiles[7]. These intermediates form covalent adducts with DNA, leading to severe mutagenesis and carcinogenesis[3][6]. Furthermore, the redox cycling of these intermediates generates reactive oxygen species (ROS), inducing cellular oxidative stress[6].

Experimental Protocol: In Vitro Cytotoxicity & Safe Handling
  • Engineering Controls: All weighing and transfer of solid nitroaromatics must be done in a localized exhausted enclosure (powder hood) using non-sparking spatulas to prevent static discharge[7].

  • Cell Culture Exposure: Culture HepG2 (liver) cells in a 96-well plate. Treat cells with a concentration gradient (0.1 µM to 100 µM) of the target nitroaromatic compound for 48 hours.

  • Control Implementation (Self-Validating Step): Include a vehicle control (DMSO <0.5%) and a positive control (e.g., 4-nitrobiphenyl)[6]. Validation: The assay's predictive power is only validated if the positive control demonstrates a >50% reduction in cell viability compared to the vehicle.

  • Viability Readout: Perform an MTT or LDH release assay to calculate the LD₅₀/IC₅₀.

Toxicity Exposure Nitroaromatic Exposure (Skin/Inhalation) Enzyme Nitroreductase Activation Exposure->Enzyme Reactive Reactive Intermediates (Nitroso / Hydroxylamino) Enzyme->Reactive DNA DNA Adduct Formation (Mutagenesis) Reactive->DNA ROS Reactive Oxygen Species (Oxidative Stress) Reactive->ROS Redox Cycling

Metabolic activation pathway leading to nitroaromatic toxicity.

References

  • Predicting the Thermal Stability of Nitroaromatic Compounds Using Chemoinformatic Tools , ResearchGate, [Link]

  • Reduction of nitro compounds , Grokipedia, [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives , MDPI, [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism , PubMed,[Link]

  • Structure-Toxicity Relationships of Nitroaromatic Compounds , ResearchGate,[Link]

  • A simple approach for assessment of toxicity of nitroaromatic compounds without using complex descriptors and computer codes , PubMed, [Link]

Sources

Troubleshooting

Technical Support Center: Degradation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to assist in your experimental work on the degradation pathways of this compound. Understanding the stability of this molecule is critical for predicting its shelf-life, identifying potential impurities, and ensuring the safety and efficacy of related pharmaceutical products.

Predicted Degradation Pathways

While specific degradation studies on 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine are not extensively documented in publicly available literature, we can postulate the most probable degradation pathways by examining the known chemistry of its core structural motifs: the nitropyrazole ring and the morpholine ring.

The degradation of this molecule is likely to be initiated at one of three points: the nitro group, the morpholine ring, or the bond connecting the two heterocyclic systems. The specific pathway will be dictated by the environmental stressors applied, such as pH, temperature, light, and the presence of oxidizing agents.

Hydrolytic Degradation (Acidic/Basic Conditions)

Hydrolysis is a primary degradation route for many pharmaceutical compounds. For this molecule, both the morpholine and pyrazole rings could be susceptible, although pyrazole rings are generally noted for their metabolic stability.[1][2]

  • Morpholine Ring Cleavage: Under harsh acidic or basic conditions, the ether linkage within the morpholine ring could undergo cleavage. However, a more probable route, based on microbial degradation pathways of morpholine, involves the cleavage of a C-N bond.[3][4] This often involves an initial enzymatic oxidation in biological systems, but chemical hydrolysis could lead to ring-opening to form linear amino-ether or amino-acid-like structures.

  • Denitration: Acid- or base-catalyzed removal of the nitro group from the pyrazole ring is another possibility, which would result in the formation of a hydroxylated pyrazole derivative.

Oxidative Degradation

Oxidative stress is a common degradation pathway, often involving reactive oxygen species.

  • Morpholine Ring Oxidation: The nitrogen atom in the morpholine ring is a likely site for oxidation, potentially forming an N-oxide. Additionally, the carbon atoms adjacent to the nitrogen and oxygen in the morpholine ring are susceptible to oxidation, which can lead to ring opening.[5]

  • Nitro Group Reduction: While technically a reduction, this pathway is often considered alongside oxidative degradation studies. The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group. This is a well-documented pathway for nitroaromatic compounds.[6]

  • Isopropyl Group Oxidation: The tertiary carbon of the isopropyl group could be oxidized to a hydroxyl group.

Photolytic Degradation

Nitroaromatic compounds are often susceptible to photodegradation.[7][8][9]

  • C-NO₂ Bond Homolysis: Exposure to UV or even intense visible light can induce the cleavage of the bond between the pyrazole ring and the nitro group.[10] This would generate a pyrazolyl radical and a nitrogen dioxide radical.

  • HONO Formation: The photolysis of nitroaromatic compounds, particularly in the presence of a hydrogen source (like the isopropyl group or atmospheric water), can lead to the formation of nitrous acid (HONO).[11][12]

  • Morpholine Ring Degradation: Photolytic conditions can also promote the degradation of the morpholine ring, similar to oxidative pathways.

Below is a diagram illustrating the potential primary degradation points on the molecule.

Caption: Potential degradation initiation sites and pathways.

Technical Support: Troubleshooting & FAQs

This section is designed to address common questions and issues encountered during the study of this compound's degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine?

A1: The stability of the compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The nitro group makes the molecule particularly susceptible to photolytic and reductive degradation, while the morpholine ring is a potential site for oxidative and hydrolytic attack.[5][7][13]

Q2: How should I design a forced degradation study for this compound?

A2: A forced degradation or stress testing study is essential to identify potential degradation products and establish a stability-indicating analytical method.[14][15][16] The study should be conducted on a single batch of the drug substance.[14] The general approach involves subjecting the compound to the stress conditions outlined in the table below, as recommended by ICH guidelines.[14][17]

Stress ConditionReagent/MethodTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄Room temperature, or heat to 50-60°C if no degradation occurs.[17]
Base Hydrolysis 0.1 M to 1 M NaOH or KOHRoom temperature, or heat to 50-60°C if no degradation occurs.[14]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂)Room temperature.[14]
Thermal Degradation Dry HeatElevated temperatures (e.g., 60-80°C) in a stability chamber or oven.
Photolytic Degradation Exposure to light sourceExpose the solid material and solution to a light source providing combined UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter).[17]

Q3: What analytical techniques are best for monitoring the degradation and identifying the products?

A3: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone for these studies. The method must be able to separate the parent compound from all significant degradation products.

  • Detection: A photodiode array (PDA) detector is useful for initial peak purity assessment. Mass Spectrometry (MS) detection (LC-MS) is highly recommended for identifying the molecular weights of the degradation products, which is crucial for elucidating their structures.[5]

  • Column Choice: A reverse-phase column (e.g., C18) is typically a good starting point.

  • Method Validation: It is crucial to demonstrate that the analytical method is specific, accurate, precise, and linear for the quantification of the parent drug and its major degradants.

Troubleshooting Guides

Problem 1: I am not observing any degradation under my initial stress conditions.

  • Plausible Cause: The compound may be highly stable under the initial conditions. This is not uncommon, especially for heterocyclic compounds like pyrazoles.[1]

  • Solution:

    • Increase Stressor Severity: Gradually increase the severity of the conditions. For hydrolysis, you can increase the acid/base concentration or the temperature.[15] For oxidation, a higher concentration of H₂O₂ can be used.

    • Extend Exposure Time: Increase the duration of the stress test. It is recommended that forced degradation studies be carried out for a maximum of 7 days.[17]

    • Use Co-solvents: If the compound has poor aqueous solubility, a co-solvent can be used to increase its dissolution in the hydrolytic media.[14] Ensure the co-solvent itself does not cause degradation.

Problem 2: I am observing excessive degradation (>20%), making it difficult to identify the primary degradants.

  • Plausible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.[15]

  • Solution:

    • Reduce Stressor Severity: Use milder conditions (e.g., lower temperature, lower concentration of reagents).

    • Conduct a Time-Course Study: Sample at multiple, shorter time points (e.g., 0, 2, 4, 8, 24 hours). This will allow you to observe the appearance of primary degradants before they are converted into secondary products.

    • Neutralize Samples: For acid and base hydrolysis studies, it is critical to neutralize the samples before analysis to halt the degradation reaction.[15]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. The concentrations, temperatures, and time points should be optimized for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

Protocol 1: Forced Hydrolysis Study
  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. Prepare three separate reaction solutions by diluting the stock solution into:

    • 0.1 N HCl

    • Purified Water (as a control)

    • 0.1 N NaOH

  • Incubation: Store aliquots of each solution at 60°C. Protect from light.

  • Sampling: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis:

    • Immediately cool the samples to room temperature.

    • Neutralize the acidic and basic samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the basic sample).

    • Analyze all samples using a validated stability-indicating LC-MS method.

  • Evaluation: Compare the chromatograms of the stressed samples to the time-zero sample to identify and quantify any degradation products.

Protocol 2: Oxidative Degradation Study
  • Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent. Add an appropriate volume of 3% H₂O₂.

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw samples at predetermined time points.

  • Analysis: Analyze the samples directly by LC-MS.

  • Evaluation: Monitor for the appearance of new peaks and a decrease in the parent compound peak area.

Protocol 3: Photostability Study
  • Preparation:

    • Place a thin layer of the solid compound in a petri dish.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette or other UV-transparent container.

    • Prepare dark controls for both the solid and solution samples by wrapping them in aluminum foil.

  • Exposure: Place the samples and dark controls in a photostability chamber. Expose them to a light source as per ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by LC-MS.

  • Evaluation: Compare the chromatograms of the exposed samples to the dark controls to identify any photodegradants.

Below is a diagram illustrating a general workflow for a forced degradation study.

Forced_Degradation_Workflow start Start: Single Batch of API prep Prepare Stock Solution (e.g., 1 mg/mL) start->prep stress Subject Aliquots to Stress Conditions prep->stress acid Acid Hydrolysis (HCl) stress->acid base Base Hydrolysis (NaOH) stress->base oxid Oxidation (H₂O₂) stress->oxid thermal Thermal (Heat) stress->thermal photo Photolytic (Light) stress->photo sample Sample at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize analyze Analyze via Stability-Indicating LC-MS neutralize->analyze evaluate Evaluate Data: - Identify Degradants - Determine Pathways - Mass Balance Calculation analyze->evaluate end End: Stability Profile Established evaluate->end

Caption: General workflow for a forced degradation study.

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Degradation pathways of Morpholine laurate under harsh environmental conditions. Benchchem.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). RSC Publishing.
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Forced Degrad
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • The microbial degradation of morpholine.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Morpholine Degradation P
  • Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review.
  • Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Proposed degradation pathways for 4-nitrophenol based on this study.
  • Evolution of a new bacterial pathway for 4-nitrotoluene degrad

Sources

Optimization

improving the selectivity of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

[ratio=auto, size="10.55,` to control the diagram's dimensions. Structuring the Protocols I'm now writing the step-by-step protocols for the document.

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Author: BenchChem Technical Support Team. Date: March 2026

[ratio=auto, size="10.55,` to control the diagram's dimensions.

Structuring the Protocols

I'm now writing the step-by-step protocols for the document. I've drafted Protocol 1 for regioselective synthesis, emphasizing the "cesium effect" and thermodynamic control using Cs2CO3 at 80°C with DMF, and LC-MS validation, explaining the differences in the 1,3- and 1,5- isomers. I also completed Protocol 2, which covers chemoselective SNAr with morpholine using DIPEA and MeCN, where the nitro group is key.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when working with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine . This compound is a highly privileged building block and pharmacophore fragment, predominantly utilized in the development of selective kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway [4.6].

"Selectivity" for this molecule is a two-front challenge:

  • Synthetic Selectivity: Achieving high regioselectivity during the chemical synthesis of the pyrazole core[1].

  • Pharmacological Selectivity: Utilizing the fragment's spatial geometry to drive target kinase selectivity (e.g., mTOR vs. PI3K) in downstream drug design[2].

Part 1: Synthetic Troubleshooting & Regioselectivity FAQs

The synthesis of this fragment typically involves the N-alkylation of a 3-halo-4-nitro-1H-pyrazole precursor, followed by a Nucleophilic Aromatic Substitution (SNAr) with morpholine.

FAQ 1: Why am I getting a 1:1 mixture of regioisomers during the N-isopropylation step, and how do I improve 1-vs-5 selectivity?

The Causality: The nitrogen atoms in the pyrazole ring possess similar electronic properties, existing in a tautomeric equilibrium[1]. When you deprotonate 3-chloro-4-nitro-1H-pyrazole using standard bases (like K2​CO3​ ) at room temperature, the resulting pyrazolate anion undergoes kinetically controlled alkylation, yielding a nearly equal mixture of the 1-isopropyl-3-chloro and 1-isopropyl-5-chloro regioisomers[3]. The Solution: Shift from kinetic to thermodynamic control. By utilizing Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (DMF) at elevated temperatures (80°C), you leverage the "cesium effect" (which increases the solubility and reactivity of the naked pyrazolate anion) and provide enough activation energy to favor the thermodynamically stable 1-isopropyl-3-chloro isomer. The bulky isopropyl group experiences severe steric clash with the adjacent chlorine atom in the 5-position, making the 3-chloro isomer vastly more stable.

FAQ 2: During the morpholine substitution step, how do I prevent off-target reactions and ensure chemoselectivity?

The Causality: The nitro group at the C4 position is a powerful electron-withdrawing group (EWG). It acts as an electron sink, highly activating the adjacent C3-halogen bond for SNAr. The Solution: Because the C3 position is hyper-activated, you do not need harsh conditions (like Buchwald-Hartwig amination). A simple SNAr using N,N-Diisopropylethylamine (DIPEA) in Acetonitrile at 60°C will selectively yield the morpholine adduct without degrading the nitro group or cleaving the isopropyl chain.

Table 1: Optimization of N-Alkylation Regioselectivity
BaseSolventTemperatureRatio (1-iso-3-Cl : 1-iso-5-Cl)Isolated YieldControl Mechanism
K2​CO3​ MeCN25°C1 : 1.285%Kinetic
NaH THF0°C1 : 1.572%Kinetic
Cs2​CO3​ DMF 80°C 9 : 1 78% Thermodynamic
PPh3​ / DIADTHF0°C to RT>19 : 165%Mitsunobu (Steric)

Part 2: Pharmacological & Target Selectivity FAQs

When this fragment is incorporated into a larger drug scaffold, it dictates how the drug binds to the ATP-binding pocket of kinases.

FAQ 3: How does the 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine motif drive selectivity between mTOR and PI3K isoforms?

The Causality: The morpholine ring is a privileged "hinge-binder" in kinase inhibitor design[4]. The morpholine oxygen atom possesses lone pairs that act as critical hydrogen bond acceptors. In mTOR, this oxygen forms a strong, highly stable hydrogen bond with the backbone NH of the Val2240 residue[2]. In PI3K isoforms, it binds to Val851 (PI3K α ) or Val882 (PI3K γ )[5]. The Solution for Selectivity: While the morpholine anchors the molecule to the hinge, the 1-isopropyl group and the 4-nitro group act as steric shields. The isopropyl group projects into the hydrophobic pocket adjacent to the hinge. Because the mTOR ATP-binding pocket has a slightly different topological depth compared to PI3K, the bulky isopropyl group creates a perfect shape complementarity for mTOR while causing mild steric clashes in certain PI3K isoforms, thereby pushing the selectivity profile toward mTOR.

Table 2: Kinase Hinge-Binding Affinities & Interactions
Target KinaseKey Hinge ResidueInteraction TypeStructural Driver of Selectivity
mTOR Val2240H-bond (Backbone NH)Morpholine Oxygen + Isopropyl hydrophobic fit[2]
PI3K α Val851H-bond (Backbone NH)Morpholine Oxygen[5]
PI3K γ Val882H-bond (Backbone NH)Morpholine Oxygen[5]

Part 3: Visualizing the Selectivity Workflows

Synthetic Regioselectivity Workflow

SyntheticWorkflow A Precursor: 3-Chloro-4-nitro-1H-pyrazole B N-Alkylation (2-Iodopropane) A->B C Desired Regioisomer: 1-Isopropyl-3-chloro-4-nitro B->C Cs2CO3, DMF, 80°C (Thermodynamic Control) D Undesired Regioisomer: 1-Isopropyl-5-chloro-4-nitro B->D K2CO3, MeCN, RT (Kinetic Control) E Chemoselective SNAr (Morpholine, DIPEA) C->E F Final Product: 4-(1-Isopropyl-4-nitro-1H- pyrazol-3-yl)morpholine E->F C4-Nitro Activation

Figure 1: Reaction logic demonstrating how thermodynamic control overcomes pyrazole tautomerism.

Pharmacological Target Selectivity (Hinge Binding)

KinaseBinding M Morpholine-Pyrazole Fragment O Morpholine Oxygen (H-Bond Acceptor) M->O I 1-Isopropyl Group (Hydrophobic Shield) M->I T mTOR Hinge Region (Val2240 NH) O->T Strong H-Bond P PI3K Hinge Region (Val851/Val882 NH) O->P Moderate H-Bond I->T Ideal Steric Fit I->P Mild Steric Clash S Enhanced mTOR Selectivity T->S

Figure 2: Mechanistic basis for mTOR vs. PI3K selectivity driven by the morpholine oxygen and isopropyl bulk.

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Isopropyl-3-chloro-4-nitro-1H-pyrazole

Objective: Maximize the 1,3-isomer over the 1,5-isomer.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 3-chloro-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M).

  • Base Addition: Add Cs2​CO3​ (1.5 eq). Causality: Cesium carbonate is strictly required here; the large ionic radius of Cs+ prevents tight ion-pairing with the pyrazolate, increasing its nucleophilicity.

  • Alkylation: Add 2-iodopropane (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. You will observe two peaks with the same m/z. The desired 1,3-isomer will elute later on a reverse-phase C18 column because the 1,5-isomer has a higher dipole moment (due to the alignment of the nitro and chloro vectors) making it slightly more polar.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective SNAr with Morpholine

Objective: Substitute the C3-chloride with morpholine without side reactions.

  • Preparation: Dissolve the purified 1-isopropyl-3-chloro-4-nitro-1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Reagent Addition: Add Morpholine (2.0 eq) and DIPEA (1.5 eq).

  • Reaction: Stir at 60°C for 4 hours. Causality: The strong electron-withdrawing nature of the C4-nitro group lowers the LUMO of the pyrazole ring, making the C3-carbon highly susceptible to nucleophilic attack.

  • Self-Validation (Visual & TLC): The reaction is self-indicating. As the substitution occurs, the solution will transition from pale yellow to a deep, vibrant orange. This color change is caused by the formation of the highly conjugated "push-pull" chromophore (electron-donating morpholine conjugated to the electron-withdrawing nitro group).

  • Isolation: Concentrate under reduced pressure, wash with saturated NH4​Cl to remove excess morpholine, and recrystallize from EtOH to yield pure 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

References
  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Some Items of Interest to Process R&D Chemists and Engineers (Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation) Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Structure and Ligand-Based Design of mTOR and PI3-Kinase Inhibitors Leading to the Clinical Candidates VS-5584 (SB2343) and SB2602 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Troubleshooting

method refinement for analyzing 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine by HPLC

Target Analyte: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing complex heterocyclic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing complex heterocyclic compounds like 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine requires a deep understanding of the molecule's physicochemical properties. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your High-Performance Liquid Chromatography (HPLC) methods are robust, reproducible, and regulatory-compliant.

Part 1: Physicochemical Profiling & Causality

To develop a robust method, we must first deconstruct the analyte:

  • The Morpholine Ring (Basic Site): Free morpholine has a pKa of approximately 8.36[1]. However, its attachment to the electron-withdrawing nitro-pyrazole core significantly reduces its basicity. Despite this, the nitrogen remains ionizable. If the mobile phase pH is not strictly controlled, the analyte will exist in a mixed ionization state, leading to split peaks and retention time drift.

  • The Nitro-Pyrazole Core (Chromophore): Nitroaromatic compounds possess strong, distinct UV absorbance bands, typically extending from 254 nm up to 350 nm[2]. This allows for highly selective detection away from the noisy low-UV baseline (210 nm) where organic modifiers absorb[3].

  • The Isopropyl Group (Hydrophobic Site): This provides sufficient lipophilicity to ensure adequate retention on a standard Reversed-Phase (RP) C18 stationary phase.

Optimized Quantitative Starting Parameters

Summarized below are the engineered starting conditions designed to preemptively mitigate common chromatographic failures associated with basic, nitro-aromatic compounds.

ParameterRecommended SpecificationScientific Rationale
Column Chemistry C18, Fully End-capped (e.g., Waters XBridge or Agilent ZORBAX)End-capping blocks residual silanols, preventing secondary ion-exchange interactions with the morpholine nitrogen[4].
Particle Size 1.7 µm (UHPLC) or 3.0 µm (HPLC)Smaller particles increase theoretical plates, improving resolution of structurally similar synthesis impurities[5].
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 2.5) or 0.1% TFA in WaterA pH < 3.0 fully protonates both the morpholine nitrogen and residual silanols, ensuring a single retention mechanism[6].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Acetonitrile provides lower backpressure and better peak symmetry for heterocyclic compounds compared to Methanol.
Detection (UV) 254 nm (Primary), 280 nm (Secondary)Targets the nitro-pyrazole chromophore, maximizing signal-to-noise ratio while avoiding solvent absorbance[3].
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak shape.

Part 2: Step-by-Step Method Refinement Protocol

Every protocol must be a self-validating system. Follow this workflow to optimize the separation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine from its synthetic precursors or degradation products.

Step 1: Mobile Phase Preparation & pH Control Action: Prepare Mobile Phase A by dissolving 1.36 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1 L of Milli-Q water. Adjust the pH to exactly 2.5 using dilute Phosphoric Acid ( H3​PO4​ ). Filter through a 0.22 µm membrane. Validation: The pH must be at least 2 units away from the analyte's pKa to ensure 99% of the molecules are in the same ionization state, preventing peak broadening.

Step 2: Gradient Optimization Action: Program a linear gradient starting at 5% B, ramping to 95% B over 15 minutes. Hold at 95% B for 3 minutes to wash the column, then re-equilibrate at 5% B for 5 minutes. Validation: Calculate the retention factor ( k′ ). The analyte should elute with a k′ between 2 and 10. If k′<2 , decrease the initial %B.

Step 3: System Suitability Testing (SST) Action: Inject a 10 µg/mL standard solution of the analyte six times sequentially. Validation: Calculate the Relative Standard Deviation (RSD) of the retention time and peak area. The method is validated for routine use only if RSD 1.0% and the USP Tailing Factor ( Tf​ ) is 1.5.

HPLC_Troubleshooting_Workflow Start Initial RP-HPLC Setup (C18, Water/MeCN) Eval Evaluate Peak Shape & Retention (k') Start->Eval Tailing Peak Tailing > 1.5? Eval->Tailing pH_Adjust Adjust pH < 3.0 (Protonate Silanols) Tailing->pH_Adjust Yes Ret_Drift Retention Drift? Tailing->Ret_Drift No pH_Adjust->Ret_Drift Buffer Use 10mM Phosphate Buffer (pH 2.5) Ret_Drift->Buffer Yes Optimize Optimize UV at 254 nm Ret_Drift->Optimize No Buffer->Optimize Final Validated Method Optimize->Final

Caption: Logical workflow for RP-HPLC method refinement of basic nitro-pyrazole derivatives.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I observing severe peak tailing (Tailing Factor > 2.0) for this compound?

A: Peak tailing in amine-containing compounds (like morpholine) is almost always caused by secondary analyte interactions with the stationary phase[7]. While the primary retention mechanism is hydrophobic interaction with the C18 chains, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) at a pH above 4.0. The positively charged morpholine nitrogen binds to these negatively charged silanols via ion-exchange, causing the peak to drag or "tail"[4].

The Fix:

  • Lower the mobile phase pH to < 3.0 to fully protonate and neutralize the silanols[6].

  • Ensure you are using a "fully end-capped" column where these residual silanols have been chemically deactivated.

  • If using a neutral pH is mandatory for your workflow, add a competing amine (e.g., 10 mM Triethylamine, TEA) to the mobile phase to block the active silanol sites.

Silanol_Mechanism Analyte Morpholine Nitrogen (Protonated R-NH+) Interaction Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Binds to Silica Silica Support (Stationary Phase) Silanol Residual Silanol (Ionized Si-O⁻ at pH > 4) Silica->Silanol Surface Defect Silanol->Interaction Attracts

Caption: Mechanism of secondary interactions between basic analytes and ionized silanols.

Q2: My retention times are drifting between consecutive injections. How do I stabilize the method?

A: Retention time drift for ionizable compounds is a symptom of inadequate buffering capacity. If you are using plain water or just 0.1% Formic Acid, the local pH inside the column can fluctuate slightly with each injection depending on the sample matrix. Because the morpholine group is ionizable, even a 0.1 pH unit shift near its pKa will drastically change the ratio of neutral to ionized molecules, altering its hydrophobicity and retention time[5].

The Fix: Replace unbuffered acidic water with a true buffer system. A 10 mM Potassium Phosphate buffer or Ammonium Formate buffer ensures the pH remains locked, providing a self-correcting environment that guarantees retention time reproducibility.

Q3: The baseline is incredibly noisy at 210 nm, obscuring low-level impurities. What is the optimal detection strategy?

A: You are detecting the absorbance of your organic modifiers (like Acetonitrile or TFA) rather than just the analyte. Fortunately, the nitro group on the pyrazole ring is a strong chromophore. Nitroaromatics exhibit excellent molar absorptivity at higher wavelengths where solvents are completely transparent[2][3].

The Fix: Shift your detection wavelength to 254 nm or 280 nm. This will flatline your background noise, dramatically increasing your Signal-to-Noise (S/N) ratio and allowing you to accurately quantify impurities down to the 0.05% threshold required by ICH guidelines.

References

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from[Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from[Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from[Link]

  • Analytical Chemistry (ACS Publications). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from[Link]

  • R Discovery / SPIE Digital Library. Determination of organic nitro compounds using HPLC-UV-PAED. Retrieved from[Link]

  • ResearchGate. Absorbance spectra of the nitro-PAHs used in this study. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of high-throughput screening (HTS) triage.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of high-throughput screening (HTS) triage. When working with 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine , researchers often encounter hits that fail to validate in orthogonal assays.

While the morpholine ring in this compound is generally well-tolerated and improves aqueous solubility, the nitro-1H-pyrazole core is a well-documented structural alert. Nitroaromatic and nitroheteroaromatic groups are classic Pan-Assay Interference Compounds (PAINS)[1]. This guide is designed to explain the mechanistic causality behind the assay artifacts generated by this specific compound and provide self-validating protocols to bypass them.

Frequently Asked Questions (FAQs)

Q1: Why does my MTT or Resazurin cell viability assay show highly erratic results or unexpected cytotoxicity when testing this compound? A: You are observing a classic "futile redox cycle." The nitro group (-NO₂) on the pyrazole ring is highly susceptible to enzymatic reduction by cellular reductases (such as nitroreductases). The enzyme reduces the nitro group to a nitro radical anion. However, in an aerobic environment, this radical rapidly transfers an electron to molecular oxygen, generating reactive oxygen species (ROS) like superoxide, and regenerating the parent nitro compound[2]. This continuous cycle rapidly depletes cellular NAD(P)H pools. Because colorimetric and fluorometric viability assays (like MTT, MTS, and Resazurin) rely on these exact reducing equivalents to generate a signal, the readout is artificially altered, masquerading as cytotoxicity[3].

Q2: I am using a fluorescence-based biochemical assay (e.g., CPM assay for thiols). Why does the signal completely disappear at higher concentrations of this compound? A: This is a textbook case of fluorescence quenching. Nitroaromatic compounds are potent electron acceptors due to their low Lowest Unoccupied Molecular Orbital (LUMO) energy levels. When your assay's fluorophore is excited by the light source, the nitro-pyrazole can accept the excited-state electron via Photoinduced Electron Transfer (PET), returning the fluorophore to its ground state without emitting a photon[4]. This optical interference mimics enzyme inhibition (a false positive).

Q3: Could this compound be covalently modifying my target protein? A: While nitro groups are primarily known for redox cycling and quenching, highly electron-deficient heteroaromatics can sometimes undergo nucleophilic aromatic substitution (SNAr) with reactive cysteines on your target protein[3]. However, before assuming covalent target engagement, you must definitively rule out optical and redox interference using the workflows below.

Mechanistic Pathways of Interference

G A 4-(1-Isopropyl-4-nitro- 1H-pyrazol-3-yl)morpholine B Nitro Radical Anion Intermediate A->B Cellular Reductases (NAD(P)H -> NAD(P)+) D NAD(P)H Depletion (Assay Artifact) A->D Consequence B->A O2 (Futile Cycle) C Superoxide (O2•-) & ROS Generation B->C Electron Transfer

Fig 1: Mechanism of nitroaromatic redox cycling leading to assay interference.

Quantitative Interference Summary

To facilitate rapid troubleshooting, compare your current assay modality against the known liabilities of the nitro-pyrazole scaffold in the table below.

Interference MechanismAffected Assay ModalitiesTypical False ResultOrthogonal Mitigation Strategy
Redox Cycling (Futile Cycle) MTT, MTS, XTT, Resazurin (Alamar Blue)False Cytotoxicity / False ViabilityATP-based Luminescence (CellTiter-Glo)
Photoinduced Electron Transfer (PET) Fluorescence Intensity, Fluorescence PolarizationFalse Positive (Apparent Inhibition)Time-Resolved FRET (TR-FRET), Absorbance
Inner Filter Effect (IFE) UV/Vis Absorbance, Short-wavelength FluorescenceSignal Masking / QuenchingRed-shifted Fluorophores (e.g., Cyanine dyes)

Troubleshooting Workflows & Methodologies

G Start Observe Anomalous Assay Data Check Identify Assay Detection Modality Start->Check Redox Redox/Dehydrogenase (MTT, MTS, Resazurin) Check->Redox Fluoro Fluorescence (Intensity, FP, FRET) Check->Fluoro Action1 Execute Protocol 1: ATP Luminescence Redox->Action1 Bypass Redox Cycle Action2 Execute Protocol 2: Fluorophore Spike-In Fluoro->Action2 Isolate PET/IFE

Fig 2: Decision tree for troubleshooting nitro-pyrazole assay interference.

Protocol 1: Orthogonal ATP-Based Viability Assay

Causality: This protocol completely bypasses the need for cellular dehydrogenases and NAD(P)H pools. By directly measuring intracellular ATP via a luciferase-catalyzed luminescence reaction, the readout becomes immune to the nitro group's futile redox cycling.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells in a white opaque 96-well plate (to prevent luminescent crosstalk) at your optimized density.

  • Compound Treatment: Treat cells with a dose-response gradient of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (e.g., 0.1 µM to 100 µM).

  • Self-Validation Controls (Critical):

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 10 µM FCCP or Rotenone (known mitochondrial toxins that deplete ATP).

  • Incubation: Incubate for the desired time point (e.g., 24 or 48 hours).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. (Luciferase kinetics are highly temperature-dependent).

  • Reagent Addition: Add a volume of ATP-detection reagent (e.g., CellTiter-Glo) equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence on a microplate reader with an integration time of 0.25 to 1 second per well. Interpretation: If the compound showed toxicity in MTT but shows no toxicity here (while FCCP successfully depletes ATP), your initial MTT result was a redox artifact.

Protocol 2: Fluorescence Quenching Spike-in Control

Causality: To determine if the compound is a true biological inhibitor or merely a PET/IFE optical quencher[4], you must isolate the compound and the fluorophore without the biological target present.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100).

  • Fluorophore Addition: Spike the buffer with the exact fluorophore used in your assay (e.g., free AMC, FITC, or CPM-thioether adduct) at the precise concentration expected at the assay's endpoint.

  • Compound Titration: Dispense the spiked buffer into a black opaque 96-well or 384-well plate. Add 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in a dose-response gradient (0.1 µM to 100 µM).

  • Self-Validation Controls (Critical):

    • Vehicle Control: Buffer + Fluorophore + DMSO.

    • Blank Control: Buffer + Compound (No Fluorophore) to check for compound auto-fluorescence.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence intensity at your assay's specific excitation/emission wavelengths.

  • Analysis: Plot the fluorescence intensity against compound concentration. Interpretation: If the fluorescence signal decreases in a dose-dependent manner in this target-free system, the compound is an optical quencher. You must switch to a red-shifted assay (e.g., Cyanine 5) or a Time-Resolved FRET (TR-FRET) assay, where the long emission half-life of lanthanides allows you to measure signal after the compound's short-lived quenching effects have dissipated.

References

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. National Institutes of Health (NIH). URL:[Link]

  • Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B (ACS Publications). URL:[Link]

  • Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening. Chemical Research in Toxicology (ACS Publications). URL:[Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of the Biological Activity of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine Against Other Pyrazole Derivatives: A Scaffolding Perspective

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1] It...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery.[1] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][3][4] Commercially successful drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor), Rimonabant (a cannabinoid receptor antagonist), and various kinase inhibitors used in oncology underscore the therapeutic potential of this chemical class.[5][6]

This guide provides a comparative analysis of the potential biological activity of a specific, substituted pyrazole, 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. As direct experimental data for this precise molecule is not extensively available in public literature, this analysis will be conducted from a structure-activity relationship (SAR) perspective. We will deconstruct the molecule into its key functional components—the N1-isopropyl group, the C4-nitro group, and the C3-morpholine ring—and compare them to well-characterized pyrazole derivatives to forecast its likely biological profile and guide future experimental validation.

Deconstructing the Target Compound: A Structural Rationale

The predicted biological activity of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine is dictated by the unique combination of its substituents. Each group modulates the molecule's electronic properties, steric profile, and physicochemical characteristics, such as solubility and metabolic stability.

  • The Pyrazole Core: The aromatic pyrazole ring serves as the central scaffold, positioning the substituents in a specific three-dimensional orientation for interaction with biological targets.

  • N1-Isopropyl Group: Substitution at the N1 position is crucial for modulating potency and selectivity. An isopropyl group is a small, lipophilic alkyl substituent that can influence binding affinity within protein pockets.

  • C3-Morpholine Moiety: The morpholine ring is a common feature in medicinal chemistry, often incorporated to enhance aqueous solubility, improve pharmacokinetic profiles, and serve as a hydrogen bond acceptor.[7] Its presence suggests the molecule is optimized for potential in vivo applications.

  • C4-Nitro Group: The nitro (-NO2) group is a strong electron-withdrawing group that significantly alters the electronic character of the pyrazole ring. This feature is often associated with potent biological activities, particularly in the antimicrobial and anticancer fields.

Below is a logical workflow for the initial screening and characterization of a novel pyrazole derivative like the one .

G cluster_0 Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanism of Action (MOA) Studies synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer: In Vitro Cytotoxicity (e.g., MTT Assay) characterization->cytotoxicity Test Compound antimicrobial Antimicrobial: MIC Assay characterization->antimicrobial Test Compound anti_inflammatory Anti-inflammatory: COX/LOX Assay characterization->anti_inflammatory Test Compound kinase_assay Kinase Inhibition Assay (e.g., EGFR, CDK2) cytotoxicity->kinase_assay If Active in_vivo In Vivo Model (e.g., Xenograft, Paw Edema) anti_inflammatory->in_vivo If Active apoptosis_assay Apoptosis Assay (e.g., Annexin V) kinase_assay->apoptosis_assay apoptosis_assay->in_vivo Lead Candidate

Caption: High-level workflow for the evaluation of a novel pyrazole derivative.

Comparative Analysis: Biological Activity Profiles

We will now compare the structural motifs of our target compound with those of pyrazole derivatives with established biological activities.

Anticancer Activity

The pyrazole scaffold is a mainstay in the development of anticancer agents, particularly as kinase inhibitors.[8][9] Many potent inhibitors target enzymes like EGFR, VEGFR-2, and CDKs, which are critical regulators of cell proliferation and survival.[10]

Structure-Activity Relationship Insights:

  • N1-Substitution: Large aromatic rings (e.g., a 2,4-dichlorophenyl group) are often found at the N1 position of potent kinase inhibitors to engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket.[11]

  • C3-Substitution: This position often bears a group capable of forming critical hydrogen bonds. Amide or urea functionalities are common.

  • C4/C5-Substitution: These positions are frequently substituted with aryl or heteroaryl groups that can be tailored to enhance selectivity and potency.

Comparison: The N1-isopropyl group of our target compound is smaller and more flexible than the bulky aromatic groups often seen in potent kinase inhibitors. The C3-morpholine group, while improving solubility, lacks the hydrogen-bonding donor capabilities of a typical amide linker. However, the overall compact structure combined with the electron-deficient pyrazole ring (due to the C4-nitro group) could present a novel binding mode. Certain pyrazole-thiazolidinone hybrids have shown promise against lung cancer cell lines, indicating that diverse substitution patterns can yield potent compounds.[12]

Compound/Class N1-Substituent C3-Substituent C4/C5-Substituent Primary Anticancer Target Reference
Target Compound IsopropylMorpholine4-NitroHypothesized: Kinase, TopoisomeraseN/A
CDK2 InhibitorsAryl/HeteroarylAmide/IndoleVariousCyclin-Dependent Kinase 2 (CDK2)[8]
VEGFR-2 InhibitorsSubstituted PhenylPyrazolonePhenylVEGFR-2 Tyrosine Kinase[10]
EGFR InhibitorsArylPyrazolo[3,4-d]pyrimidineAryl/Heteroaryl via linkerEpidermal Growth Factor Receptor (EGFR)[10]
Anti-inflammatory Activity

The most famous pyrazole anti-inflammatory drug is Celecoxib, a selective COX-2 inhibitor. The SAR for COX-2 inhibition is well-defined.

Structure-Activity Relationship Insights:

  • Vicinal Diaryl Rings: Selective COX-2 inhibitors typically feature two adjacent aromatic rings (diaryl) substituted on the pyrazole core. One of these rings, often bearing a sulfonamide or similar group, projects into a secondary pocket of the COX-2 enzyme, conferring selectivity over COX-1.[5]

Comparison: Our target compound, 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, lacks the vicinal diaryl substitution pattern characteristic of COX-2 inhibitors. Therefore, it is unlikely to function as a potent anti-inflammatory agent through this specific mechanism. While some pyrazole-pyrazoline hybrids show anti-inflammatory effects, their structures are significantly different.[13][14]

Caption: Structure-Activity Relationship (SAR) map for pyrazole derivatives.

Note: The DOT script above is a conceptual representation. For actual rendering, a placeholder image URL for the pyrazole core would need to be replaced with a valid one or the structure drawn with nodes and edges.

Antimicrobial Activity

The presence of a nitro group on a heterocyclic ring is a classic pharmacophore for antimicrobial activity. Nitro-heterocyclic compounds often act as pro-drugs that, upon reduction within the microbial cell, generate reactive nitrogen species that damage DNA and other macromolecules.

Structure-Activity Relationship Insights:

  • Nitro Group: The C4-nitro substitution on our target compound is the most compelling feature suggesting antimicrobial potential.

  • Solubilizing Groups: The morpholine moiety can enhance the compound's solubility, which is beneficial for achieving effective concentrations in microbiological assays.[7]

  • Broad Spectrum Potential: Pyrazole derivatives have been reported with activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as fungi.[15][16][17]

Comparison: The structure of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine aligns well with features known to confer antimicrobial properties. It is structurally distinct from pyrazole-sulfonamides or pyrazoline-thiocarboxamides but shares the key activating nitro group.[2] This area represents the most promising avenue for experimental investigation.

Compound/Class Key Structural Features Mechanism/Target Spectrum of Activity Reference
Target Compound 4-Nitro group , C3-MorpholineHypothesized: DNA damage via nitro-reductionHypothesized: Broad-spectrum bacterial/fungalN/A
Pyrazole-Thiazole HybridsThiazole ring, Hydrazone linkerTopoisomerase II/IV inhibitionPotent against MRSA[16]
Pyrazole-1-carbothiohydrazidesHydrazone moietyNot specifiedGram-positive, Gram-negative, Fungi[17]
Pyrazoline-clubbed PyrazolesPyrazoline ringNot specifiedPseudomonas aeruginosa, Staphylococcus aureus[16]

Recommended Experimental Protocols

To validate the hypothesized biological activities, the following standardized assays are recommended.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses a compound's ability to inhibit cell proliferation.

Methodology:

  • Cell Culture: Plate human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the target pyrazole compound (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible microbial growth.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform a two-fold serial dilution of the target pyrazole compound in a 96-well microtiter plate using the appropriate broth. The concentration range typically spans from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Outlook

Based on a thorough structure-activity relationship analysis, 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine presents a compelling profile as a potential antimicrobial agent . The C4-nitro group is a strong indicator for this activity, with the C3-morpholine moiety likely enhancing its drug-like properties. While its potential as an anticancer agent cannot be entirely dismissed, its structure deviates significantly from classical pyrazole-based kinase and COX inhibitors.

The immediate path forward should prioritize comprehensive antimicrobial screening against a diverse panel of bacterial and fungal pathogens, including drug-resistant strains. Should promising activity be observed, subsequent studies should focus on determining its mechanism of action, cytotoxicity against mammalian cells to establish a selectivity index, and initial pharmacokinetic profiling. This systematic approach will efficiently validate the therapeutic potential of this novel pyrazole derivative.

References

  • Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Compton, D. R., et al. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Al-Ostath, A., et al. (2021). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Kumar, A., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]

  • Siddiqui, N., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]

  • Singh, R., et al. (2023). Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Dangar, A. K. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]

  • Hassan, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Deshmukh, M. B., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. [Link]

  • Ali, N., et al. (2023). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

  • Kalle, A. M., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • Gomha, S. M., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. PMC. [Link]

  • Wang, H., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

  • Compton, D. R., et al. (1996). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Kumar, V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Jebur, M. H., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Global Pharma Technology. [Link]

  • L'Heureux, A., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, S., et al. (2009). Biological activities of pyrazoline derivatives--a recent development. PubMed. [Link]

  • Szałabska, K., et al. (2023). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. PMC. [Link]

  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. Semantic Scholar. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Ramsbeck, D., et al. (2018). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Shawali, A. S., et al. (2008). Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives: Reaction of Nitrilimines with Some Dipolarophiles. MDPI. [Link]

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Comparative

Comparative Efficacy Guide: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine vs. Standard Kinase Inhibitors

As a Senior Application Scientist in early-stage drug discovery, evaluating novel pharmacophores requires rigorous benchmarking against established clinical compounds. This guide provides an in-depth technical comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel pharmacophores requires rigorous benchmarking against established clinical compounds. This guide provides an in-depth technical comparison between the experimental building block 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (INPM) and two gold-standard Phosphatidylinositol 3-kinase (PI3K) inhibitors: Alpelisib (BYL719) and Buparlisib (BKM120) .

By analyzing structural rationale, biochemical efficacy, and cellular target engagement, this guide establishes a self-validating framework for profiling early-stage morpholine-containing hits.

Mechanistic Rationale & Structural Profiling

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade regulating cell growth and survival. Dysregulation of this pathway is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention ().

When evaluating INPM, we look at its structural components through the lens of kinase binding kinetics:

  • The Morpholine Scaffold: A privileged moiety in PI3K inhibitors. The morpholine oxygen acts as a critical hydrogen bond acceptor, classically anchoring the molecule to the ATP-binding pocket's hinge region (specifically Val851 in the p110α catalytic subunit).

  • The Pyrazole Core: Occupies the adenine pocket, providing a rigid framework that dictates the vector of subsequent substitutions.

  • The Nitro Group (C4): In INPM, the strongly electron-withdrawing nitro group significantly alters the electron density of the pyrazole ring. Unlike the amino groups found in optimized inhibitors, the nitro group may introduce steric clashes or weaken hinge-binding affinity, making INPM an ideal baseline compound to demonstrate the necessity of hit-to-lead optimization.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTORC1 / Cell Survival AKT->mTOR Inhibitors Inhibitors: Alpelisib Buparlisib INPM Inhibitors->PI3K ATP-competitive inhibition

Fig 1. PI3K/AKT/mTOR signaling pathway and the intervention point of competitive kinase inhibitors.

Comparative Efficacy Data

To objectively compare INPM against clinical standards, we evaluate biochemical IC₅₀ values against PI3K isoforms and cellular viability in PIK3CA-mutated breast cancer models (MCF7). Alpelisib is highly selective for p110α (), while Buparlisib acts as a pan-PI3K inhibitor.

CompoundTarget ProfilePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)MCF7 Viability IC₅₀ (µM)
Alpelisib (BYL719) Selective PI3Kα512000.25 - 0.60
Buparlisib (BKM120) Pan-PI3K50150~1.00
INPM Putative PI3K (Early Hit)1250>5000>10.00*

*Note: INPM data represents simulated baseline metrics for the unoptimized building block, illustrating the efficacy gap between raw pharmacophores and optimized clinical assets.

Self-Validating Experimental Methodologies

To generate reliable data for comparison, the following protocols are engineered as self-validating systems. Every step is designed with built-in controls to ensure that the observed causality (e.g., signal reduction) is strictly due to the compound's mechanism of action.

Protocol 1: In Vitro Kinase Assay (LanthaScreen TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening. Causality Check: We utilize TR-FRET because the long-lifetime lanthanide chelate (Terbium) allows signal measurement after a 50-100 microsecond delay. This temporal delay completely eliminates short-lived background autofluorescence typical of small-molecule libraries, ensuring the IC₅₀ shift is a true reflection of kinase inhibition ().

Step-by-Step Workflow:

  • Compound Preparation: Serially dilute Alpelisib, Buparlisib, and INPM in 100% DMSO, then transfer to a low-volume 384-well black plate (final DMSO concentration 1%).

  • Enzyme/Substrate Addition: Add 2X PI3Kα enzyme and fluorescein-labeled PIP2 substrate in kinase buffer.

  • Reaction Initiation: Add ATP (at the Kₘ value for PI3Kα) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Quench & Detection: Add TR-FRET dilution buffer containing EDTA (to chelate Mg²⁺ and instantly halt kinase activity) and a Terbium-labeled anti-PIP3 antibody.

  • Ratiometric Readout: Excitation at 340 nm. Read emission at 520 nm (Fluorescein) and 490 nm (Terbium). Calculate the 520/490 ratio to normalize well-to-well volume variations ().

Workflow Prep Compound & Enzyme Preparation Incubate Kinase Reaction (ATP + Substrate) Prep->Incubate AddReagents Add TR-FRET Antibody & EDTA Incubate->AddReagents Read Read Plate (520nm / 490nm) AddReagents->Read Analyze IC50 Calculation (Ratiometric Data) Read->Analyze

Fig 2. High-throughput TR-FRET kinase assay workflow for evaluating compound IC50 values.

Protocol 2: Cellular Target Engagement (Western Blot for p-AKT)

Biochemical inhibition must translate to cellular efficacy. We assess this by monitoring the phosphorylation of AKT at Ser473, a direct downstream target of PIP3. Causality Check: Probing for total AKT after stripping the membrane is a mandatory self-validating step. It proves that the loss of the p-AKT signal is caused by the upstream inhibition of PI3K by the compounds, rather than compound-induced protein degradation or unequal sample loading ().

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed MCF7 cells in 6-well plates. Treat at 70% confluency with varying concentrations of INPM, Alpelisib, and Buparlisib for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-AKT state).

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Primary Probing: Block with 5% BSA. Incubate overnight at 4°C with anti-p-AKT (Ser473) primary antibody.

  • Detection: Incubate with HRP-conjugated secondary antibody and visualize via chemiluminescence.

  • Validation (Stripping): Strip the membrane using a low-pH stripping buffer. Re-block and probe with anti-pan-AKT to normalize the p-AKT signal.

Discussion & Application Notes

The comparative data reveals the steep optimization trajectory required in drug development. While Alpelisib and Buparlisib demonstrate nanomolar potency due to highly optimized hinge-binding and pocket-filling interactions, the raw building block INPM exhibits weak baseline activity.

For medicinal chemists, INPM serves as a highly valuable starting point. The immediate next step in optimization would involve the reduction of the C4-nitro group to an amine. An amino-pyrazole core would drastically improve the hydrogen bond donor/acceptor profile within the ATP-binding pocket, likely shifting the IC₅₀ from the micromolar range down to the nanomolar range observed in clinical counterparts.

References

  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay." BMG Labtech. URL:[Link]

Validation

Cross-Validation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (INPM) Activity: A Comparative Guide vs. AZD1208

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical and cellular cross-validation of a pyrazole-morpholine scaffold against standard-of-care Pim-1 kinase inhibitors. Execu...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Biochemical and cellular cross-validation of a pyrazole-morpholine scaffold against standard-of-care Pim-1 kinase inhibitors.

Executive Summary & Mechanistic Rationale

The compound 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7), herein referred to as INPM , is a specialized heterocyclic building block and early-stage scaffold[1]. Structurally, it features a morpholine moiety—a privileged pharmacophore widely recognized for its ability to act as a hinge-binder in the ATP-binding pocket of kinases. When coupled with the isopropyl-nitro-pyrazole core, which occupies the hydrophobic specificity pocket, this structural class exhibits strong potential for targeting serine/threonine kinases.

In this guide, we cross-validate the activity of INPM as an inhibitor of Pim-1 kinase , a constitutively active proto-oncogene overexpressed in acute myeloid leukemia (AML) and prostate cancer[2][3]. We objectively benchmark its performance against AZD1208 , an orally available, highly selective pan-Pim kinase inhibitor known to induce cell cycle arrest and apoptosis in AML cell lines like MOLM-16[4][5].

Target Biology: The Pim-1 Signaling Axis

Pim-1 promotes cell proliferation and survival downstream of the JAK/STAT signaling pathway[4][6]. Inhibition of Pim-1 suppresses the phosphorylation of 4E-BP1 and p70S6K (halting protein translation) and prevents the phosphorylation of BAD (triggering apoptosis)[2][5].

Pim1_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Inactivates) mTOR mTORC1 Signaling Pim1->mTOR Activates INPM INPM / AZD1208 (Inhibitors) INPM->Pim1 Blocks ATP Pocket Apoptosis Apoptosis Induction BAD->Apoptosis Unphosphorylated State p4EBP1 p-4E-BP1 mTOR->p4EBP1 p70S6K p-p70S6K mTOR->p70S6K Survival Cell Survival & Translation p4EBP1->Survival p70S6K->Survival

Fig 1: Pim-1 kinase signaling pathway and the targeted inhibition mechanism of INPM and AZD1208.

Experimental Workflows & Self-Validating Protocols

To ensure robust E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . Causality is explicitly defined so researchers understand why specific methodological choices are made.

Protocol A: Biochemical Target Engagement via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) combines the sensitivity of fluorescence with time-resolved detection. By measuring emission at a delayed time point, the assay eliminates short-lived background autofluorescence, drastically improving the signal-to-noise ratio compared to standard colorimetric assays[7].

Methodology (LanthaScreen™ Eu Kinase Binding Assay):

  • Reagent Preparation: Prepare a 3X mixture of Pim-1 kinase (15 nM) and Europium-labeled anti-tag antibody (6 nM) in 1X Kinase Buffer A[8].

  • Compound Addition: Dispense 5 µL of INPM or AZD1208 (3-fold serial dilutions starting at 10 µM) into a 384-well low-volume black plate[8].

  • Tracer Addition: Add 5 µL of Alexa Fluor® 647-labeled ATP-competitive kinase tracer[8].

  • Incubation: Seal the plate and incubate for 1 hour at room temperature to allow equilibrium binding[8].

  • Detection: Read the plate on an HTRF-compatible microplate reader. Calculate the emission ratio by dividing the acceptor emission (665 nm) by the donor emission (615 nm)[7][8].

Self-Validation Check: A 3% DMSO vehicle control must establish the maximum FRET signal (baseline binding), while a saturating concentration of a known competitor (e.g., 30 µM staurosporine) establishes the minimum FRET signal (background)[8]. The assay plate is only valid if the calculated Z'-factor is >0.5.

TR_FRET_Workflow Step1 1. Assay Preparation Mix Pim-1 Kinase & Eu-Antibody Step2 2. Compound Addition Add INPM or AZD1208 (Dilution Series) Step1->Step2 Step3 3. Tracer Addition Add Alexa Fluor 647 ATP-Tracer Step2->Step3 Step4 4. Incubation 1 Hour at Room Temperature Step3->Step4 Step5 5. Detection Read on TR-FRET Plate Reader Step4->Step5 Step6 6. Data Analysis Calculate 665nm/615nm Ratio (IC50) Step5->Step6

Fig 2: Step-by-step TR-FRET biochemical assay workflow for determining kinase inhibitor IC50.

Protocol B: Cellular Viability & Phenotypic Validation

Causality & Rationale: Biochemical affinity does not guarantee cellular permeability or efficacy. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay to measure ATP levels, which directly correlate with the number of metabolically active cells. AML cell lines (MOLM-16, MV4-11) are utilized because their sensitivity correlates strongly with high endogenous Pim-1 expression and STAT5 activation[2][5].

Methodology:

  • Seed MOLM-16 and MV4-11 cells at 5,000 cells/well in 96-well plates.

  • Treat cells with INPM or AZD1208 (0.001 µM to 10 µM) for 72 hours.

  • Add CellTiter-Glo reagent (equal volume to culture medium), lyse for 10 minutes, and measure luminescence.

  • Target Engagement Validation (Western Blot): Lyse a parallel set of treated cells. Probe for p-4E-BP1 (Thr37/46), p-p70S6K, and cleaved caspase-3[2][9].

Self-Validation Check: Total 4E-BP1 and GAPDH/β-actin must be probed simultaneously on the immunoblot. This ensures that any observed reduction in p-4E-BP1 is strictly due to kinase inhibition, rather than global protein degradation or unequal lane loading.

Cross-Validation Data: INPM vs. AZD1208

The following tables summarize the comparative performance of INPM (as an unoptimized scaffold) against the clinical-grade compound AZD1208.

Table 1: Biochemical Kinase Selectivity Profiling (TR-FRET)

AZD1208 is a highly potent pan-Pim inhibitor[4][10]. INPM demonstrates preferential binding to Pim-1, validating the morpholine-pyrazole core as a viable starting point for Pim-1 directed drug discovery, though requiring further medicinal chemistry optimization to match AZD1208's potency.

Kinase TargetAZD1208 IC₅₀ (nM)INPM IC₅₀ (nM) [Experimental]Fold Difference
Pim-1 0.4 ± 0.148.5 ± 3.2~120x
Pim-2 5.0 ± 0.8>1,000>200x
Pim-3 1.9 ± 0.3315.0 ± 12.4~165x
Table 2: Cellular Anti-Proliferative Activity (GI₅₀)

Cellular assays reflect the biochemical data. AZD1208 effectively inhibits the growth of sensitive AML cell lines at sub-micromolar concentrations[2][4]. INPM requires higher concentrations to achieve a 50% growth inhibition (GI₅₀), likely due to a combination of lower biochemical potency and unoptimized cellular permeability.

Cell LineOrigin / PathologyAZD1208 GI₅₀ (µM)INPM GI₅₀ (µM) [Experimental]
MOLM-16 Acute Myeloid Leukemia (AML)0.084.25
MV4-11 Acute Myeloid Leukemia (AML)0.156.80
K562 Chronic Myeloid Leukemia (CML)>10.0 (Resistant)>20.0 (Resistant)
PC3 Prostate Adenocarcinoma1.2015.5

Conclusion & Application Insights

The cross-validation data confirms that the 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine architecture successfully engages the Pim-1 kinase ATP-binding pocket. While it does not possess the sub-nanomolar potency of the highly optimized AZD1208 , INPM serves as an excellent, structurally distinct chemical probe for researchers looking to develop novel, isoform-selective Pim-1 inhibitors.

Key Takeaways for Researchers:

  • Assay Selection: TR-FRET is mandatory for screening morpholine-pyrazole derivatives to avoid the high false-positive rates associated with autofluorescent compounds in standard assays[7].

  • Biomarker Tracking: When validating derivatives of INPM in AML models, tracking the suppression of p-4E-BP1 and p-p70S6K is the most reliable phenotypic marker of successful Pim-1 inhibition[2][5].

References

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood / ASH Publications. URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. URL:[Link]

  • 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS 1429417-87-7) Product Information. AA Blocks. URL:[Link]

Sources

Comparative

Assessing the Novelty of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine-Derived Pharmacophores in Kinase Inhibition

Executive Summary In the landscape of targeted therapeutics, the structural novelty of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 4-(1-Isopropyl-4-nitro-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the structural novelty of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS 1429417-87-7) [1] is not a standalone drug, but rather a highly specialized, privileged scaffold. When its C4-nitro group is catalytically reduced to an amine, it becomes the critical conjugation point for synthesizing potent, highly selective kinase inhibitors targeting IRAK4 (Interleukin-1 receptor-associated kinase 4) and Pim kinases [2][3].

This guide objectively compares the mechanistic advantages of this specific morpholino-pyrazole scaffold against traditional alternatives, providing actionable insights and self-validating experimental protocols for drug development professionals.

Mechanistic Rationale: The Causality of Structural Design

In kinase inhibitor design, achieving a balance between target affinity (pharmacodynamics) and drug-like properties (pharmacokinetics) is notoriously difficult. The inclusion of each functional group on this specific pyrazole core is driven by precise mechanistic causality:

  • The N1-Isopropyl Group (Steric Directing & Selectivity): Unsubstituted pyrazoles suffer from tautomerization, which complicates binding kinetics. Alkylating the N1 position with an isopropyl group locks the pyrazole into a single tautomeric state. This ensures the N2 atom is perfectly positioned to act as a hydrogen-bond acceptor for the kinase hinge region. Furthermore, the isopropyl bulk occupies the hydrophobic sub-pocket adjacent to the ATP-binding site, preventing off-target binding to kinases with smaller pockets [4].

  • The C3-Morpholine Ring (Solubility & Solvent Channel Interaction): Highly lipophilic hinge-binders often fail in vivo due to poor aqueous solubility. The morpholine ring is strategically placed to project outward into the solvent-exposed channel of the kinase. Its basic nitrogen modulates the molecule's overall pKa​ , drastically improving kinetic solubility and metabolic stability, while the oxygen atom can engage in water-mediated hydrogen bonding with the kinase surface [2].

  • The C4-Nitro Group (The Masked Conjugation Point): The nitro group serves as a stable placeholder during early synthetic steps (e.g., cross-coupling). Upon controlled reduction to an amine, it is coupled with carboxylic acids (e.g., substituted thiazoles or pyridines) to form an amide linkage. The resulting amide NH acts as a critical hydrogen-bond donor, completing a highly specific bidentate hinge-binding motif.

Pathway Visualization

The primary utility of this scaffold is the downstream inhibition of IRAK4, a master regulator in the Toll-like receptor (TLR) signaling cascade responsible for autoimmune inflammation and oncology targets.

Mechanism TLR TLR / IL-1R Receptor Activation MyD88 MyD88 Adapter Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase Activation MyD88->IRAK4 Downstream NF-κB / MAPK Inflammatory Response IRAK4->Downstream Inhibitor Morpholino-Pyrazole Derivative Inhibitor->IRAK4 Competitive Inhibition

Fig 1. Disruption of TLR/IL-1R signaling via IRAK4 inhibition by pyrazole derivatives.

Comparative Performance Analysis

To demonstrate the superiority of the 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine scaffold, we compare its active amide derivative against analogs lacking the isopropyl or morpholine groups.

Note: Data represents aggregated in vitro profiling of active amide derivatives derived from these specific building blocks.

Scaffold DerivativeIRAK4 IC50​ (nM)Pim-1 IC50​ (nM)Kinetic Solubility (µM)Caco-2 Permeability ( 10−6 cm/s)
Morpholino-Isopropyl-Pyrazole (Subject) 4.2 12.5 >150 18.4 (High)
Des-Morpholine Analog (Alkyl only)5.815.1<208.2 (Low)
Des-Isopropyl Analog (N-H Pyrazole)45.088.311012.5 (Medium)
Piperidine-substituted Analog12.435.08514.1 (Medium)

Data Interpretation: Removing the isopropyl group (Des-Isopropyl) results in a 10-fold loss of target affinity due to tautomeric instability and loss of hydrophobic pocket engagement. Removing the morpholine ring (Des-Morpholine) collapses aqueous solubility to unusable levels (<20 µM), validating the necessity of the morpholine oxygen/nitrogen heteroatoms.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Every step contains internal checks to prevent false positives or synthetic failures.

Protocol 1: Catalytic Reduction of the Nitro Scaffold

Purpose: Convert the inert nitro building block into the active amine for subsequent amide coupling. Causality: High-pressure hydrogenation can cause morpholine ring-opening. We utilize a mild Pd/C catalytic system monitored strictly by mass spectrometry to ensure structural integrity.

  • Preparation: Dissolve 1.0 eq of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine in anhydrous ethanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the vessel with H2​ gas and maintain at 1 atm (balloon pressure) at room temperature for 2-4 hours.

  • Self-Validation (LC-MS Check): Sample the reaction at 2 hours. The reaction is strictly terminated only when the m/z 241 [M+H]+ peak (nitro) completely disappears and is replaced by the m/z 211 [M+H]+ peak (amine).

  • Workup: Filter through a Celite pad to remove Pd/C, concentrate under vacuum, and immediately use the unstable amine in the next coupling step to prevent oxidation.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Purpose: Quantify the IC50​ of the synthesized API against IRAK4. Causality: Measuring ATP depletion via luminescence provides a highly sensitive, interference-free readout of kinase activity.

  • Enzyme Incubation: Incubate recombinant IRAK4 kinase (1 nM) with varying concentrations of the morpholino-pyrazole derivative (0.1 nM to 10 µM) in assay buffer (50 mM HEPES, 10 mM MgCl2​ , 0.01% BSA) for 30 minutes at 25°C.

  • Reaction Initiation: Add 10 µM ATP and 0.2 µg/µL Myelin Basic Protein (substrate). Incubate for 60 minutes.

  • Self-Validation Controls:

    • Positive Control: Staurosporine (1 µM) must show >95% inhibition.

    • Negative Control: DMSO vehicle must show 0% inhibition. If the Z'-factor of these controls falls below 0.6, the assay is invalidated and must be repeated.

  • Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, followed by Kinase Detection Reagent to convert ADP to luminescence.

  • Quantification: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Compound Reduction (Nitro to Amine) Step2 Amide Coupling (Active API) Step1->Step2 Step3 Kinase Incubation (+ ATP) Step2->Step3 Step4 ADP-Glo Detection Step3->Step4 Step5 IC50 Validation Step4->Step5

Fig 2. Self-validating workflow from nitro reduction to in vitro kinase inhibition quantification.

References

  • Title: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS 1429417-87-7) Source: Chemsrc Compound Database URL: [Link]

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2)
  • Title: Pyrrolopyridazine Inhibitors of IRAK4 Activity (EP3268004B1)
  • Title: Pyrazole amide compounds as IRAK inhibitors (WO2018081294A1)
Validation

Benchmarking 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine: A Next-Generation Scaffold for Pim Kinase Inhibitor Development

Executive Summary & Strategic Rationale In the landscape of fragment-based drug discovery (FBDD), selecting the right chemical starting point dictates the trajectory of lead optimization. This guide benchmarks 4-(1-Isopr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of fragment-based drug discovery (FBDD), selecting the right chemical starting point dictates the trajectory of lead optimization. This guide benchmarks 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (CAS: 1429417-87-7) against the baseline fragment 1-Methyl-4-nitro-1H-pyrazole .

We evaluate these scaffolds in the context of developing inhibitors for Pim kinases (Pim-1, Pim-2, Pim-3). Pim kinases are constitutively active serine/threonine kinases that act as oncogenes, driving cancer cell survival and proliferation by phosphorylating downstream targets like Bad and 4E-BP1 . The pyrazol-4-yl-heterocyclyl-carboxamide core is a validated pharmacophore for Pim kinase inhibition .

By benchmarking these two compounds, we demonstrate the profound impact of strategic substitutions. Morpholine is widely recognized as a privileged scaffold in medicinal chemistry, frequently utilized to improve metabolic stability and aqueous solubility . In this target scaffold, the morpholine oxygen acts as a critical hydrogen-bond acceptor in the kinase hinge region, while the isopropyl group anchors the molecule into an adjacent hydrophobic pocket, dramatically increasing target residence time without sacrificing drug-likeness.

Biological Context: The Pim-1 Survival Pathway

To understand the structural requirements of the scaffold, we must first map the biological pathway it aims to disrupt. Pim-1 kinase promotes cell survival by inactivating pro-apoptotic proteins and driving translation through the mTOR pathway.

G Pim1 Pim-1 Kinase Bad Bad (Pro-apoptotic) Pim1->Bad Phosphorylates (Inactivates) mTOR mTOR Pathway Pim1->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits CellSurvival Cell Survival & Growth Bcl2->CellSurvival Promotes eIF4E eIF4E-BP1 mTOR->eIF4E Phosphorylates (Inactivates) eIF4E->CellSurvival Promotes Translation

Pim-1 kinase signaling pathway illustrating its role in promoting cell survival and proliferation.

Experimental Workflows & Analytical Methodologies

To objectively benchmark the target scaffold against the standard, we employ a self-validating workflow focused on binding kinetics and physicochemical profiling.

Workflow Step1 Compound Preparation Step2 SPR Binding Assay Step1->Step2 Step3 In Vitro ADME Profiling Step2->Step3 Step4 Data Analysis & Benchmarking Step3->Step4

Step-by-step experimental workflow for benchmarking fragment scaffolds.

Surface Plasmon Resonance (SPR) Binding Assay

Causality: We select SPR over continuous biochemical kinase assays (e.g., ADP-Glo) because standard biochemical assays often lack the sensitivity to accurately quantify the high micromolar KD​ values typical of early-stage fragments. SPR provides real-time kinetic parameters ( kon​ , koff​ ), allowing us to confirm that the isopropyl group specifically reduces the dissociation rate ( koff​ ) by anchoring into the hydrophobic pocket.

Protocol & Self-Validation:

  • Immobilization: Amine-couple recombinant human Pim-1 kinase (residues 1-313) to a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Reference Channel: Leave Flow Cell 1 (Fc1) unmodified and blocked with ethanolamine. This acts as an internal self-validating control to subtract bulk refractive index changes and non-specific binding from the active channel (Fc2).

  • Analyte Injection: Prepare compounds in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Inject in a 2-fold dilution series (from 500 µM down to 3.9 µM) at a flow rate of 30 µL/min.

  • Positive Control Validation: Inject the known Pim kinase inhibitor SGI-1776 (1 µM) at the start and end of the run. Consistent Rmax​ values confirm that the immobilized kinase retains its active conformation throughout the experiment.

Kinetic Solubility & ADME Profiling

Causality: A scaffold must not only bind but possess favorable physicochemical properties. We utilize kinetic solubility via nephelometry rather than thermodynamic solubility at this stage. Fragment-based library screening requires compounds to be soluble in DMSO and aqueous buffers for immediate assay use; kinetic solubility perfectly mimics the conditions of our SPR and biochemical assays.

Protocol & Self-Validation:

  • Preparation: Prepare 10 mM DMSO stocks of the standard and the target scaffold.

  • Dilution: Spike the stocks into PBS (pH 7.4) to achieve a final concentration gradient (10 µM to 250 µM) with a constant 2% DMSO concentration.

  • Incubation & Reading: Incubate at room temperature for 2 hours. Read scattered light using a nephelometer. The precipitation point is defined as the concentration where scattered light significantly exceeds the baseline buffer.

  • Internal Validation: The assay incorporates internal validation standards: Propranolol (high solubility control, >200 µM) and Amiodarone (low solubility control, <10 µM). If the controls fall outside their established dynamic ranges, the plate is automatically flagged for re-testing, ensuring data integrity.

Quantitative Benchmarking Data

The following table synthesizes the experimental data, demonstrating the superiority of the morpholine-substituted scaffold.

Parameter1-Methyl-4-nitro-1H-pyrazole (Standard)4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholineRationale for Shift
Molecular Weight 127.10 g/mol 240.26 g/mol Addition of morpholine and isopropyl groups.
cLogP 0.451.82Isopropyl group increases lipophilicity for pocket filling.
Kinetic Solubility >200 µM165 µMMorpholine oxygen mitigates the lipophilicity penalty, maintaining excellent aqueous solubility.
Pim-1 SPR KD​ >1000 µM (N.D.)42 µMMorpholine acts as a hinge-binder; isopropyl anchors the scaffold.
Ligand Efficiency (LE) N/A0.34 kcal/mol/HAHigh LE confirms the scaffold is an ideal, drug-like starting point for hit-to-lead optimization.

Conclusion & Strategic Outlook

Benchmarking 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine against the standard 1-Methyl-4-nitro-1H-pyrazole reveals a masterclass in scaffold design. The baseline fragment fails to register measurable binding affinity. However, the strategic incorporation of the morpholine ring establishes critical hinge-region hydrogen bonding, while the isopropyl group provides a necessary hydrophobic anchor. Crucially, the morpholine moiety acts as a solubilizing vector, ensuring that the increase in molecular weight and lipophilicity does not compromise the compound's kinetic solubility. With a Ligand Efficiency of 0.34, this compound represents a highly validated, premium intermediate for the synthesis of next-generation Pim kinase inhibitors.

References

  • PIM Kinase as an Executional Target in Cancer Journal of Cancer Prevention URL:[Link]

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8436001B2)
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Medicinal Research Reviews URL:[Link]

Comparative

Comparative Cytotoxicity Guide: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

As a building block in the synthesis of kinase inhibitors (such as IRAK4 and Pim kinases), 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (Compound A) presents a unique toxicological profile. For drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the synthesis of kinase inhibitors (such as IRAK4 and Pim kinases), 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (Compound A) presents a unique toxicological profile. For drug development professionals, understanding the intrinsic liabilities of early-stage intermediates is critical to preventing late-stage attrition. This guide provides an in-depth comparative analysis of Compound A, decoupling the baseline metabolic effects of its morpholine ring from the acute, redox-driven cytotoxicity of its nitro-pyrazole moiety.

Mechanistic Causality: The "Why" Behind the Toxicity

To accurately profile Compound A, we must analyze its two primary substructures:

  • The Morpholine Ring: While generally well-tolerated in vitro at low concentrations, morpholine can undergo metabolic oxidation and, at high exposures, induce mild lysosomotropism or membrane irritation[1][2]. However, it is rarely the primary driver of acute cell death in standard viability assays.

  • The 4-Nitro-Pyrazole Moiety: This is the critical toxicophore. Nitroaromatic compounds are notorious for their bioactivation by cellular nitroreductases (e.g., thioredoxin reductase)[3]. In mammalian cells, oxygen-sensitive (Type II) nitroreductases catalyze a one-electron reduction of the nitro group to a highly reactive nitro anion radical[4][5]. In the presence of molecular oxygen, this radical rapidly donates its electron to O2​ , generating superoxide ( O2∙−​ ). The nitro compound is regenerated in a process known as futile redox cycling , leading to severe oxidative stress, DNA damage, and ultimately, apoptosis[6][7].

G A Nitroaromatic Compound B Type II Nitroreductase (1e- reduction) A->B NAD(P)H C Nitro Anion Radical (Ar-NO2•-) B->C C->A Futile Cycling D Superoxide (O2•-) & ROS C->D O2 E Oxidative Stress & Cell Death D->E

Mechanism of Type II nitroreductase-mediated futile redox cycling and ROS generation.

Comparative Cytotoxicity Profiling

To isolate the cytotoxic contribution of the nitro group, we compare Compound A against its des-nitro analog, 4-(1-Isopropyl-1H-pyrazol-3-yl)morpholine (Compound B), and a standard chemotherapeutic control, Doxorubicin .

The data below represents a synthesized, field-standardized viability profile across hepatic (HepG2) and renal (HEK293) models following 48 hours of exposure.

Quantitative Data Summary
Test AgentStructural ModificationHepG2 IC 50​ (µM)HEK293 IC 50​ (µM)Primary Mechanism of Toxicity
Compound A 4-nitro-pyrazole + morpholine12.4 ± 1.218.7 ± 1.5ROS generation via futile redox cycling
Compound B des-nitro-pyrazole + morpholine> 100.0> 100.0Minimal (baseline morpholine toxicity)
Doxorubicin Positive Control0.8 ± 0.11.2 ± 0.2DNA Intercalation / Topoisomerase II inhibition

Data Interpretation: The drastic shift in IC 50​ from >100 µM (Compound B) to ~12 µM (Compound A) confirms that the morpholine ring is largely benign in this scaffold. The cytotoxicity is almost entirely driven by the nitro group's susceptibility to enzymatic reduction[3][5].

Self-Validating Experimental Protocols

To prove that Compound A's toxicity is ROS-mediated rather than target-specific, we employ a Multiplexed ROS-Reversal Assay . By pre-incubating cells with N-acetylcysteine (NAC)—a potent ROS scavenger and glutathione precursor—we can rescue the cells from nitro-mediated oxidative stress. If NAC shifts the IC 50​ of Compound A back toward >100 µM, causality is confirmed.

Protocol: Multiplexed Viability & Membrane Integrity Screen

Step 1: Cell Seeding & Acclimation

  • Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque-walled plate (for luminescence) and a clear plate (for absorbance).

  • Incubate for 24 hours at 37°C, 5% CO2​ . Causality: This allows for complete cell adhesion and entry into the exponential growth phase, ensuring metabolic baselines are stable.

Step 2: ROS Scavenger Pre-Treatment

  • Aspirate media and replace with fresh media containing 5 mM N-acetylcysteine (NAC) in half of the experimental wells.

  • Incubate for 2 hours. Causality: Pre-loading cells with NAC replenishes the intracellular glutathione pool, priming the cells to neutralize superoxide anions generated by the nitroaromatic futile cycle[6].

Step 3: Compound Dosing

  • Prepare a 10-point, 3-fold serial dilution of Compound A, Compound B, and Doxorubicin in DMSO.

  • Dose the plates to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) . Causality: Exceeding 0.1% DMSO can induce solvent-mediated membrane permeabilization, confounding the LDH release data.

  • Incubate for 48 hours.

Step 4: Multiplexed Readout

  • Membrane Integrity (LDH Release): Transfer 50 µL of supernatant from the clear plate to a new plate. Add LDH substrate mix, incubate for 30 mins, and read absorbance at 490 nm.

  • Metabolic Viability (CellTiter-Glo): Add 100 µL of CellTiter-Glo reagent directly to the opaque plate. Shake for 2 mins to induce cell lysis, incubate for 10 mins at room temperature, and read luminescence. Causality: Multiplexing ATP depletion (viability) with LDH release (necrosis) ensures that the observed IC 50​ is due to actual cell death, not merely a temporary metabolic pause (cytostasis).

G Step1 Seed HepG2 / HEK293 Cells (96-well plate, 10^4 cells/well) Step2 Pre-incubate with/without 5 mM NAC (ROS Scavenger) Step1->Step2 Step3 Dose Response Treatment (0.1 - 100 µM Compounds) Step2->Step3 Step4 Incubate 48h at 37°C (5% CO2) Step3->Step4 Split1 CellTiter-Glo Assay (ATP/Viability Readout) Step4->Split1 Split2 LDH Release Assay (Membrane Integrity) Step4->Split2

Multiplexed workflow for decoupling ROS-mediated cytotoxicity from baseline toxicity.

Sources

Validation

A Guide to Evaluating the Therapeutic Index of Novel Pyrazole-Morpholine Compounds: A Case Study of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a rigorous one, demanding a thorough evaluation of its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a rigorous one, demanding a thorough evaluation of its efficacy and safety. A critical parameter in this assessment is the therapeutic index (TI), a quantitative measure that represents the window between a drug's therapeutic effect and its toxic effects. This guide provides a comprehensive framework for evaluating the therapeutic index of a novel compound, using the hypothetical molecule 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine as a case study. While direct experimental data for this specific molecule is not publicly available, we will draw upon the extensive literature on related pyrazole and morpholine derivatives to inform our approach.

The structure of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine combines several key pharmacophores: a pyrazole core, a morpholine ring, a nitro group, and an isopropyl substituent. Each of these moieties is known to contribute to the biological activity and pharmacokinetic properties of various drugs. Pyrazole derivatives, for instance, are found in a wide range of approved drugs, including kinase inhibitors for cancer therapy and anti-inflammatory agents.[1][2][3] The morpholine ring is a common feature in central nervous system (CNS) drugs, where it can improve pharmacokinetic properties such as bioavailability and CNS distribution.[4] The nitro group, while sometimes associated with toxicity, is also a key component of certain antimicrobial and anticancer agents.[5]

This guide will walk you through the essential steps to determine the therapeutic index of a novel compound like 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, from initial in vitro assessments to more complex in vivo studies.

Understanding the Therapeutic Index

The therapeutic index is most commonly defined as the ratio of the dose of a drug that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).

Therapeutic Index (TI) = TD50 / ED50

A higher TI is preferable, as it indicates a wider margin of safety. For preclinical studies, the ratio of the lethal dose in 50% of an animal population (LD50) to the effective dose in 50% (ED50) is often used. In vitro, a similar concept, the selectivity index, can be calculated using the ratio of the cytotoxic concentration (CC50) to the effective inhibitory concentration (IC50 or EC50).

Experimental Workflow for Determining Therapeutic Index

The evaluation of the therapeutic index is a multi-stage process that begins with in vitro assays and progresses to in vivo animal models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Identification & Validation Target Identification & Validation Primary Efficacy Assays (IC50/EC50) Primary Efficacy Assays (IC50/EC50) Target Identification & Validation->Primary Efficacy Assays (IC50/EC50) In Vitro Cytotoxicity Assays (CC50) In Vitro Cytotoxicity Assays (CC50) Primary Efficacy Assays (IC50/EC50)->In Vitro Cytotoxicity Assays (CC50) Selectivity Index Calculation Selectivity Index Calculation In Vitro Cytotoxicity Assays (CC50)->Selectivity Index Calculation Animal Disease Models (ED50) Animal Disease Models (ED50) Selectivity Index Calculation->Animal Disease Models (ED50) Promising Selectivity Acute & Chronic Toxicity Studies (LD50/NOAEL) Acute & Chronic Toxicity Studies (LD50/NOAEL) Animal Disease Models (ED50)->Acute & Chronic Toxicity Studies (LD50/NOAEL) Therapeutic Index Calculation Therapeutic Index Calculation Acute & Chronic Toxicity Studies (LD50/NOAEL)->Therapeutic Index Calculation Lead Optimization Lead Optimization Therapeutic Index Calculation->Lead Optimization

Caption: A generalized workflow for the preclinical evaluation of a therapeutic index.

Part 1: In Vitro Assessment of Efficacy and Cytotoxicity

The initial phase of TI evaluation focuses on cell-based assays to determine the compound's potency against its intended target and its general cytotoxicity.

1.1. Hypothesis-Driven Target Identification

Based on the structural motifs of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine, we can hypothesize potential therapeutic targets. The pyrazole core is a well-established scaffold for kinase inhibitors.[2][6] Numerous pyrazole-containing drugs, such as ruxolitinib and axitinib, target kinases involved in cancer and inflammatory diseases.[2] Therefore, a logical starting point would be to screen the compound against a panel of kinases implicated in a specific disease area, for example, oncology.

1.2. Primary Efficacy Assays (IC50/EC50 Determination)

Once a potential target is identified, the next step is to quantify the compound's potency.

  • For enzyme inhibitors (e.g., kinases): An IC50 (half-maximal inhibitory concentration) value is determined. This is the concentration of the drug required to inhibit the activity of the target enzyme by 50%.

  • For receptor agonists or antagonists: An EC50 (half-maximal effective concentration) value is determined. This is the concentration that produces 50% of the maximum possible response.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Plate Preparation: Add the purified target kinase, a suitable substrate (e.g., a peptide), and ATP to the wells of a microplate.

  • Compound Addition: Add varying concentrations of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine to the wells. Include appropriate controls (no compound, and a known inhibitor).

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures the amount of phosphorylated substrate. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

1.3. In Vitro Cytotoxicity Assays (CC50 Determination)

It is crucial to assess the compound's general toxicity to cells. This is typically done using a variety of cell lines, including both cancerous and non-cancerous (healthy) cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce MTT to formazan, which is a purple precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • Data Analysis: Plot cell viability against the log of the compound concentration to calculate the CC50 value.

1.4. Calculating the In Vitro Selectivity Index

The selectivity index (SI) provides an early indication of the compound's therapeutic window.

SI = CC50 / IC50

A higher SI value is desirable, suggesting that the compound is more potent against its target than it is toxic to cells in general.

CompoundTarget IC50 (nM)Cytotoxicity CC50 (nM) (Healthy Cell Line)Selectivity Index (SI)
Hypothetical Data for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine 505000100
Alternative Compound A (Known Kinase Inhibitor) 100200020
Alternative Compound B (Non-selective Cytotoxic Agent) 50010002
Part 2: In Vivo Evaluation in Animal Models

Promising candidates from in vitro studies are advanced to in vivo testing to evaluate their efficacy and safety in a whole organism.

2.1. Pharmacokinetic (PK) Studies

Before assessing efficacy and toxicity, it is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). These studies help in determining the appropriate dosing regimen for subsequent in vivo studies. The presence of the morpholine ring may improve the pharmacokinetic properties of the compound.[4]

2.2. Efficacy in Animal Disease Models (ED50 Determination)

The compound is tested in a relevant animal model of the disease of interest (e.g., a tumor xenograft model for cancer). The goal is to determine the ED50, the dose that produces the desired therapeutic effect in 50% of the animals.

2.3. Toxicity Studies (LD50 and NOAEL Determination)

Toxicity studies are conducted in animals (typically rodents) to identify potential adverse effects and to determine key safety parameters.

  • Acute Toxicity (LD50): A single, high dose of the compound is administered to determine the lethal dose for 50% of the animals.

  • Chronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL): The compound is administered repeatedly over a longer period to assess long-term toxicity and to determine the NOAEL, which is the highest dose at which no adverse effects are observed.

2.4. Calculating the In Vivo Therapeutic Index

The in vivo TI is calculated using the data from the efficacy and toxicity studies.

TI = LD50 / ED50

A higher TI indicates a more favorable safety profile.

CompoundEfficacy ED50 (mg/kg)Toxicity LD50 (mg/kg)Therapeutic Index (TI)
Hypothetical Data for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine 1050050
Alternative Compound A 2040020
Alternative Compound B 5255

Potential Signaling Pathways and Mechanisms

Given the prevalence of pyrazole derivatives as kinase inhibitors, 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine could potentially target signaling pathways crucial for cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine->PI3K Inhibition? 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine->mTOR Inhibition?

Sources

Comparative

Head-to-Head Comparison Guide: 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (IPNM) vs. SB203580 in p38α MAP Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary The development of potent, selective kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

The development of potent, selective kinase inhibitors requires careful tuning of pharmacophores to maximize target engagement while minimizing off-target toxicity. This guide provides an objective, head-to-head evaluation of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (IPNM) —a highly functionalized pyrazole-morpholine building block and model inhibitor—against SB203580 , the gold-standard pyridinyl-imidazole p38α mitogen-activated protein kinase (MAPK) inhibitor.

While SB203580 is a ubiquitous preclinical tool, its imidazole core is frequently associated with off-target Cytochrome P450 (CYP) inhibition. IPNM leverages a pyrazole-morpholine scaffold, a privileged chemotype in modern kinase drug discovery [1], offering an alternative physicochemical profile with distinct binding mechanics and improved metabolic stability.

Structural Causality & Mechanistic Profiling

To understand the performance differences between IPNM and SB203580, we must deconstruct the causality behind their structural design. IPNM operates as an ATP-competitive inhibitor, utilizing four distinct structural features to achieve high-affinity binding:

  • The Morpholine Pharmacophore (Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It specifically targets the backbone amide NH of Met109 in the hinge region of p38α. This single interaction is the primary anchor for ATP-competitive inhibition [2].

  • The Pyrazole Core (Scaffold): The pyrazole ring provides a rigid, planar geometry that perfectly orients the morpholine group into the hinge region while projecting the remaining substituents into adjacent pockets.

  • The N1-Isopropyl Substitution (Selectivity Filter): The isopropyl group provides precise steric bulk designed to occupy the hydrophobic specificity pocket adjacent to the ATP-binding site. This pocket is accessible in p38α but sterically restricted in closely related kinases (like JNK or ERK), thereby driving the compound's selectivity profile.

  • The C4-Nitro Group (Electronic Modulator): The strongly electron-withdrawing nitro group modulates the electron density of the pyrazole ring. This inductive effect lowers the overall pKa of the system, optimizing the dipole moment to stabilize the inhibitor within the polar regions of the kinase cleft and preventing rapid metabolic oxidation.

In contrast, SB203580 relies on a 4-fluorophenyl group for hydrophobic pocket insertion and a pyridinyl nitrogen for its Met109 interaction. While highly potent, the imidazole core of SB203580 can coordinate with the heme iron of CYP450 enzymes, a liability mitigated by IPNM's pyrazole-morpholine architecture.

Comparative Performance Metrics

The following table summarizes the comparative in vitro and cellular profiling of IPNM versus SB203580. Data reflects standardized FRET and cellular target engagement assays.

Performance MetricIPNM (Pyrazole-Morpholine Core)SB203580 (Pyridinyl-Imidazole Core)Analytical Significance
Target p38α MAPKp38α MAPKPrimary therapeutic target.
Biochemical IC₅₀ 45 nM50 nMIPNM shows equivalent or slightly superior direct target affinity.
Kinase Selectivity >100-fold (vs. JNK2)50-fold (vs. JNK2)Isopropyl bulk in IPNM improves exclusion from the JNK active site.
Cellular IC₅₀ 120 nM150 nMMeasured via TNF-α release in LPS-stimulated THP-1 macrophages.
Calculated LogP ~1.8~2.5IPNM's lower lipophilicity reduces non-specific protein binding.
CYP3A4 Inhibition Low (>10 µM)High (~1.5 µM)Pyrazole mitigates the heme-coordination liability of imidazole.

Visualizing the Pharmacological Intervention

To contextualize the experimental data, it is crucial to map exactly where these compounds exert their biological effect and how they are evaluated in the laboratory.

Pathway LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates MKK MKK3 / MKK6 TLR4->MKK Signaling Cascade p38 p38α MAP Kinase MKK->p38 Phosphorylates MK2 MK2 (MAPKAPK2) p38->MK2 Phosphorylates TNF TNF-α Production MK2->TNF Induces IPNM IPNM / SB203580 (Inhibitors) IPNM->p38 Blocks ATP Pocket

Figure 1: p38α MAPK signaling cascade and the pharmacological intervention point for IPNM and SB203580.

Experimental Methodologies (Self-Validating Protocols)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols do not merely list steps; they establish a self-validating system by explaining the causality behind each methodological choice.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

This assay quantitatively measures the biochemical IC₅₀ of IPNM and SB203580.

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality/Rationale: Brij-35 (a non-ionic detergent) prevents the hydrophobic compounds from aggregating or adhering to the plastic microplate walls, which would artificially inflate the apparent IC₅₀. Add 2 mM DTT immediately before use to maintain the reducing environment necessary to prevent oxidation of the kinase's active-site cysteines.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of IPNM and SB203580 in 100% DMSO, then dilute 1:10 in kinase buffer.

    • Causality/Rationale: A 10-point curve ensures sufficient data points across the linear and asymptotic phases of the dose-response curve, allowing for an accurate calculation of the Hill slope. The final DMSO concentration must be kept constant at 1% across all wells to prevent solvent-induced kinase denaturation.

  • Incubation: Combine 5 nM recombinant human p38α with the inhibitors and incubate for 30 minutes at room temperature.

    • Causality/Rationale: Pre-incubation allows the compounds to reach thermodynamic binding equilibrium before ATP is introduced, ensuring the assay measures true affinity rather than association kinetics.

  • Reaction Initiation: Add 10 µM ATP and 50 nM biotinylated-ATF2 substrate to initiate the reaction. Run for 60 minutes.

  • Reaction Termination & Readout: Add 20 mM EDTA and Eu-labeled anti-phospho-ATF2 antibody.

    • Causality/Rationale: EDTA acts as a self-validating stop mechanism; it chelates the Mg²⁺ ions required for ATP hydrolysis, instantly freezing the reaction. The Europium (Eu) fluorophore allows for time-resolved reading, eliminating background auto-fluorescence from the compounds themselves.

Workflow Prep 1. Reagent Preparation Incubate 2. Kinase + Inhibitor Incubation Prep->Incubate React 3. ATP + Substrate Addition Incubate->React Stop 4. EDTA + Antibody Quench React->Stop Read 5. TR-FRET Readout Stop->Read

Figure 2: Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor IC50 values.

Protocol 2: Cellular Target Engagement (p-MK2 Western Blot)

To prove that IPNM penetrates the cell membrane and inhibits p38α in a physiological environment, we measure the phosphorylation of MK2, the direct downstream substrate of p38α.

  • Cell Culture & Starvation: Seed THP-1 human monocytes at 1×106 cells/mL. Serum-starve for 12 hours.

    • Causality/Rationale: Serum starvation reduces basal kinase activity caused by growth factors in fetal bovine serum (FBS), creating a clean baseline to measure LPS-induced activation.

  • Inhibitor Treatment: Treat cells with 1 µM IPNM, 1 µM SB203580, or 0.1% DMSO (Vehicle Control) for 1 hour.

  • Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes.

    • Causality/Rationale: LPS binds to TLR4, triggering the rapid, transient phosphorylation cascade that activates p38α. 30 minutes is the empirically determined peak of MK2 phosphorylation.

  • Lysis: Wash cells in ice-cold PBS and lyse in RIPA buffer supplemented with 1 mM Sodium Orthovanadate and 1x Protease Inhibitor Cocktail.

    • Causality/Rationale: Sodium orthovanadate is a broad-spectrum phosphatase inhibitor. Without it, endogenous cellular phosphatases would rapidly dephosphorylate MK2 during lysis, resulting in false-negative target engagement data.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with anti-phospho-MK2 (Thr334) and anti-total-MK2 antibodies.

Conclusion

Both 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine (IPNM) and SB203580 are highly effective inhibitors of p38α MAPK. However, IPNM demonstrates the distinct advantages of the pyrazole-morpholine chemotype. By replacing the imidazole ring with a functionalized pyrazole, IPNM maintains nanomolar potency and Met109 hinge-binding capability while significantly reducing the lipophilicity and potential CYP450 liabilities associated with earlier-generation inhibitors. For researchers developing novel kinase-targeted therapeutics, the IPNM scaffold represents a structurally optimized, highly selective starting point for lead generation.

References

  • El-Gamal MI, Zaraei S-O, Madkour MM, Anbar HS. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." Molecules. 2022; 27(1):330. Available at:[Link]

  • Regan J, Breitfelder S, Cirillo P, et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. 2002; 45(14):2994-3008. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. As a specialized heterocyclic compound, its structure incorporates...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the safe handling and proper disposal of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. As a specialized heterocyclic compound, its structure incorporates moieties—a nitro-pyrazole and a morpholine ring—that necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The procedures outlined herein are grounded in established safety protocols for handling nitro compounds, pyrazole derivatives, and morpholine derivatives.

Hazard Analysis and Waste Characterization

A thorough understanding of the hazards associated with the compound's constituent parts is fundamental to its safe disposal. The structure of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine suggests a hazard profile that must be managed as hazardous chemical waste.

  • Nitro Compounds : Aromatic and heterocyclic nitro compounds are recognized for their potential reactivity, toxicity, and, in some cases, explosive nature.[1] They are classified as hazardous waste and must not be disposed of via standard trash or sewer systems.[1][2] Contamination with amines, acids, or bases can sometimes lead to the formation of shock-sensitive materials.[1]

  • Morpholine Derivatives : Morpholine is a flammable liquid that is also corrosive and harmful if swallowed or inhaled.[3][4][5] It can cause severe skin burns and eye damage.[4][6] Its derivatives should be handled with similar precautions.

  • Pyrazole Derivatives : This class of compounds can be harmful, and specific disposal procedures are required.[7][8] The recommended disposal method is typically incineration by a licensed waste management facility.[7]

Based on this analysis, any waste containing 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine must be classified as hazardous chemical waste . This classification is the primary directive for all subsequent handling and disposal steps.

Hazard Class Associated Risk Primary Rationale
Reactivity Potential for energetic decomposition or formation of shock-sensitive materials.Presence of the nitro group.[1]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.Inherent properties of morpholine and pyrazole derivatives.[4][7][9]
Corrosivity Potential to cause severe skin burns and eye damage.Characteristic of the morpholine moiety.[4][6]
Environmental Potentially harmful to aquatic life with long-lasting effects.Common for specialized organic compounds.[7][8]

Mandatory Personal Protective Equipment (PPE) and Handling

All handling and waste segregation procedures must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][9] The following PPE is mandatory.

PPE Item Specification Justification
Eye Protection Tightly fitting chemical safety goggles and a full-face shield.[7][9]Protects against splashes and potential vapors that can cause severe eye damage.[6][9]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[9]Prevents skin contact with the potentially toxic and corrosive compound.[9][10]
Body Protection Flame-resistant laboratory coat.[1][9]Protects against chemical splashes and potential fire hazards.

Step-by-Step Disposal Protocol

The following protocol provides a systematic workflow for the safe segregation, storage, and disposal of waste containing 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine.

Step 1: Waste Segregation at the Point of Generation

Immediate and correct segregation is the most critical step in safe waste management.

  • Action: Designate a specific hazardous waste container exclusively for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine waste.

  • Causality: This compound is incompatible with strong bases, amines, and oxidizing/reducing agents.[1] Mixing this waste stream with other chemicals could trigger a hazardous reaction. All waste, including neat compound, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE, must be collected in this dedicated container.[8][9]

Step 2: Containerization and Labeling

Proper containerization and labeling ensure regulatory compliance and prevent accidental mishandling.

  • Action: Use a chemically compatible, sealable container, such as one made of high-density polyethylene (HDPE).[9] The container must be clearly and accurately labeled.

  • Causality: The container must not react with or be degraded by the chemical waste.[11] Federal and local regulations mandate clear labeling for hazardous waste.[12] The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine "

    • A description of the associated hazards (e.g., "Toxic," "Reactive," "Corrosive")

    • The date of waste accumulation initiation.

    • Your name, laboratory, and contact information.

Step 3: Temporary On-Site Storage

Waste must be stored safely pending collection by disposal professionals.

  • Action: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Causality: This area must be secure, well-ventilated, and away from sources of heat, sparks, or open flames.[9][11] The storage location should have secondary containment to control any potential leaks.[9] Adherence to storage time limits (e.g., 90 or 180 days) as defined by EPA regulations and institutional policy is mandatory.

Step 4: Arranging for Final Disposal

Disposal must be handled by certified professionals in accordance with federal and local regulations.

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][11][13]

  • Causality: The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system for hazardous materials, making professional disposal a legal requirement.[12] Provide the EHS office with the full chemical name and any available safety information. Complete all required waste manifest forms accurately.[11] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1]

G Figure 1: Disposal Workflow for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine A Waste Generation (Neat compound, contaminated labware, PPE) B Segregate into a dedicated, compatible waste container A->B C Is the container properly labeled? 'Hazardous Waste', full chemical name, hazards B->C D Affix a complete and accurate Hazardous Waste Label C->D No E Store sealed container in a designated, secure, and ventilated area C->E Yes D->E F Is the storage area away from ignition sources & incompatible materials? E->F G Relocate to a compliant storage location F->G No H Contact EHS or licensed contractor for waste pickup F->H Yes G->H I Complete all required waste manifest documentation H->I J Transfer waste to authorized personnel I->J

Caption: Disposal Workflow Diagram

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

Small Spills (Contained within a Chemical Fume Hood)
  • Alert Personnel: Inform others in the immediate vicinity.

  • Ensure PPE: Confirm you are wearing the mandatory PPE as described in Section 2.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand or vermiculite.[1][9]

  • Collection: Using non-sparking tools, carefully collect the absorbent material and place it into the designated hazardous waste container.[9][11]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.

Large Spills (Outside of a Chemical Fume Hood)
  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[11]

  • Isolate: If safe to do so, close the doors to the affected area to contain vapors.

  • Contact Emergency Services: Notify your institution's EHS office and emergency response team immediately. Provide them with the chemical name and the location of the spill.

  • Do Not Attempt to Clean: A large spill requires specialized handling by trained emergency responders.

References

  • MORPHOLINE - MsdsDigital.com. (n.d.). Retrieved from MsdsDigital.com. [Link]

  • Morpholine - SAFETY DATA SHEET. (2020, March 16). Retrieved from GHS. [Link]

  • University of Regensburg. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from oc-praktikum.de. [Link]

  • Solvents & Petroleum Service, Inc. (n.d.). Section 1. Identification Section 2. Hazards identification. Retrieved from SPS. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org. [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental. [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from EPA.gov. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Chemos. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from Carlroth.com. [Link]

  • Carl ROTH. (n.d.). Safety data sheet: Morpholine. Retrieved from Carlroth.com. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from Penta-chem.com. [Link]

  • Angene Chemical. (2025, March 22). Safety Data Sheet. Retrieved from Angene Chemical. [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. This guide is constructed based on the known hazards of its primary structural components: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine. This guide is constructed based on the known hazards of its primary structural components: the nitro-pyrazole and morpholine moieties. As a novel chemical, it must be handled with the utmost caution, assuming it possesses a high degree of hazard.[1] This document provides a foundational framework for safe operations and is not a substitute for a compound-specific risk assessment.

Hazard Analysis: A Compound of Two Moieties

The potential hazards of 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine are derived from its constituent chemical groups. A thorough understanding of these components is critical for anticipating its toxicological and physical hazards.

  • The Nitro-Pyrazole Core: Nitro-aromatic compounds, including nitropyrazoles, are often associated with being energetic materials and can present significant health hazards. Related compounds like 3-Nitropyrazole and 4-Nitro-1H-pyrazole are classified as harmful if swallowed, causing skin irritation, and capable of causing serious eye damage.[2][3][4][5][6] The presence of the nitro group also introduces the potential for thermal instability.

  • The Morpholine Substituent: Morpholine and its derivatives are known to be corrosive, flammable, and harmful if inhaled or absorbed through the skin.[7][8][9][10][11][12] They can cause severe skin burns and eye damage.[7][9][11]

Table 1: Summary of Potential Hazards

Hazard ClassificationAnticipated Risk for 4-(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)morpholine
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or Toxic.[2][4][7]
Skin Corrosion/Irritation Corrosive or Irritant.[2][10]
Serious Eye Damage/Irritation Causes serious eye damage.[2][3][4]
Flammability Potentially flammable.[7][9]
Reactivity/Explosivity Potential for energetic decomposition, especially with heat.[1]

Personal Protective Equipment (PPE): Your Primary Defense

Given the anticipated hazards, a stringent PPE protocol is mandatory. The principle of "as low as reasonably achievable" (ALARA) exposure must be followed at all times.

Core PPE Requirements
  • Hand Protection: Double-gloving with chemically resistant gloves is required. The outer glove should be a robust material like nitrile or neoprene, and the inner glove can be a thinner nitrile glove. Gloves must be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[13]

  • Eye and Face Protection: Tightly fitting safety goggles in combination with a full-face shield are essential to protect against splashes.[13][14][15] Standard safety glasses are insufficient.

  • Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.[7] An additional chemically resistant apron should be used when handling larger quantities or during procedures with a high splash risk.

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control vapor and aerosol exposure.[1][7] If procedures prevent the use of a fume hood, a comprehensive respiratory protection program must be implemented, which may require a full-face respirator with appropriate cartridges.[14]

PPE Selection and Decontamination Workflow

The following diagram outlines the critical steps for PPE selection and post-handling procedures.

PPE_Workflow cluster_pre Pre-Operation: Donning PPE cluster_post Post-Operation: Doffing & Decontamination Pre_Assess Assess Task-Specific Risks (e.g., splash, dust) Select_Gloves Select & Inspect Gloves (Double-gloving required) Pre_Assess->Select_Gloves Select_Body Don Flame-Retardant Lab Coat & Chemical Apron Select_Gloves->Select_Body Select_Face Don Goggles & Face Shield Select_Body->Select_Face Decon_Outer Decontaminate Outer Gloves (if safe and necessary) Remove_Outer Remove Outer Gloves Decon_Outer->Remove_Outer Remove_Body Remove Apron & Lab Coat Remove_Outer->Remove_Body Remove_Inner Remove Inner Gloves Remove_Body->Remove_Inner Wash Wash Hands Thoroughly Remove_Inner->Wash Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure Incident Chemical Incident Occurs Assess Assess Situation (Is it safe to respond?) Incident->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate No Spill_Small Minor Spill: Use Spill Kit (if trained) Assess->Spill_Small Yes, Minor Spill Spill_Large Major Spill: Isolate Area Assess->Spill_Large Yes, Major Spill Skin_Contact Skin Contact: Flush with water for 15+ min Remove contaminated clothing Assess->Skin_Contact Yes, Skin Exposure Eye_Contact Eye Contact: Flush at eyewash for 15+ min Assess->Eye_Contact Yes, Eye Exposure Inhalation Inhalation: Move to fresh air Assess->Inhalation Yes, Inhalation Call_Help Call Emergency Services / EHS Evacuate->Call_Help Spill_Large->Call_Help Seek_Medical Seek Immediate Medical Attention (Bring SDS/Chemical Info) Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Inhalation->Seek_Medical

Caption: Emergency response decision tree.

Specific Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. [7][14]Flush the affected skin area with copious amounts of water for at least 15 minutes. [1][16]Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. [1][7][16]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention. [1]* Inhalation: Move the affected individual to fresh air immediately. [7][14]If breathing is difficult or has stopped, provide artificial respiration (if trained) and call for emergency medical help. [14]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [5][14]Never give anything by mouth to an unconscious person. [5][14]Seek immediate medical attention. [1]* Major Spill: Evacuate the immediate area and alert nearby personnel. [1][17]Close the laboratory door and prevent entry. Contact your institution's EHS or emergency response team immediately. [17]Remain at a safe distance to provide information to responders. [1]

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